molecular formula C7H7F3N2O B2581478 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine CAS No. 1598267-75-4

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2581478
CAS No.: 1598267-75-4
M. Wt: 192.141
InChI Key: DQKXVLZIUVYLLZ-UHFFFAOYSA-N
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Description

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.141. The purity is usually 95%.
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Properties

IUPAC Name

6-methoxy-4-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKXVLZIUVYLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1598267-75-4

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this group is installed on a pyridine ring, a privileged heterocycle in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) building blocks are of immense value. This guide focuses on a specific and highly versatile TFMP derivative, 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine. This compound serves as a critical intermediate in the synthesis of a new generation of therapeutic agents, particularly in the realm of oncology and immunology.[1][2] Its unique substitution pattern—an electron-donating methoxy group, an electron-withdrawing trifluoromethyl group, and a nucleophilic amino group—provides a rich chemical handle for the construction of complex molecular architectures.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes, typically starting from a pre-functionalized pyridine ring. A common and industrially scalable approach involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor.

A plausible and efficient synthetic pathway is outlined below. The rationale behind this multi-step synthesis is to introduce the key functional groups in a controlled manner, leading to the desired product with high purity.

Synthesis_of_this compound start 2,6-Dichloro-4-(trifluoromethyl)pyridine step1_reagent 1. NaOMe 2. S-N-Ar intermediate1 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine step1_reagent->intermediate1 Regioselective Substitution step2_reagent 1. NH3 (aq) 2. Buchwald-Hartwig Amination or S-N-Ar product This compound step2_reagent->product Amination PI3K_mTOR_Pathway_Inhibition receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation cell_growth Cell Growth & Proliferation mtorc1->cell_growth inhibitor Inhibitor derived from 6-Methoxy-4-(trifluoromethyl) pyridin-2-amine inhibitor->pi3k Inhibition

Caption: Inhibition of the PI3K/mTOR signaling pathway.

The trifluoromethyl group at the 4-position of the pyridine ring can be strategically employed to enhance binding affinity and selectivity for the target kinase. Furthermore, the methoxy group at the 6-position can be used to fine-tune the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A common and powerful application of this compound in medicinal chemistry is its use as a coupling partner in transition metal-catalyzed cross-coupling reactions to build molecular complexity. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning reaction widely used in the synthesis of biaryl compounds.

Objective: To synthesize a 2-aryl-6-methoxy-4-(trifluoromethyl)pyridin-2-amine derivative.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-methoxy-4-(trifluoromethyl)pyridin-2-amine.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.

  • Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Palladium Catalyst: The choice of palladium catalyst and ligands can significantly impact the reaction efficiency and can be optimized for specific substrates.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a warning with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique electronic and structural features make it an ideal starting material for the synthesis of sophisticated molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists in the field of drug development.

References

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Sources

"6-Methoxy-4-(trifluoromethyl)pyridin-2-amine" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of its three key functional groups—an amine, a methoxy group, and a trifluoromethyl group—on the pyridine scaffold imparts a unique combination of electronic and steric properties. The electron-withdrawing trifluoromethyl (CF3) group significantly influences the molecule's reactivity and can enhance the metabolic stability and binding affinity of derivative compounds.[1] The 2-amino and 6-methoxy groups provide versatile handles for further chemical modification, acting as hydrogen bond donors/acceptors and sites for nucleophilic or electrophilic substitution.

This guide provides a comprehensive overview of the chemical properties, a representative synthetic pathway, key applications, and safety protocols for this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its proper handling, characterization, and use in synthetic applications.

Chemical Structure

The structure consists of a pyridine ring substituted at the 2, 4, and 6 positions.

G A 2,6-Dichloro-4- (trifluoromethyl)pyridine B Step 1: Amination A->B NH₃, Hydrophilic Ether (e.g., THF) Pressure, Heat C 2-Amino-6-chloro-4- (trifluoromethyl)pyridine B->C D Step 2: Methoxylation C->D Sodium Methoxide (NaOMe) Methanol (MeOH), Heat E 6-Methoxy-4-(trifluoromethyl) pyridin-2-amine (Final Product) D->E

Caption: Representative two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Regioselective Amination

  • Reactor Setup: Charge a pressure-rated reactor with 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) and a hydrophilic ether solvent such as tetrahydrofuran (THF) (5-10 volumes). [2]2. Ammonia Addition: Seal the reactor and introduce ammonia gas (or a solution of ammonia in an appropriate solvent) in excess (typically 3-5 eq).

  • Reaction: Heat the mixture to 80-120°C. The internal pressure will increase. Maintain this temperature and monitor the reaction progress by HPLC or TLC until the starting material is consumed.

    • Expert Insight: The use of a hydrophilic ether like THF is crucial as it helps to solubilize both the organic substrate and the ammonia, facilitating the reaction. [2]4. Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-6-chloro-4-(trifluoromethyl)pyridine.

Step 2: Nucleophilic Methoxylation

  • Reagent Preparation: In a separate flask, dissolve the crude intermediate from Step 1 in anhydrous methanol (5-10 volumes).

  • Base Addition: Add sodium methoxide (NaOMe) (1.1-1.5 eq) portion-wise to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir until the reaction is complete, as monitored by HPLC or TLC.

    • Self-Validation: The disappearance of the chloro-intermediate and the appearance of the methoxy-product can be clearly distinguished by mass spectrometry, confirming the success of the substitution.

  • Work-up and Purification: Cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid or dilute HCl). Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent. Dry the organic layer and concentrate. Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.

Applications in Drug Discovery and Agrochemicals

The title compound is a "privileged scaffold," meaning its core structure is frequently found in biologically active compounds. The combination of a hydrogen bond-donating amine, a hydrogen bond-accepting methoxy group, and a lipophilic, metabolically stable CF₃ group makes it an ideal fragment for optimizing drug candidates.

Case Study: Bimiralisib (PQR309) - A Pan-PI3K/mTOR Inhibitor

Bimiralisib is a clinical-stage anticancer agent that inhibits the PI3K/mTOR signaling pathway, which is often dysregulated in tumors. [3]The 2-amino-4-(trifluoromethyl)pyridine moiety is a key component of its structure, where it serves as the hinge-binding element in the ATP-binding pocket of the PI3K enzyme. [3]

  • Causality of Function: The primary amine on the pyridine ring forms critical hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. The trifluoromethyl group occupies a hydrophobic pocket, enhancing binding affinity and cell permeability.

Case Study: Pyroxsulam - A Broad-spectrum Herbicide

The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a central feature of Pyroxsulam, an herbicide developed for controlling weeds in cereal crops. [4]It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for amino acid synthesis in plants but not in animals, providing selectivity. [4]

  • Causality of Function: The electron-deficient nature of the trifluoromethylated pyridine ring is crucial for the molecule's herbicidal activity and influences its metabolic degradation profile in plants, contributing to its crop selectivity. [4]

cluster_target This compound (Core Scaffold) cluster_applications Key Applications Core Core Scaffold (C₇H₇F₃N₂O) Bimiralisib Bimiralisib (PQR309) Oncology: PI3K/mTOR Inhibitor Core->Bimiralisib Serves as key hinge-binding fragment Pyroxsulam Pyroxsulam Agrochemical: ALS-Inhibiting Herbicide Core->Pyroxsulam Forms the core of the active substructure

Caption: Role of the core scaffold in advanced chemical compounds.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Table 3: GHS Hazard and Safety Information

CategoryInformationReference(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Codes P261, P280, P302+P352, P305+P351+P338[5]
Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [6]Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [6] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [7] * Respiratory Protection: If handling outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [5]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [6]

Conclusion

This compound stands out as a high-value synthetic intermediate due to its unique electronic and structural features. The trifluoromethyl group provides metabolic stability and modulates pKa, while the amine and methoxy groups offer versatile points for synthetic elaboration and molecular recognition. Its demonstrated utility in high-profile drug candidates like Bimiralisib and in effective agrochemicals like Pyroxsulam underscores its importance. [3][4]A solid understanding of its properties, synthetic routes, and handling requirements enables researchers to leverage this powerful building block for the development of next-generation pharmaceuticals and crop protection agents.

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Sources

An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal and agrochemical research. Among these, molecules bearing the trifluoromethyl group have garnered significant attention due to the unique physicochemical properties this moiety imparts, such as enhanced metabolic stability, increased lipophilicity, and improved receptor binding affinity.[1][2] 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a key substituted pyridine that serves as a crucial building block in the development of innovative pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering insights into the strategic considerations and experimental details essential for its successful preparation.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and safety considerations. Here, we analyze two of the most logical and field-proven synthetic approaches.

Route 1: Sequential Nucleophilic Aromatic Substitution (SNAr) from a Dihalo-Precursor

This is arguably the most common and versatile approach. It commences with a readily available dihalogenated pyridine derivative, typically 2,6-dichloro-4-(trifluoromethyl)pyridine, and involves the sequential and regioselective displacement of the halide atoms. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack by methoxide due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. Following the introduction of the methoxy group, the remaining chlorine at the 2-position is substituted by an amino group.

Route 2: Synthesis from a Pre-aminated Precursor

An alternative strategy involves starting with a 2-aminopyridine derivative and subsequently introducing the methoxy group. This route can be advantageous if the starting aminopyridine is commercially available or easily synthesized. However, the amino group can sometimes complicate subsequent reactions, potentially requiring protection and deprotection steps.

The following table provides a comparative summary of these two primary synthetic routes:

ParameterRoute 1: From 2,6-dichloro-4-(trifluoromethyl)pyridineRoute 2: From 2-amino-6-chloro-4-(trifluoromethyl)pyridine
Starting Material 2,6-dichloro-4-(trifluoromethyl)pyridine2-amino-6-chloro-4-(trifluoromethyl)pyridine
Key Reagents Sodium methoxide, AmmoniaSodium methoxide
Number of Steps 21
Key Advantages Good regioselectivity, well-established methodology.Shorter reaction sequence.
Potential Challenges Requires control of reaction conditions to ensure selective monosubstitution in the first step.The starting material may be less readily available or more expensive. The amino group might interfere with the methoxylation step.

Visualizing the Synthetic Pathways

The logical flow of the primary synthetic route can be visualized as follows:

start 2,6-dichloro-4-(trifluoromethyl)pyridine step1 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine start->step1 Sodium Methoxide Methanol final This compound step1->final Ammonia High Pressure/Temp.

Caption: Synthetic pathway from a dihalo-precursor.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound via the sequential nucleophilic aromatic substitution route.

Step 1: Synthesis of 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine

Causality Behind Experimental Choices: The selective monosubstitution of 2,6-dichloro-4-(trifluoromethyl)pyridine is achieved by carefully controlling the stoichiometry of the nucleophile (sodium methoxide) and the reaction temperature. Methanol is used as the solvent as it is the conjugate acid of the nucleophile, minimizing side reactions.

Protocol:

  • To a solution of 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (10 volumes), add a solution of sodium methoxide (1.0-1.2 eq) in methanol dropwise at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine as a pure solid.

Step 2: Synthesis of this compound

Causality Behind Experimental Choices: The amination of the remaining chloro-substituent requires more forcing conditions due to the reduced electrophilicity of the pyridine ring after the introduction of the electron-donating methoxy group. Therefore, this reaction is typically carried out in a high-pressure autoclave with aqueous ammonia at elevated temperatures.[3][4]

Protocol:

  • In a high-pressure autoclave, combine 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine (1.0 eq) and 28% aqueous ammonia (10-20 eq).

  • Seal the autoclave and heat the mixture to 150-180 °C for 10-15 hours. The internal pressure will increase significantly.[3]

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Data Presentation

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical YieldKey Analytical Data
2-chloro-6-methoxy-4-(trifluoromethyl)pyridineC7H5ClF3NO227.5780-90%Confirm structure by 1H NMR, 13C NMR, 19F NMR, and MS.
This compoundC7H7F3N2O208.1470-85%Confirm structure by 1H NMR, 13C NMR, 19F NMR, and MS.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and reliable chemical transformations. Each step includes a purification procedure (column chromatography or recrystallization) and a recommendation for analytical validation (NMR, MS). This ensures that the identity and purity of the intermediates and the final product can be rigorously confirmed, creating a self-validating workflow. Researchers should always perform appropriate analytical testing to confirm the successful outcome of each reaction before proceeding to the next step.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through a sequential nucleophilic aromatic substitution strategy. By carefully controlling the reaction conditions, high yields of the desired product can be obtained. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable building block for their research and development endeavors.

References

  • 5NIH.

  • 6Benchchem.

  • 1PubMed Central.

  • 7Research Outreach.

  • 8

  • 9European Patent Office.

  • 10Google Patents.

  • 11ACS Publications.

  • 3Benchchem.

  • 12ResearchGate.

  • 13Google Patents.

  • 14ACS Publications.

  • 15ACS Publications.

  • 4Google Patents.

  • 16ACS Publications.

  • 17ChemRxiv.

  • 18PMC - NIH.

  • 19Organic Chemistry Portal.

  • 20ResearchGate.

  • 21Google Patents.

  • 22SIOC Journals.

  • 23PubChem.

  • 24Google Patents.

  • 25The Royal Society of Chemistry.

  • 26ResearchGate.

  • 27PMC.

  • 28Wikipedia.

  • 29ResearchGate.

  • 30ChemRxiv.

  • 31PubMed.

Sources

Strategic Synthesis and Application of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Methoxy-Pyridine Triad

In the landscape of modern medicinal chemistry, the pyridine ring remains a "privileged scaffold," appearing in over 20% of the top 200 marketed drugs. However, the specific substitution pattern of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS: 1598267-75-4) represents a highly strategic motif for drug hunters targeting kinases (e.g., PI3K/mTOR), GPCRs, and fibrotic enzymes (e.g., LOXL2).[1]

This guide dissects the utility and synthesis of this scaffold. The molecule combines three critical design elements:

  • 4-Trifluoromethyl (

    
    ):  Provides metabolic blocking at the vulnerable C4 position and modulates pKa (-I effect), enhancing lipophilicity for membrane permeability.[1]
    
  • 6-Methoxy (

    
    ):  Acts as a hydrogen bond acceptor and fine-tunes the electron density of the ring, balancing the strong electron-withdrawing nature of the 
    
    
    
    group.
  • 2-Amine (

    
    ):  Serves as the primary "warhead handle" for coupling reactions (amide coupling, Buchwald-Hartwig, 
    
    
    
    ) to link the scaffold to the rest of the pharmacophore.

Retrosynthetic Analysis & Strategic Routes

The synthesis of 2,4,6-trisubstituted pyridines often suffers from regioselectivity issues. A robust retrosynthetic analysis reveals that the most scalable route avoids the nitration of pyridine oxides (safety hazard) and instead utilizes nucleophilic aromatic substitution (


) on symmetrical precursors.
The "Symmetrical Displacement" Strategy

The most reliable precursor is 2,6-dichloro-4-(trifluoromethyl)pyridine .[1] Because the starting material is symmetrical, the first substitution is regiochemically neutral but must be stoichiometrically controlled to prevent bis-substitution.

Retrosynthesis Target Target: This compound Intermediate Intermediate: 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine Target->Intermediate C-N Bond Formation (Amination) SM Starting Material: 2,6-Dichloro-4-(trifluoromethyl)pyridine Intermediate->SM S_NAr (Methoxylation)

Figure 1: Retrosynthetic logic flow relying on sequential desymmetrization.

Detailed Experimental Protocols

The following protocols are designed for high reproducibility. They prioritize "Process Safety" and "Purification Efficiency."

Protocol A: Regioselective Monomethoxylation

Objective: Convert 2,6-dichloro-4-(trifluoromethyl)pyridine to 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine.

Mechanism:


 mechanism. The 

group at C4 activates the C2/C6 positions for nucleophilic attack. Critical Control Point: Temperature control is vital. Higher temperatures (>60°C) promote the formation of the bis-methoxy impurity, which is difficult to separate.
ParameterSpecificationRationale
Precursor 2,6-Dichloro-4-(trifluoromethyl)pyridineElectrophilic scaffold.[1][2]
Reagent Sodium Methoxide (NaOMe), 0.98 equiv.Using slight deficit prevents over-reaction.
Solvent Methanol (Anhydrous)Matches the nucleophile to prevent transesterification/side products.
Temp 0°C

25°C
Kinetic control favors mono-substitution.[1]

Step-by-Step Workflow:

  • Charge: In a dry 3-neck round bottom flask under

    
    , dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous MeOH (10V).
    
  • Cool: Cool the solution to 0°C using an ice/brine bath.

  • Addition: Dropwise add NaOMe (25% wt in MeOH, 0.98 eq) over 30 minutes. Do not rush this step. Exotherm control is key to selectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • IPC (In-Process Control): Check LCMS. Target mass (M+H) should be observed.[1] If bis-methoxy (>5%) is observed, stop immediately.[1]

  • Workup: Quench with water. Remove MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (EtOAc).[1][3] Wash organic layer with brine, dry over

    
    .[3]
    
  • Purification: Silica gel chromatography (0-10% EtOAc/Hexanes). The mono-chloro product elutes before the starting material.[1]

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Objective: Convert the chloro-intermediate to the final amine.[1] Note: While industrial routes might use aqueous ammonia at high pressure (150°C, 50 bar), the laboratory standard for reliability is Pd-catalysis.

Reagents:

  • Substrate: 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine[1]

  • Amine Source: Benzophenone imine (Surrogate) or Lithium Hexamethyldisilazide (LiHMDS).[1] Recommendation: Use LiHMDS for direct conversion.[1]

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%).[1]
    
  • Solvent: THF or Toluene (degassed).[1]

Step-by-Step Workflow:

  • Inertion: Purge reaction vessel with Argon. Oxygen poisons the Pd(0) species.

  • Mix: Add substrate,

    
    , and XPhos in THF. Stir for 5 mins to form the active catalytic complex.
    
  • Base Addition: Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise at RT.

  • Heat: Heat to 65°C for 3-5 hours.

  • Hydrolysis: Cool to 0°C. Add 1M HCl carefully to hydrolyze the silyl-amine intermediate (if using LiHMDS) or the imine. Stir for 1 hour.

  • Isolation: Neutralize with NaOH to pH 9. Extract with DCM.

  • Purification: The amine is polar. Use flash chromatography (DCM/MeOH gradient).[1]

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your analytical data against these expected values.

TechniqueExpected SignalInterpretation
1H NMR

3.90 ppm (s, 3H)
Methoxy group. Sharp singlet confirms O-methylation.[1]
1H NMR

6.50 - 7.00 ppm (s, 2H)
Aromatic protons. Typically appear as two singlets or a meta-coupling doublet.[1]
1H NMR

4.50 - 6.00 ppm (bs, 2H)
Amine (

).
Broad singlet, exchangeable with

.
19F NMR

-63 to -65 ppm (s)
Trifluoromethyl. Characteristic shift for

on pyridine.[1]
LCMS m/z ~193 (M+H)Molecular ion peak.[1]

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a bioisostere used to optimize potency and DMPK properties.

Kinase Inhibition (PI3K/mTOR)

In the development of PI3K inhibitors (like Bimiralisib analogs), the 2-amino-pyridine motif binds to the hinge region of the kinase ATP-binding pocket.

  • Role of 6-OMe: Fills the hydrophobic pocket adjacent to the hinge, displacing water molecules (entropic gain).

  • Role of 4-CF3: Induces an electron-deficient ring system, strengthening the Hydrogen Bond Donor (HBD) capability of the exocyclic amine.

LOXL2 Inhibition (Fibrosis)

Research into Lysyl Oxidase-Like 2 (LOXL2) inhibitors for lung fibrosis has utilized aminomethyl-pyridine derivatives.[1][4] The 6-methoxy-4-trifluoromethyl substitution pattern prevents oxidative metabolism by cytochrome P450s, extending the half-life (


) of the drug candidate.[1]

SAR_Logic Core Scaffold: This compound Prop1 4-CF3 Group Core->Prop1 Prop2 6-Methoxy Group Core->Prop2 Prop3 2-Amino Group Core->Prop3 Effect1 Increases Lipophilicity Blocks Metabolic Soft Spot Prop1->Effect1 Effect2 H-Bond Acceptor Modulates Solubility Prop2->Effect2 Effect3 Hinge Binder (Kinases) Synthetic Handle Prop3->Effect3

Figure 2: Structure-Activity Relationship (SAR) logic explaining the functional utility of the scaffold.

References

  • Manufacturing Process for Divarasib Intermediate: Zhang, H., et al. "Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine."[1][5][6][7] Organic Process Research & Development, 2024. Link (Demonstrates scalable

    
     on related trifluoromethyl-pyridine scaffolds).[1]
    
  • Synthesis of Trifluoromethylpyridines: Jeschke, P. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[1][8] Journal of Pesticide Science, 2020.[1] Link (Review of synthetic routes for 2,4,6-substituted pyridines).

  • PI3K/mTOR Inhibitor Discovery: Beaufils, F., et al. "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)..."[1][9] Journal of Medicinal Chemistry, 2017.[4] Link (Application of the aminopyridine scaffold in oncology).

  • LOXL2 Inhibitors: Rowbottom, M. W., et al. "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives..."[1][4] Journal of Medicinal Chemistry, 2017.[4] Link (Use of the scaffold in fibrosis treatments).[1]

  • Product Data: this compound (CAS 1598267-75-4).[1] Sigma-Aldrich / Ambeed Catalog.[1] Link (Confirmation of commercial availability and CAS).

Sources

A Spectroscopic Guide to 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. The unique combination of a methoxy group, a trifluoromethyl moiety, and an amino group on the pyridine ring imparts specific electronic and steric properties, making it a valuable building block in the synthesis of novel compounds. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a robust and predictive overview. All interpretations are grounded in authoritative spectroscopic databases and peer-reviewed literature to ensure scientific integrity.

Molecular Structure and Key Features

The structural formula of this compound is C₇H₇F₃N₂O, with a molecular weight of 192.14 g/mol .[3] The molecule's core is a pyridine ring substituted at positions 2, 4, and 6.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methoxy protons.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-36.0 - 6.5Singlet (s)1HLocated between two electron-donating groups (amino and methoxy), this proton is expected to be significantly shielded and appear upfield.
H-56.8 - 7.2Singlet (s)1HThis proton is adjacent to the electron-withdrawing trifluoromethyl group, leading to a downfield shift compared to H-3.
-NH₂4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[4] The signal is often broad.
-OCH₃3.8 - 4.0Singlet (s)3HMethoxy groups on aromatic rings typically resonate in this region.[5]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound. The trifluoromethyl group will cause the C-4 signal to appear as a quartet due to C-F coupling.

Expected Chemical Shifts and Multiplicities:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Rationale
C-2158 - 162Singlet (s)Attached to the electron-donating amino group and the ring nitrogen, this carbon is expected to be significantly downfield.
C-390 - 95Singlet (s)Shielded by the adjacent amino and methoxy groups.
C-4135 - 145Quartet (q, ¹JCF ≈ 270-280 Hz)The direct attachment of the highly electronegative CF₃ group causes a significant downfield shift and a large one-bond C-F coupling.[6]
C-5105 - 110Quartet (q, ³JCF ≈ 4-6 Hz)This carbon will show a smaller three-bond coupling to the fluorine atoms.
C-6160 - 165Singlet (s)Attached to the electron-donating methoxy group and the ring nitrogen, appearing downfield.
-OCH₃53 - 56Singlet (s)Typical chemical shift for a methoxy carbon attached to an aromatic ring.[7]
-CF₃120 - 125Quartet (q, ¹JCF ≈ 270-280 Hz)The carbon of the trifluoromethyl group will exhibit a large one-bond C-F coupling.[8]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=N, C=C, C-O, and C-F bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3400 - 3200N-H stretching (asymmetric and symmetric)MediumCharacteristic of a primary amine. Two bands are expected.[4]
3050 - 3000Aromatic C-H stretchingMedium-WeakTypical for C-H bonds on an aromatic ring.
2950 - 2850Aliphatic C-H stretching (-OCH₃)MediumCorresponding to the methyl group of the methoxy substituent.
1640 - 1580N-H bending (scissoring) and C=N/C=C stretchingStrongA complex region with overlapping vibrations from the amine and the pyridine ring.
1300 - 1100C-F stretchingStrongThe trifluoromethyl group will exhibit very strong absorption bands in this region.[9]
1250 - 1200Asymmetric C-O-C stretchingStrongCharacteristic of the aryl-alkyl ether linkage of the methoxy group.[10]
1050 - 1000Symmetric C-O-C stretchingMediumAnother characteristic band for the methoxy group.[10]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Figure 2. Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): m/z 192. The presence of two nitrogen atoms means the molecular weight is even, consistent with the Nitrogen Rule.[4]

  • Key Fragmentation Patterns:

    • Loss of a methyl radical (-CH₃): [M - 15]⁺ at m/z 177. This is a common fragmentation for methoxy-substituted aromatic compounds.

    • Loss of a methoxy radical (-OCH₃): [M - 31]⁺ at m/z 161.

    • Loss of HCN: [M - 27]⁺ at m/z 165, a characteristic fragmentation of pyridine rings.

    • Loss of CF₃: [M - 69]⁺ at m/z 123.

G M [M]⁺˙ m/z 192 M_minus_15 [M-15]⁺ m/z 177 M->M_minus_15 - •CH₃ M_minus_31 [M-31]⁺ m/z 161 M->M_minus_31 - •OCH₃ M_minus_69 [M-69]⁺ m/z 123 M->M_minus_69 - •CF₃

Figure 3. Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

  • Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 193.

  • Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently use ¹H NMR, ¹³C NMR, IR, and MS to identify and characterize this important chemical entity. The detailed experimental protocols offer a practical framework for obtaining high-quality spectroscopic data in a laboratory setting. As this compound gains prominence, the publication of direct experimental data will further refine the predictions made herein.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13986817, 6-Chloro-4-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66324957, 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidin-4-amine. Retrieved from [Link]]

  • Supporting Information for Methyl 4-(trifluoromethyl)benzoate. (n.d.). Retrieved from a source providing NMR data for related compounds.[6]

  • Wang, F., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.[1]

  • Gunasekaran, S., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(9), 569-583.[9]

  • Unemi, N., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139-151.[2]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons.[10]

  • de la Cruz, J. N., et al. (2021). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 25(10), 2314–2322.[11][12]

  • Bagdi, A. K., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry, 77(19), 8615-8620.[13]

  • Saielli, G., & Bagno, A. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 949-956.[7]

  • Ackermann, L., & Althammer, A. (n.d.). Supporting Information for Air-Stable PinP(O)H as Preligand for Palladium-Catalyzed Kumada Couplings of Unactivated Tosylates.[8]

  • Supporting Information for N-(2-bromobenzyl)-4-methoxyaniline. (n.d.).[5]

Sources

The Strategic Role of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1] When coupled with the versatile pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for the design of novel therapeutics and agrochemicals.[2][3] This guide provides an in-depth technical overview of a specific, highly functionalized building block, 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine , exploring its synthesis, physicochemical characteristics, and pivotal role as a pharmacophore in contemporary drug discovery.

Physicochemical Properties and Structural Attributes

The unique arrangement of substituents on the pyridine ring of this compound dictates its chemical behavior and potential for molecular interactions within a biological system. A summary of its key computed and experimental properties is presented below.

PropertyValueSource
Molecular Formula C₇H₇F₃N₂O[4]
Molecular Weight 192.14 g/mol [4]
Physical Form Light-yellow to yellow powder or crystals[4]
InChI Key DQKXVLZIUVYLLZ-UHFFFAOYSA-N[4]
Purity 95%[4]
Storage Temperature Refrigerator[4]

The electron-withdrawing nature of the trifluoromethyl group at the 4-position significantly influences the electron density of the pyridine ring. This, in conjunction with the electron-donating methoxy group at the 6-position and the amino group at the 2-position, creates a unique electronic and steric profile that can be exploited in drug design to achieve specific binding interactions with biological targets.

Synthesis of this compound: A Plausible Pathway

Proposed Synthetic Workflow

G cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation cluster_3 Step 4: Decarbonitilation & Amination start Ethyl 4,4,4-trifluoroacetoacetate reagent1 Triethyl orthoformate & Acetic anhydride start->reagent1 intermediate1 (E)-Ethyl 4-ethoxy-1,1,1-trifluorobut-3-en-2-one reagent1->intermediate1 reagent2 Cyanoacetamide & Piperidine intermediate1->reagent2 intermediate2 2-Oxo-4-(trifluoromethyl)-1,2-dihydropyridine-5-carbonitrile reagent2->intermediate2 reagent3 POCl₃ intermediate2->reagent3 intermediate3 2-Chloro-4-(trifluoromethyl)pyridine-5-carbonitrile reagent3->intermediate3 reagent4 Sodium methoxide intermediate3->reagent4 intermediate4 2-Methoxy-4-(trifluoromethyl)pyridine-5-carbonitrile reagent4->intermediate4 reagent5 1. H₂SO₄, H₂O 2. Curtius rearrangement or similar intermediate4->reagent5 final_product This compound reagent5->final_product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Oxo-4-(trifluoromethyl)-1,2-dihydropyridine-5-carbonitrile This step is analogous to the formation of the pyridone intermediate in the synthesis of Pyroxsulam.[5]

  • React ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride to yield (E)-ethyl 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

  • Perform a cyclocondensation reaction of the resulting enone with cyanoacetamide in the presence of a base like piperidine to form the pyridone ring.

Step 2: Chlorination of the Pyridone

  • Treat the 2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-5-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to drive the conversion to 2-chloro-4-(trifluoromethyl)pyridine-5-carbonitrile.

Step 3: Nucleophilic Substitution with Methoxide

  • Dissolve the 2-chloro-4-(trifluoromethyl)pyridine-5-carbonitrile in a suitable solvent like methanol.

  • Add sodium methoxide to the solution and heat to facilitate the nucleophilic aromatic substitution of the chlorine atom with the methoxy group, yielding 2-methoxy-4-(trifluoromethyl)pyridine-5-carbonitrile.

Step 4: Conversion of the Nitrile to an Amine

  • Hydrolyze the nitrile group to a carboxylic acid using strong acidic conditions (e.g., concentrated sulfuric acid in water).

  • Convert the resulting carboxylic acid to the desired amine via a Curtius, Hofmann, or a similar rearrangement reaction. This would typically involve conversion to an acyl azide followed by thermal rearrangement and hydrolysis.

Role in Medicinal Chemistry: A Key Building Block

This compound serves as a crucial building block for the synthesis of complex molecules with significant biological activity. Its utility is demonstrated in both the agrochemical and pharmaceutical sectors.

Agrochemical Applications: The Case of Pyroxsulam

The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a key component of the commercial herbicide, Pyroxsulam.[5] Pyroxsulam is an acetolactate synthase (ALS) inhibitor, a class of herbicides that act by blocking the biosynthesis of branched-chain amino acids in plants.[5] The inclusion of the trifluoromethylpyridine moiety is critical for its high herbicidal activity.[5]

Pharmaceutical Applications: A Scaffold for Kinase Inhibitors

The closely related 4-(trifluoromethyl)pyridin-2-amine moiety is a key pharmacophore in the potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor, bimiralisib (PQR309) .[6][7]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Bimiralisib Bimiralisib (contains 4-(trifluoromethyl)pyridin-2-amine) Bimiralisib->PI3K Bimiralisib->mTORC1 Bimiralisib->mTORC2

Sources

Technical Guide: 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS: 1598267-75-4) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical discovery. Its structural uniqueness lies in the interplay between the electron-withdrawing trifluoromethyl (


) group and the electron-donating methoxy (

) group on a pyridine core. This specific substitution pattern modulates the basicity of the exocyclic amine, tuning its hydrogen-bond donor capability for kinase hinge binding while enhancing metabolic stability against oxidative clearance.

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, reactivity, and application in high-value drug discovery programs (e.g., PI3K/mTOR and KRAS inhibitors).

Part 1: Structural Analysis & Pharmacophore

The utility of this compound stems from its electronic distribution.

  • 4-Trifluoromethyl (

    
    ):  A strong 
    
    
    
    -electron withdrawing group (EWG). It significantly lowers the
    
    
    of the pyridine nitrogen and the exocyclic amine. This reduction in basicity often improves oral bioavailability by reducing non-specific protein binding and improving membrane permeability.
  • 6-Methoxy (

    
    ):  Acts as a 
    
    
    
    -donor but
    
    
    -acceptor. Positioned ortho to the nitrogen, it can participate in intramolecular hydrogen bonding or serve as a steric handle to enforce atropisomerism in crowded biaryl systems (e.g., KRAS G12C inhibitors).
  • 2-Amine (

    
    ):  The primary handle for derivatization. Due to the 4-
    
    
    
    group, this amine is less nucleophilic than that of unsubstituted pyridine-2-amine, often requiring specialized coupling conditions.
Electronic & Reactivity Map

The following diagram illustrates the reactivity profile and electronic influences on the pyridine ring.

G Core 6-Methoxy-4-(trifluoromethyl) pyridin-2-amine Core CF3 4-CF3 Group (Strong EWG) Core->CF3 OMe 6-OMe Group (Mesomeric Donor) Core->OMe NH2 2-NH2 Group (Nucleophilic Handle) Core->NH2 Effect1 Reduces pKa of Ring N Increases Lipophilicity CF3->Effect1 Effect2 Potential Leaving Group (under harsh acid) OMe->Effect2 Effect3 Reduced Nucleophilicity Requires Stronger Electrophiles NH2->Effect3

Figure 1: Structure-Property Relationship (SPR) map of the core scaffold.

Part 2: Synthetic Pathways

The synthesis of this compound generally proceeds via Nucleophilic Aromatic Substitution (


) on halogenated pyridine precursors. The 4-

group activates the 2- and 6-positions toward nucleophilic attack.
Route A: Regioselective from 2,6-Dichloro-4-(trifluoromethyl)pyridine

This is the most robust industrial route. The starting material is commercially available and the reaction sequence leverages the inherent symmetry of the starting material.

Step 1: Methoxylation

  • Reagents:

    
     (1.05 eq), 
    
    
    
    ,
    
    
    to RT.
  • Mechanism: The methoxide anion attacks C2 or C6 (equivalent).

  • Outcome: 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine.

Step 2: Amination

  • Reagents:

    
     (aq) or 
    
    
    
    in
    
    
    , CuI (cat), L-proline,
    
    
    (sealed tube).
  • Mechanism: Metal-catalyzed amination or high-temperature

    
     displacement of the remaining chloride.
    
  • Outcome: this compound.[1]

Synthesis Start 2,6-Dichloro-4-(trifluoromethyl)pyridine Step1 Step 1: NaOMe, MeOH 0°C -> RT, 2h Start->Step1 Inter Intermediate: 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine Step1->Inter Step2 Step 2: NH4OH, CuI (cat) 90°C, Sealed Tube Inter->Step2 Product Target: This compound Step2->Product

Figure 2: Two-step synthetic route via sequential


.

Part 3: Experimental Protocols

Note: These protocols are synthesized from standard methodologies for electron-deficient pyridines and should be validated on a small scale.

Protocol 1: Synthesis of Intermediate (2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Flush with

    
    .
    
  • Charge: Add 2,6-dichloro-4-(trifluoromethyl)pyridine (10.0 g, 46.3 mmol) and anhydrous Methanol (100 mL). Cool to

    
     in an ice bath.
    
  • Addition: Dropwise add a solution of Sodium Methoxide (25% wt in MeOH, 10.5 mL, 48.6 mmol) over 30 minutes. Critical: Control exotherm to prevent bis-substitution.

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
    
  • Workup: Concentrate in vacuo to remove MeOH. Resuspend residue in water (100 mL) and extract with DCM (

    
     mL). Dry organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Protocol 2: Amination to Final Product
  • Setup: Use a pressure-rated glass vessel (sealed tube).

  • Charge: Add the Chloro-intermediate from Step 1 (5.0 g, 23.6 mmol),

    
      (28-30% aq, 50 mL), and CuI  (450 mg, 10 mol%).
    
  • Reaction: Seal the vessel and heat to

    
     for 12-16 hours.
    
  • Workup: Cool to RT. Open carefully. Dilute with water and extract with EtOAc (

    
    ).
    
  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

Part 4: Medicinal Chemistry Applications[1][3][4][5][6]

Kinase Inhibition (PI3K/mTOR)

The 2-aminopyridine motif is a classic "hinge binder." In the ATP-binding pocket of kinases:

  • The Ring Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the hinge region.

  • The Exocyclic Amine (2-

    
    )  acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.
    
  • The 4-

    
      group occupies the hydrophobic pocket (Gatekeeper region), enhancing potency and selectivity.
    
  • Case Study: Analogs such as PQR309 (bimiralisib) utilize similar trifluoromethyl-pyridine motifs to achieve pan-PI3K/mTOR inhibition.

KRAS G12C Inhibitors

In covalent inhibitors like Divarasib (GDC-6036), highly substituted aminopyridines are used. The 6-methoxy group provides steric bulk that can lock the conformation of the molecule (atropisomerism) relative to the core scaffold, which is critical for binding to the switch-II pocket of KRAS.

Agrochemicals (ALS Inhibitors)

Compounds like Pyroxsulam incorporate the 2-methoxy-4-(trifluoromethyl)pyridine moiety.[2] Here, the scaffold serves as an electron-deficient aromatic system that stabilizes the negative charge on adjacent sulfonamide linkages, essential for inhibiting Acetolactate Synthase (ALS).

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Bis-methoxylation (over-reaction)Maintain strict

and use exactly 1.05 eq of NaOMe.
Sluggish Amination Deactivation by

group
Add CuI catalyst (Ullmann-type conditions) or switch to autoclave with liquid

.
Coupling Failure (Amide) Low nucleophilicity of amineUse highly reactive coupling agents like HATU or convert acid to Acid Chloride .[3] Use non-nucleophilic base (e.g., DIPEA).

References

  • Vertex Pharmaceuticals. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." PubMed Central. Link

  • BenchChem. "Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine." (Analogous chemistry). BenchChem Technical Library. Link

  • Journal of Medicinal Chemistry. "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor." ACS Publications. Link

  • American Chemical Society. "Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib." Organic Process Research & Development. Link

  • Sigma-Aldrich. "Product Specification: this compound." Sigma-Aldrich Catalog. Link

Sources

Safety and handling of "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS: 1598267-75-4) is a specialized heterocyclic building block critical to the synthesis of next-generation agrochemicals (e.g., sulfonamide herbicides like Pyroxsulam) and pharmaceutical candidates targeting viral replication and metabolic pathways.

While often classified under standard GHS codes as "Harmful," this compound belongs to the aminopyridine class. Experienced medicinal chemists treat this class with elevated caution due to the potential for neurotoxicity (potassium channel blockade) and high skin permeability. This guide synthesizes standard safety data with field-proven handling protocols to ensure researcher safety during high-value synthesis operations.

Chemical Profile & Physicochemical Properties[1][2][3][4]

PropertyData
CAS Number 1598267-75-4
IUPAC Name This compound
Molecular Formula C₇H₇F₃N₂O
Molecular Weight 192.14 g/mol
Appearance Light-yellow to yellow solid/powder
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility
LogP ~1.8 - 2.2 (Predicted)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light

Hazard Identification & Toxicology

GHS Classification

Based on current Safety Data Sheets (SDS) and structural analogs:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[3]

The "Aminopyridine" Risk Factor (Expert Insight)

While the specific SDS for this fluorinated analog lists it as "Harmful" (H302), do not underestimate the aminopyridine pharmacophore.

  • Mechanism: 2-Aminopyridines can act as potassium channel blockers. Systemic absorption (even transdermal) of structurally similar compounds has been linked to neurological effects including tremors, ataxia, and in severe cases, seizures.

  • The Fluorine Effect: The trifluoromethyl (-CF₃) group at the 4-position significantly increases lipophilicity compared to the parent aminopyridine. This facilitates faster penetration through lipid bilayers (skin/blood-brain barrier), potentially accelerating the onset of systemic effects upon exposure.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

The following diagram illustrates the mandatory safety workflow for handling this compound.

SafetyControls Start Handling this compound EngControl Engineering Controls (Primary Barrier) Start->EngControl PPE PPE (Secondary Barrier) Start->PPE Admin Admin Controls Start->Admin FumeHood Chemical Fume Hood (Face Velocity > 100 fpm) EngControl->FumeHood Weighing Static-Free Weighing Enclosure (Prevent Dust Aerosolization) EngControl->Weighing Gloves Double Gloving Strategy: Inner: Nitrile (4 mil) Outer: Nitrile (8 mil) or Laminate PPE->Gloves Resp Respiratory: N95 (Solids) or P100 (if outside hood) PPE->Resp SOP SOP: No Open Bench Work Admin->SOP

Figure 1: Hierarchy of safety controls required for handling aminopyridine derivatives.

Specific PPE Recommendations
  • Respiratory: Handling the dry powder poses the highest risk. If a balance enclosure is unavailable, use a NIOSH-approved P100 respirator.

  • Dermal: The lipophilic nature of the -CF₃ group requires robust barrier protection.

    • Routine: Double nitrile gloves (minimum 0.11 mm / 4 mil inner, 0.2 mm / 8 mil outer).

    • Spill Cleanup: Silver Shield® (Laminate) gloves are recommended due to superior resistance to fluorinated organics.

Handling & Storage Protocols

Storage Stability

The 2-aminopyridine moiety is susceptible to oxidation, turning from light yellow to brown over time. The -CF₃ group is generally stable but electron-withdrawing, reducing the basicity of the amine.

  • Protocol: Store under an inert atmosphere (Argon preferred) at 2–8°C.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Experimental Workflow: Cross-Coupling Reactions

This compound is frequently used as a nucleophile in Buchwald-Hartwig couplings or SNAr reactions.

  • Solvent Choice: Use anhydrous aprotic solvents (Dioxane, Toluene, DMF).

  • Base Handling: When using strong bases (e.g., NaH, LiHMDS) to deprotonate the amine, ensure the reaction vessel is vented through an inert gas line to a scrubber; do not vent directly into the hood workspace.

Emergency Response & First Aid

Critical Note: In case of exposure, treat as a potential neurotoxin until proven otherwise.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingest Ingestion Exposure->Ingest Isolate Remove Contaminated Clothing (Do not pull over head) Skin->Isolate Wash Wash w/ Soap & Water (15 mins) Medical Seek Medical Attention (Bring SDS) Wash->Medical Isolate->Wash Rinse Rinse w/ Water (15 mins, lift lids) Eye->Rinse Rinse->Medical NoVomit DO NOT Induce Vomiting Ingest->NoVomit RinseMouth Rinse Mouth (if conscious) NoVomit->RinseMouth RinseMouth->Medical Monitor Monitor for Neurotoxicity (Tremors, Seizures) Medical->Monitor

Figure 2: Emergency response workflow emphasizing rapid decontamination and neurotoxicity monitoring.

Spills and Disposal[9]
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including P100 respirator and laminate gloves.

  • Containment: Cover spill with a damp absorbent pad (to prevent dust) or vermiculite.

  • Decontamination: Wipe surface with a dilute surfactant solution (soapy water) followed by ethanol.

  • Disposal: Collect all waste in a container labeled "Hazardous Waste - Toxic Organic." Do not dispose of down the drain. Incineration is the required disposal method.

References

  • National Center for Biotechnology Information. (2026).[4] PubChem Compound Summary for CID 102386762, this compound. Retrieved January 30, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2006).[4][5][6] Aminopyridines: Review of Toxicological Literature. Retrieved January 30, 2026, from [Link]

  • Jeschke, P. (2021). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 22(1), 1-18. (Contextual reference for aminopyridine agrochemicals like Pyroxsulam).

Sources

Methodological & Application

Application Note: Strategic Synthesis of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine for Divarasib (GDC-6036) Analog Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The development of covalent KRAS G12C inhibitors, such as Divarasib (GDC-6036), represents a paradigm shift in oncology. While the clinical candidate GDC-6036 utilizes a specific atropoisomeric 2-amino-6-fluorophenyl moiety, the exploration of pyridine bioisosteres —specifically 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine —is a critical workflow in Structure-Activity Relationship (SAR) expansion.[1]

This pyridine scaffold offers two distinct pharmacological advantages over the phenyl ring:

  • Electronic Modulation: The electron-deficient pyridine ring reduces the pKa of the aniline nitrogen, potentially modulating the nucleophilicity required for the critical coupling to the heterocyclic core.

  • Metabolic Stability: The trifluoromethyl group blocks metabolic hotspots, while the methoxy group allows for hydrogen bond acceptor interactions within the KRAS Switch II pocket.

This guide details a scalable, high-purity synthesis of this intermediate and its subsequent coupling to the Divarasib core, designed for researchers optimizing next-generation KRAS inhibitors.[1]

Retrosynthetic Analysis & Pathway

The synthesis challenges lie in the regioselective desymmetrization of the 2,6-dichloro-4-(trifluoromethyl)pyridine precursor.[1] We utilize a sequential substitution strategy: controlled nucleophilic aromatic substitution (SNAr) followed by a metal-catalyzed amination.

Retrosynthesis Target Target: 6-Methoxy-4-(CF3)pyridin-2-amine Intermediate Intermediate: 2-Chloro-6-methoxy-4-(CF3)pyridine Target->Intermediate Pd-Catalyzed Amination (Buchwald-Hartwig) Core Divarasib Core Scaffold (Pyrido[2,3-d]pyrimidin-2-one) Target->Core Convergent Coupling (Final Drug Assembly) Start Start: 2,6-Dichloro-4-(CF3)pyridine Intermediate->Start Regioselective S_NAr (NaOMe, -10°C)

Figure 1: Retrosynthetic disconnection showing the sequential functionalization of the pyridine ring.

Detailed Experimental Protocols

Protocol A: Regioselective Methoxylation

Objective: Monosubstitution of 2,6-dichloro-4-(trifluoromethyl)pyridine.[1] Critical Quality Attribute (CQA): < 2% Bis-methoxy impurity.

Reagents:

  • 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 equiv)

  • Methanol (Anhydrous, 10 V)

Procedure:

  • Setup: Charge a dry reactor with 2,6-Dichloro-4-(trifluoromethyl)pyridine and anhydrous Methanol. Cool the solution to -10°C (Internal Temperature). Note: Temperature control is critical to prevent bis-substitution.[1]

  • Addition: Add the NaOMe solution dropwise over 60 minutes, maintaining internal temperature < -5°C.

  • Reaction: Stir at 0°C for 4 hours. Monitor by HPLC/TLC.

    • Checkpoint: Reaction is complete when starting material < 1.0%.

  • Quench: Quench with 0.1 M HCl until pH ~7.

  • Workup: Concentrate methanol under reduced pressure. Dilute residue with Ethyl Acetate (EtOAc) and water.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If bis-methoxy impurity > 5%, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Yield Target: 85-90% | Purity: >97%

Protocol B: Catalytic Amination (Buchwald-Hartwig)

Objective: Conversion of the chloro-intermediate to the primary amine. Rationale: While high-pressure ammonia (autoclave) is possible, Pd-catalyzed amination is preferred for R&D to avoid harsh temperatures that may degrade the CF3 group or cause hydrolysis.[1]

Reagents:

  • 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv)[1]

  • Benzophenone imine (1.2 equiv) - Ammonia surrogate[1]

  • Pd₂(dba)₃ (2 mol%)

  • BINAP or Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)[1]

  • Hydrolysis: 2M HCl / THF

Procedure:

  • Coupling: In a glovebox or under Argon, combine the chloro-pyridine, benzophenone imine, Pd catalyst, ligand, and base in dioxane.

  • Heating: Heat to 90°C for 12 hours.

  • Hydrolysis (One-Pot): Cool to RT. Add 2M HCl (aq) and THF (1:1 ratio) and stir for 2 hours to cleave the imine.

  • Extraction: Basify with NaOH to pH 10. Extract with DCM.[3]

  • Isolation: Concentrate and recrystallize from Heptane/EtOAc or purify via column chromatography.

Yield Target: 75-80% | Appearance: Off-white crystalline solid.[1]

Application: Coupling to the Divarasib Core

To synthesize a Divarasib analog, this amine is coupled to the chloropyrido-pyrimidine core.

CouplingWorkflow Amine 6-Methoxy-4-(CF3)pyridin-2-amine (Nucleophile) Complex Pd-Catalyzed Complex (BrettPhos Pd G4) Amine->Complex Core Divarasib Core Electrophile (Cl-Pyrido[2,3-d]pyrimidine) Core->Complex Product Divarasib Analog (KRAS G12C Inhibitor) Complex->Product 100°C, K2CO3, t-BuOH

Figure 2: Convergent assembly of the final drug candidate.[1]

Coupling Protocol:

  • Mix: Combine the Divarasib Core (e.g., 4-chloro-substituted scaffold) (1.0 equiv) and the synthesized Pyridine Amine (1.1 equiv).

  • Catalyst System: Use BrettPhos Pd G4 (5 mol%) and K₂CO₃ (2.5 equiv) in t-BuOH/H₂O (4:1).

  • Conditions: Heat at 100°C for 4-6 hours under inert atmosphere.

  • Rationale: The bulky BrettPhos ligand is essential for coupling electron-deficient pyridines (both the amine and the core are electron-poor).

Quality Control & Characterization Data

Compound: this compound[1]

TestSpecificationMethod
Appearance White to pale yellow solidVisual
Purity ≥ 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
¹H NMR Consistent with structure400 MHz DMSO-d₆
¹⁹F NMR Singlet ~ -63 ppm (CF3)376 MHz DMSO-d₆
MS (ESI) [M+H]⁺ = 193.1 ± 0.5LC-MS

Key NMR Signals (DMSO-d₆):

  • δ 3.85 (s, 3H): Methoxy group (-OCH₃).

  • δ 6.45 (s, 2H): Primary amine (-NH₂), broad exchangeable.

  • δ 6.70 (s, 1H): Pyridine H-3.

  • δ 6.95 (s, 1H): Pyridine H-5.

References

  • Genentech, Inc. (2023). Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036. Journal of Organic Chemistry.

  • BenchChem. (2025).[4] Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (Methodology adapted for pyridine analogs).[2][3][5][6]

  • National Institutes of Health (NIH). (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif. PubMed Central.

  • PubChem. (2023). Compound Summary: 6-methoxy-N-(pyridin-4-ylmethyl)pyridin-2-amine.[1][7] (Structural validation).

  • Genentech, Inc. (2020). Patent WO2020097537A2: KRAS G12C Inhibitors.[8] (Describes the core scaffold synthesis).

Sources

The Strategic Role of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1] When coupled with the versatile pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for the design of novel therapeutics and agrochemicals.[2][3] This guide provides an in-depth technical overview of a specific, highly functionalized building block, 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine , exploring its synthesis, physicochemical characteristics, and pivotal role as a pharmacophore in contemporary drug discovery.

Physicochemical Properties and Structural Attributes

The unique arrangement of substituents on the pyridine ring of this compound dictates its chemical behavior and potential for molecular interactions within a biological system. A summary of its key computed and experimental properties is presented below.

PropertyValueSource
Molecular Formula C₇H₇F₃N₂O[4]
Molecular Weight 192.14 g/mol [4]
Physical Form Light-yellow to yellow powder or crystals[4]
InChI Key DQKXVLZIUVYLLZ-UHFFFAOYSA-N[4]
Purity 95%[4]
Storage Temperature Refrigerator[4]

The electron-withdrawing nature of the trifluoromethyl group at the 4-position significantly influences the electron density of the pyridine ring. This, in conjunction with the electron-donating methoxy group at the 6-position and the amino group at the 2-position, creates a unique electronic and steric profile that can be exploited in drug design to achieve specific binding interactions with biological targets.

Synthesis of this compound: A Plausible Pathway

Proposed Synthetic Workflow

G cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation cluster_3 Step 4: Decarbonitilation & Amination start Ethyl 4,4,4-trifluoroacetoacetate reagent1 Triethyl orthoformate & Acetic anhydride start->reagent1 intermediate1 (E)-Ethyl 4-ethoxy-1,1,1-trifluorobut-3-en-2-one reagent1->intermediate1 reagent2 Cyanoacetamide & Piperidine intermediate1->reagent2 intermediate2 2-Oxo-4-(trifluoromethyl)-1,2-dihydropyridine-5-carbonitrile reagent2->intermediate2 reagent3 POCl₃ intermediate2->reagent3 intermediate3 2-Chloro-4-(trifluoromethyl)pyridine-5-carbonitrile reagent3->intermediate3 reagent4 Sodium methoxide intermediate3->reagent4 intermediate4 2-Methoxy-4-(trifluoromethyl)pyridine-5-carbonitrile reagent4->intermediate4 reagent5 1. H₂SO₄, H₂O 2. Curtius rearrangement or similar intermediate4->reagent5 final_product This compound reagent5->final_product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Oxo-4-(trifluoromethyl)-1,2-dihydropyridine-5-carbonitrile This step is analogous to the formation of the pyridone intermediate in the synthesis of Pyroxsulam.[5]

  • React ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride to yield (E)-ethyl 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

  • Perform a cyclocondensation reaction of the resulting enone with cyanoacetamide in the presence of a base like piperidine to form the pyridone ring.

Step 2: Chlorination of the Pyridone

  • Treat the 2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-5-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to drive the conversion to 2-chloro-4-(trifluoromethyl)pyridine-5-carbonitrile.

Step 3: Nucleophilic Substitution with Methoxide

  • Dissolve the 2-chloro-4-(trifluoromethyl)pyridine-5-carbonitrile in a suitable solvent like methanol.

  • Add sodium methoxide to the solution and heat to facilitate the nucleophilic aromatic substitution of the chlorine atom with the methoxy group, yielding 2-methoxy-4-(trifluoromethyl)pyridine-5-carbonitrile.

Step 4: Conversion of the Nitrile to an Amine

  • Hydrolyze the nitrile group to a carboxylic acid using strong acidic conditions (e.g., concentrated sulfuric acid in water).

  • Convert the resulting carboxylic acid to the desired amine via a Curtius, Hofmann, or a similar rearrangement reaction. This would typically involve conversion to an acyl azide followed by thermal rearrangement and hydrolysis.

Role in Medicinal Chemistry: A Key Building Block

This compound serves as a crucial building block for the synthesis of complex molecules with significant biological activity. Its utility is demonstrated in both the agrochemical and pharmaceutical sectors.

Agrochemical Applications: The Case of Pyroxsulam

The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a key component of the commercial herbicide, Pyroxsulam.[5] Pyroxsulam is an acetolactate synthase (ALS) inhibitor, a class of herbicides that act by blocking the biosynthesis of branched-chain amino acids in plants.[5] The inclusion of the trifluoromethylpyridine moiety is critical for its high herbicidal activity.[5]

Pharmaceutical Applications: A Scaffold for Kinase Inhibitors

The closely related 4-(trifluoromethyl)pyridin-2-amine moiety is a key pharmacophore in the potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor, bimiralisib (PQR309) .[6][7]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Bimiralisib Bimiralisib (contains 4-(trifluoromethyl)pyridin-2-amine) Bimiralisib->PI3K Bimiralisib->mTORC1 Bimiralisib->mTORC2

Sources

Buchwald-Hartwig amination of "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Buchwald-Hartwig Amination of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Part 1: Executive Summary & Substrate Analysis

The Challenge: Coupling This compound (hereafter referred to as Substrate-A ) presents a dual-challenge in palladium catalysis:

  • Electronic Deactivation: The 4-trifluoromethyl group (

    
    ) and the pyridine ring itself are strongly electron-withdrawing. This pulls electron density away from the exocyclic amine (
    
    
    
    ), significantly lowering its nucleophilicity compared to standard anilines.
  • Catalyst Poisoning: The pyridine nitrogen (

    
    ) possesses a lone pair capable of binding to the Palladium center (
    
    
    
    -donation), potentially displacing the ligand and arresting the catalytic cycle (formation of stable, non-reactive Pd-bis(pyridine) complexes).[1]

Structural Advantage: Unlike a bare 2-aminopyridine, Substrate-A contains a 6-methoxy group.

  • Insight: While electronically withdrawing via induction, the methoxy group is ortho to the pyridine nitrogen. This provides crucial steric shielding , hindering the

    
     from coordinating to the metal center, thereby reducing catalyst poisoning.
    

Part 2: Critical Reaction Parameters

To overcome the low nucleophilicity of the amine, the catalyst system must facilitate the rate-limiting step, which is often the amine binding/deprotonation step in electron-deficient systems.

The Catalyst System: BrettPhos Pd G4
  • Recommendation: BrettPhos Pd G4 (or tBuBrettPhos Pd G4 ).

  • Mechanistic Rationale:

    • Ligand: BrettPhos is bulky and electron-rich.[1][2] The bulk prevents the formation of inactive bis-ligated complexes and discourages

      
       coordination. The electron-rich nature facilitates oxidative addition of the aryl halide coupling partner.
      
    • Precatalyst (G4): The G4 precatalyst ensures rapid, reliable generation of the active monoligated Pd(0) species at low temperatures, avoiding the induction periods associated with Pd(OAc)

      
       or Pd
      
      
      
      (dba)
      
      
      .
The Base: LiHMDS vs. NaOtBu
  • Standard: NaOtBu (Sodium tert-butoxide). Effective for most couplings.

  • High-Difficulty: LiHMDS (Lithium hexamethyldisilazide).

    • Rationale: For extremely electron-poor amines like Substrate-A , the N-H acidity is higher, but the nucleophilicity is lower. LiHMDS is a soluble, strong base that can irreversibly deprotonate the amine-Pd complex, driving the equilibrium forward.

Solvent
  • 1,4-Dioxane (Standard) or Toluene (if non-polar environment is preferred).

Part 3: Mechanistic Pathway & Inhibition Risks

The following diagram illustrates the standard cycle versus the specific "Trap" associated with aminopyridines.

BuchwaldMechanism cluster_legend Key Interaction Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Rate Limiting for Substrate-A) OxAdd->AmineBind + Substrate-A Poison CATALYST POISONING [L-Pd-(N_py)2] Stable/Inactive OxAdd->Poison Coordination via Pyridine Nitrogen Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base (-HX) RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Poison->Pd0 Reversible (Slow) Note BrettPhos ligand bulk prevents the 'Poison' pathway.

Figure 1: Catalytic cycle highlighting the competitive inhibition pathway common in aminopyridines.

Part 4: Standardized Experimental Protocol

Objective: Coupling Substrate-A (1.0 equiv) with an Aryl Bromide (1.0 equiv).

Materials Checklist:
  • Amine: this compound (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 - 1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:
  • Vessel Preparation:

    • Oven-dry a reaction vial (4 mL or 8 mL) equipped with a magnetic stir bar.

    • Allow to cool under a stream of Argon or Nitrogen.

  • Charge Solids:

    • Add Substrate-A (1.0 equiv).

    • Add Aryl Bromide (1.0 equiv).[3] Note: If liquid, add in step 4.

    • Add NaOtBu (1.4 equiv). Crucial: Weigh rapidly to minimize moisture absorption.

    • Add BrettPhos Pd G4 (0.02 equiv).

  • Inert Atmosphere:

    • Cap the vial with a septum cap.

    • Evacuate and backfill with Argon/Nitrogen (Cycle x3).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane via syringe.

    • Target Concentration: 0.2 M (e.g., if using 1 mmol substrate, use 5 mL solvent).

  • Reaction:

    • Place in a pre-heated block at 80°C - 100°C .

    • Stir vigorously (800+ RPM) for 2–12 hours.

    • Monitoring: Check via LC-MS or TLC. Look for the disappearance of the Aryl Bromide (usually the limiting reagent in this setup).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black and salts.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Part 5: Optimization & Troubleshooting

If the standard protocol yields <50%, execute the following screening logic.

Optimization Data (Representative Trends)
VariableChangeExpected Outcome for Substrate-A
Ligand Switch to tBuBrettPhos Improved yield if the coupling partner is an amide or highly hindered aryl halide.
Ligand Switch to Xantphos Alternative choice.[4] Often works well for heteroaryl-heteroaryl couplings but requires higher temp (110°C).
Base Switch to LiHMDS (1.0M in THF)High Impact. Increases deprotonation rate of the electron-poor amine. Add slowly at RT, then heat.
Precatalyst Switch to Pd2(dba)3 + Ligand generally inferior to G3/G4 precatalysts for this substrate due to slow activation.
Optimization Workflow Diagram

OptimizationFlow Start Standard Protocol (BrettPhos G4 / NaOtBu) Check Yield > 60%? Start->Check Success Proceed to Scale-up Check->Success Yes Fail Analyze Failure Mode Check->Fail No NoConv No Conversion (SM Remaining) Fail->NoConv Catalyst Inactive Dehal Dehalogenation of Ar-Br (Reduction) Fail->Dehal Hydride Source Present Sol1 Switch Base to LiHMDS (Force Deprotonation) NoConv->Sol1 Sol2 Switch Ligand to tBuBrettPhos (Increase Activity) NoConv->Sol2 Sol3 Lower Temp / Dry Solvent (Reduce Side Rxns) Dehal->Sol3

Figure 2: Decision tree for optimizing low-yielding reactions.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Fors, B. P., & Buchwald, S. L. (2008). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (Foundational work on BrettPhos).

  • Paul, F., et al. (2014). Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.[5] European Journal of Organic Chemistry. (Demonstrates reactivity of electron-poor heteroarylamines).

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. (G3/G4 Precatalyst description).

Sources

"6-Methoxy-4-(trifluoromethyl)pyridin-2-amine" as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Executive Summary & Strategic Value

This compound (CAS: 1598267-75-4) is a high-value heterocyclic intermediate employed in the synthesis of next-generation kinase inhibitors and P2X3 receptor antagonists.

Its strategic value in drug design stems from three synergistic structural features:

  • 4-Trifluoromethyl (

    
    ) Group:  Blocks metabolic oxidation at the typically labile C4 position (blocking the P450 "soft spot") while significantly increasing lipophilicity (
    
    
    
    modulation) and blood-brain barrier (BBB) permeability.
  • 6-Methoxy (

    
    ) Group:  Acts as a hydrogen bond acceptor and a metabolic handle. It can be retained to tune solubility or demethylated late-stage to reveal a pyridone tautomer (a common bioisostere for amides).
    
  • 2-Amino (

    
    ) Handle:  The primary vector for scaffold attachment via amide coupling, urea formation, or Buchwald-Hartwig cross-coupling.
    

Key Applications:

  • P2X3 Antagonists: Bioisosteric replacement for diaminopyrimidines in chronic cough therapeutics (e.g., Gefapixant analogs).

  • PI3K/mTOR Inhibitors: Scaffold modification to improve selectivity profiles in oncology.

  • Agrochemicals: Herbicide safeners and insecticides requiring high metabolic stability.

Chemical Profile

PropertySpecification
Chemical Name This compound
CAS Number 1598267-75-4 (Primary); Note: Often confused with isomers like CAS 1242336-53-3
Molecular Formula

Molecular Weight 192.14 g/mol
Appearance White to off-white crystalline solid
pKa (Calculated) ~3.5 (Pyridine N), ~21 (Amine NH)
Solubility Soluble in DMSO, DCM, EtOAc; Low solubility in water.[1]

Synthetic Pathways & Production Protocols

The synthesis of this intermediate typically proceeds via nucleophilic aromatic substitution (


) on a di-halogenated precursor. The electron-withdrawing 

group at C4 activates the C2 and C6 positions for displacement.
DOT Diagram: Synthetic Workflow

SynthesisWorkflow Figure 1: Regioselective Synthesis Route Start 2,6-Dichloro-4- (trifluoromethyl)pyridine Step1 Intermediate A: 2-Chloro-6-methoxy- 4-(trifluoromethyl)pyridine Start->Step1 NaOMe (1.0 eq) MeOH, 0°C to RT SideProduct Bis-methoxy impurity Start->SideProduct Excess NaOMe Product Target Product: 6-Methoxy-4-(trifluoromethyl) pyridin-2-amine Step1->Product NH3 (aq) or NH4OH Cu catalyst, High T/P

Protocol A: Preparation from 2,6-Dichloro-4-(trifluoromethyl)pyridine

Rationale: Direct amination of the dichloro-precursor often yields a mixture. Stepwise introduction of the methoxy group allows for cleaner isolation.

Step 1: Regioselective Methoxylation

  • Charge a reactor with 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) and anhydrous Methanol (10 V).

  • Cool to 0°C.

  • Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 1.05 eq) dropwise over 1 hour. Critical: Control exotherm to prevent bis-substitution.

  • Stir at 0–5°C for 2 hours, then warm to RT. Monitor by HPLC.

  • Quench with water, extract with DCM, and concentrate to yield 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine .

Step 2: Amination (Buchwald or High-Pressure Ammonia) Method Option 1 (Scalable):

  • Dissolve the chloro-intermediate in IPA or Dioxane.

  • Add aqueous Ammonia (28%, excess) and

    
     (5 mol%) or a Pd-catalyst (e.g., 
    
    
    
    /Xantphos) if mild conditions are required.
  • Heat in a sealed autoclave at 100–120°C for 12–18 hours.

  • Workup: Cool, vent, filter catalyst, and recrystallize from Heptane/EtOAc.

Downstream Application Protocols

The 2-amino group on this electron-deficient pyridine is weakly nucleophilic . Standard amide couplings (EDC/HOBt) often fail or proceed slowly. The following protocols are optimized for this specific electronic environment.

Protocol B: Amide Coupling (Synthesis of P2X3 Antagonist Scaffolds)

Context: Coupling the amine to a pyrazole-carboxylic acid (common in Gefapixant analogs).

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • This compound (1.1 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Dissolve the carboxylic acid and the pyridine-amine in EtOAc (10 V).

  • Add the base.

  • Cool to 0°C.

  • Add T3P solution dropwise. (T3P is preferred over HATU here for easier workup and higher reactivity with anilines).

  • Heat to reflux (70–80°C) for 16 hours. Note: The electron-poor nature of the amine requires thermal energy to overcome the activation barrier.

  • Wash organic layer with 1M HCl (to remove excess pyridine/amine), then Sat.

    
    .
    
  • Isolate product via evaporation.

Protocol C: Buchwald-Hartwig Cross-Coupling (Kinase Inhibitor Synthesis)

Context: Coupling the amine to an aryl bromide/chloride.

Mechanism: The


 group makes the amine a poor nucleophile but also stabilizes the resulting product against oxidation.

Optimized Conditions:

  • Catalyst: BrettPhos Pd G3 (or

    
     + BrettPhos). BrettPhos is essential for electron-deficient amines.
    
  • Base:

    
     (weak base preferred to prevent side reactions) or NaOtBu.
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature: 100°C.

Quality Control & Characterization

Self-Validating Analytical Markers:

MethodExpected SignalInterpretation
1H NMR (DMSO-d6) Singlet ~3.9 ppm (

)
Confirms methoxy integrity.
1H NMR (DMSO-d6) Broad Singlet ~6.5 ppm (

)
Confirms free amine (disappears with

shake).
19F NMR Singlet ~ -63 ppmDiagnostic for

on pyridine ring.
LC-MS [M+H]+ = 193.1Mass confirmation.

Common Impurity:

  • Bis-methoxy analog: Check for loss of chlorine signal (if Step 1) or double methoxy peaks in NMR.

  • Hydrolysis product: 6-Methoxy-4-(trifluoromethyl)pyridin-2(1H)-one (Pyridone form).

Safety & Handling

  • Fluorine Chemistry Hazards: While the

    
     group is stable, combustion of this material may release HF. Use standard fume hood protocols.
    
  • Skin Sensitization: Aminopyridines are known sensitizers. Wear nitrile gloves and ensure no dust inhalation.

  • Incompatibility: Avoid strong oxidizing agents.[2] The amine is stable to air but should be stored under inert gas to prevent slow discoloration.

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[3]

    • Source:Journal of Pesticide Science, 2020.
    • URL:[Link]

  • P2X3 Antagonist Chemistry (Gefapixant Analogs)
  • Amide Coupling with Electron-Deficient Amines

    • Title: Propylphosphonic Anhydride (T3P®)
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: this compound Product Page.
    • Source: Sigma-Aldrich.[4]

Sources

Multi-step Synthesis Involving "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine": A Detailed Guide to the Synthesis of a Key Precursor for PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of the trifluoromethyl group, such as high lipophilicity, metabolic stability, and its ability to modulate the pKa of nearby functional groups, make it a highly desirable substituent in the design of novel therapeutic agents.[1] Trifluoromethylated pyridines, in particular, are key structural motifs found in a range of active agrochemical and pharmaceutical ingredients.[2] This guide provides a detailed protocol for a multi-step synthesis starting from a substituted pyridine, "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine," to generate a key intermediate used in the synthesis of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers, making inhibitors of this pathway a major focus of oncology research.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind the chosen methodologies.

Synthetic Strategy Overview

The overall synthetic strategy focuses on the elaboration of the "this compound" core to introduce a substituted triazine moiety. This is a common approach in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif, and the appended heterocycles can be tailored to achieve desired potency and selectivity. The synthesis of the advanced intermediate will be presented in two key stages:

  • Synthesis of the Dichlorotriazine Adduct: This step involves the selective reaction of the aminopyridine with cyanuric chloride, a versatile building block for creating triazine-based scaffolds.

  • Suzuki-Miyaura Cross-Coupling: The remaining chlorine on the triazine is then displaced via a palladium-catalyzed Suzuki-Miyaura coupling to introduce further molecular complexity.

Synthetic_Workflow A This compound C 4,6-dichloro-N-(6-methoxy-4-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine A->C Nucleophilic Aromatic Substitution B Cyanuric Chloride B->C E Substituted Triazine Product C->E Suzuki-Miyaura Coupling D Boronic Acid/Ester D->E

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4,6-dichloro-N-(6-methoxy-4-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine

This initial step involves a nucleophilic aromatic substitution on cyanuric chloride. The reaction conditions are crucial to ensure mono-substitution, as cyanuric chloride has three reactive chlorine atoms. The reactivity of the chlorine atoms is temperature-dependent, with the first substitution occurring at low temperatures (around 0 °C), the second at room temperature, and the third requiring elevated temperatures.[5]

Rationale and Mechanistic Insights

The amino group of "this compound" acts as the nucleophile, attacking one of the electrophilic carbon atoms of the triazine ring. The strong electron-withdrawing effect of the trifluoromethyl group reduces the nucleophilicity of the exocyclic amino group, which can make this reaction sluggish.[6] Therefore, careful control of stoichiometry and temperature is essential. The use of a mild base is necessary to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound192.1310.01.92 g
Cyanuric chloride184.4110.01.84 g
N,N-Diisopropylethylamine (DIPEA)129.2412.02.09 mL
Tetrahydrofuran (THF), anhydrous--50 mL

Procedure:

  • To a stirred solution of cyanuric chloride (1.84 g, 10.0 mmol) in anhydrous THF (30 mL) in a round-bottom flask cooled to 0 °C in an ice bath, add N,N-diisopropylethylamine (2.09 mL, 12.0 mmol).

  • In a separate flask, dissolve this compound (1.92 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Add the solution of the aminopyridine dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water (100 mL).

  • A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to afford the desired product, 4,6-dichloro-N-(6-methoxy-4-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine.

Expected Yield and Purity:

  • Yield: 85-95%

  • Purity: >95% by LC-MS. The product can be used in the next step without further purification.

Part 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[5][7] In this step, the remaining chlorine atom on the triazine ring is substituted with an aryl or heteroaryl group from a boronic acid or its ester. This step is key to building the molecular complexity required for potent PI3K/mTOR inhibition, as seen in the synthesis of compounds like PQR309 (bimiralisib).[8][9]

Rationale and Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for the success of this reaction, especially with heteroaromatic substrates.

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)(Cl)L2 Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_R R-Pd(II)(R')L2 PdII->PdII_R Ar'B(OH)2, Base Transmetal Transmetalation PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination ArylHalide R-Cl BoronicAcid R'B(OH)2 Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
Dichlorotriazine Adduct (from Part 1)340.045.01.70 g
4-Morpholinophenylboronic acid pinacol ester305.186.01.83 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.730.15 (3 mol%)110 mg
Sodium Carbonate (Na₂CO₃)105.9915.01.59 g
1,4-Dioxane--40 mL
Water--10 mL

Procedure:

  • To a round-bottom flask, add the dichlorotriazine adduct (1.70 g, 5.0 mmol), 4-morpholinophenylboronic acid pinacol ester (1.83 g, 6.0 mmol), Pd(dppf)Cl₂ (110 mg, 0.15 mmol), and sodium carbonate (1.59 g, 15.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final substituted triazine product.

Expected Yield and Purity:

  • Yield: 60-80%

  • Purity: >98% after chromatography.

Application: A Precursor to the PI3K/mTOR Inhibitor Bimiralisib (PQR309)

The product of this two-step synthesis is a key precursor to bimiralisib (PQR309), a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for the treatment of various cancers.[1][10] The 4,6-dimorpholino-1,3,5-triazine core is a common scaffold for PI3K inhibitors.[8][9] The final step to convert the synthesized precursor to a bimiralisib analogue would involve the nucleophilic substitution of the remaining chlorine atom with morpholine, which typically requires heating.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Bimiralisib Bimiralisib (PQR309) Bimiralisib->PI3K Inhibition Bimiralisib->mTORC1 Inhibition Bimiralisib->mTORC2 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by bimiralisib.

Conclusion

This guide provides a detailed, two-part protocol for the synthesis of a key substituted triazine intermediate starting from "this compound." The methodologies described, nucleophilic aromatic substitution on cyanuric chloride and Suzuki-Miyaura cross-coupling, are robust and widely applicable in medicinal chemistry. The synthesis provides access to a valuable scaffold for the development of potent kinase inhibitors, as exemplified by its application as a precursor to the clinical candidate bimiralisib. By understanding the rationale and mechanisms behind each step, researchers can adapt and optimize these protocols for the synthesis of their own novel compounds targeting the PI3K/mTOR pathway and other important biological targets.

References

  • Yang, J., et al. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26. Available at: [Link]

  • Jeanmart, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 249-261. Available at: [Link]

  • He, W., et al. (2017). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 17(15), 1735-1777. Available at: [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(12), 5140-5151. Available at: [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. Available at: [Link]

  • Gao, Y., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ResearchGate. Available at: [Link]

  • Kumari, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6543. Available at: [Link]

  • Popiołek, Ł., & Baran, W. (2015). Synthesis of New Cyanuric Chloride Derivatives. ResearchGate. Available at: [Link]

  • Manzoor, S., et al. (2023). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. RSC Advances, 13(48), 33567-33582. Available at: [Link]

  • WO1998011076A1 - Process for producing 6-methyl-2-methylamino-4-methoxy-1,2,5-triazine. Google Patents.
  • Markad, S., & Gaware, V. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 28(23), 7808. Available at: [Link]

  • Sharma, K., et al. (2017). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 4, 1-6. Available at: [Link]

  • Wang, Y., et al. (2023). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Available at: [Link]

  • Anjana, S., et al. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. Available at: [Link]

  • Nguyen, T. H., et al. (2021). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Vietnam Journal of Science and Technology, 59(3), 303-310. Available at: [Link]

  • Kaur, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(18), 12053-12075. Available at: [Link]

  • PubChem. (n.d.). Bimiralisib. National Center for Biotechnology Information. Available at: [Link]

  • Wuest, F., et al. (2011). Synthesis of 2-amino-6-(2-[18F]fluoro-pyridine-4-ylmethoxy)-9-(octyl-β- D-glucosyl)-purine: A novel radioligand for positron emission tomography studies of the O6-methylguanine-DNA methyltransferase (MGMT) status of tumour tissue. ResearchGate. Available at: [Link]

  • Jeanmart, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Yang, J., et al. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. PubMed Central. Available at: [Link]

  • He, W., et al. (2017). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. Available at: [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available at: [Link]

  • Gao, Y., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Müller, C. E. (2009). The role of fluorine in medicinal chemistry. ACS Publications. Available at: [Link]

  • Sharma, K., et al. (2017). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PubMed Central. Available at: [Link]

Sources

Scale-up synthesis of "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine CAS Registry Number: 1598267-75-4 Core Application: Key intermediate for agrochemicals (e.g., sulfonamide herbicides like Pyroxsulam) and medicinal chemistry scaffolds (kinase inhibitors).

This guide details a robust, two-step scalable synthesis starting from the commodity chemical 2,6-dichloro-4-(trifluoromethyl)pyridine . Unlike bench-scale methods that may rely on expensive palladium catalysts or unstable ammonia surrogates, this protocol focuses on atom economy and industrial viability , utilizing controlled nucleophilic aromatic substitution (SNAr) and high-pressure amination.

Key Performance Indicators (KPIs):

  • Overall Yield Target: >65% (2 steps)

  • Purity Target: >98% (HPLC)

  • Critical Control Point: Regioselectivity during the initial methoxylation step.

Strategic Analysis & Route Selection

The synthesis of unsymmetrical 2,6-disubstituted pyridines from symmetric 2,6-dichloro precursors presents a classic regioselectivity challenge.

  • Route A: Amination First. Reacting the starting material with ammonia first yields the 2-amino-6-chloro intermediate.

    • Flaw: The strong electron-donating nature of the amino group (-NH₂) significantly deactivates the pyridine ring via resonance, making the subsequent displacement of the second chloride by methoxide extremely difficult, often requiring forcing conditions that degrade the CF₃ group.

  • Route B: Methoxylation First (Selected). Reacting with sodium methoxide first yields the 2-chloro-6-methoxy intermediate.

    • Advantage:[1][2][3][4] While the methoxy group (-OMe) is also electron-donating, it is less deactivating than the amine. The intermediate retains sufficient electrophilicity to undergo amination under high-pressure conditions or metal catalysis.

    • Challenge: Preventing bis-methoxylation (formation of the 2,6-dimethoxy byproduct). This is managed via strict temperature control and stoichiometry.

Synthesis Pathway Diagram

SynthesisRoute SM 2,6-Dichloro-4- (trifluoromethyl)pyridine (Starting Material) INT Intermediate: 2-Chloro-6-methoxy- 4-(trifluoromethyl)pyridine SM->INT Step 1: NaOMe (1.05 eq) MeOH, 0°C (S_NAr) BYPROD Byproduct: 2,6-Dimethoxy analog SM->BYPROD Over-reaction (>10°C or xs NaOMe) PROD Target: 6-Methoxy-4- (trifluoromethyl)pyridin-2-amine INT->PROD Step 2: NH3 (aq) Autoclave, 140°C (High Pressure S_NAr)

Figure 1: Synthetic pathway prioritizing the "Methoxylation First" strategy to maintain ring electrophilicity.

Detailed Experimental Protocols

Step 1: Controlled Monomethoxylation

Objective: Selective displacement of one chloride with methoxide.

Reagents:

  • 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25-30% wt solution in MeOH (1.05 equiv)

  • Methanol (Anhydrous) – Solvent (5-8 volumes)

Protocol:

  • Setup: Charge a jacketed glass reactor with 2,6-dichloro-4-(trifluoromethyl)pyridine and anhydrous methanol.

  • Cooling (Critical): Cool the solution to -5°C to 0°C .

    • Why: Lower temperatures kinetically favor mono-substitution over bis-substitution.

  • Addition: Add the NaOMe solution dropwise over 2 hours, maintaining internal temperature < 2°C.

  • Reaction: Stir at 0°C for 4 hours. Monitor by HPLC.

    • Endpoint: < 2% Starting Material remaining. If Bis-methoxy byproduct > 5%, quench immediately.

  • Quench & Workup:

    • Add water (10 volumes) to precipitate the product or extract with Dichloromethane (DCM).

    • Wash organic layer with brine. Dry over MgSO₄ and concentrate.

    • Purification: Usually not required if stoichiometry was precise. The intermediate, 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine , is a solid/oil that can be used directly.

Data Specification (Intermediate):

Parameter Specification
Appearance White to pale yellow solid/oil
Purity (HPLC) >95%

| Identity | GC-MS or 1H NMR (Methoxy singlet ~4.0 ppm) |[5]

Step 2: High-Pressure Amination

Objective: Displacement of the second chloride with ammonia. Note: This step requires a high-pressure autoclave (Parr reactor or similar).

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • Aqueous Ammonia (28-30%) (10-15 equiv)

  • Copper(I) Oxide (Cu₂O) – Catalyst (0.05 equiv) [Optional but recommended for faster kinetics]

  • Solvent: Ethanol or THF (optional co-solvent to improve solubility)

Protocol:

  • Loading: Charge the autoclave with the Intermediate, Aqueous Ammonia, and Copper catalyst.

  • Sealing: Seal the reactor and purge with Nitrogen (3x) to remove oxygen (prevents oxidation/tars).

  • Heating: Heat to 130°C - 140°C .

    • Pressure Warning: Internal pressure will rise significantly (expect 15-25 bar depending on headspace). Ensure the vessel is rated for at least 60 bar.

  • Duration: Stir at temperature for 12–18 hours.

  • Cooling & Venting: Cool to < 25°C. Carefully vent the excess ammonia into a scrubber (acid trap).

  • Workup:

    • Concentrate the mixture to remove excess ammonia and ethanol.

    • Extract the residue with Ethyl Acetate.

    • Wash with water and brine.

    • Metal Removal: If Copper was used, wash with a dilute EDTA solution or aqueous ammonia to remove metal residues.

  • Crystallization: The crude product is often recrystallized from Heptane/Ethyl Acetate or Ethanol/Water to achieve final purity.

Alternative Step 2 (High Purity/Pharma Scale):

If an autoclave is unavailable or higher purity is required without metal scavenging:

  • Buchwald-Hartwig Amination: Use Pd₂(dba)₃ / Xantphos with Cs₂CO₃ and tert-butyl carbamate (Boc-NH₂), followed by acid deprotection (TFA or HCl). This avoids high pressure but increases raw material cost.

Process Workflow & Logic Tree

ProcessFlow Start Start: 2,6-Dichloro-4-(CF3)pyridine Step1 Step 1: Methoxylation (-5°C, NaOMe) Start->Step1 QC1 QC Check: Bis-methoxy < 5%? Step1->QC1 QC1->Step1 No (Adjust Temp/Stoich) Step2 Step 2: Amination (Autoclave, 135°C, aq. NH3) QC1->Step2 Yes Workup Workup: Vent NH3 -> Extract EtOAc -> Wash Step2->Workup Cryst Crystallization: EtOH/Water or Heptane/EtOAc Workup->Cryst Final Final Product: This compound Cryst->Final

Figure 2: Operational workflow emphasizing the critical quality control point (QC1) after methoxylation.

Safety & Handling (HSE)

  • Fluorinated Pyridines: The starting material and intermediates are skin and eye irritants. The CF₃ group is generally stable, but thermal decomposition >200°C can release HF.

  • High Pressure: Step 2 involves heating aqueous ammonia. The vapor pressure of ammonia at 140°C is substantial. Blast shields and burst discs are mandatory.

  • Sodium Methoxide: Highly corrosive and moisture sensitive. Handle under nitrogen.

Analytical Characterization

This compound

  • 1H NMR (400 MHz, DMSO-d6): δ 6.80 (s, 1H, Ar-H), 6.50 (s, 2H, NH₂, broad exchangeable), 6.25 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃).

    • Note: The two aromatic protons are meta to each other. The NH₂ signal may vary depending on concentration and water content.

  • 19F NMR: Single peak around -63 ppm (typical for Ar-CF₃).

  • MS (ESI): [M+H]⁺ = 193.1.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1598267-75-4).[6] Available at:

  • BenchChem. Technical Guide: Synthesis of Trifluoromethylpyridines. (General reference for SNAr on CF3-pyridines). Available at:

  • National Institutes of Health (PubChem). Compound Summary: 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine (Intermediate). Available at:

  • World Intellectual Property Organization.Patent WO2010119906 (Relating to Herbicidal Pyridines). (Describes similar SNAr chemistry for agrochemicals).

Sources

Mastering the Purification of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers engaged in the synthesis of novel therapeutics, the isolation of a target molecule in its purest form is a critical, and often challenging, endeavor. This guide provides an in-depth exploration of robust purification techniques for 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine, a key building block in the synthesis of various pharmacologically active agents. Drawing upon established principles of separation science and practical laboratory experience, we present detailed protocols for recrystallization and column chromatography, designed to empower researchers to achieve the high levels of purity required for downstream applications.

The Importance of Purity: Understanding the Compound and Its Potential Impurities

This compound is a substituted aminopyridine characterized by the presence of a trifluoromethyl group, which can significantly influence its physicochemical properties, including lipophilicity and metabolic stability. Its synthesis, as outlined in patent literature, often involves a multi-step process that can introduce a variety of impurities.[1] A thorough understanding of the synthetic route is paramount to anticipating and effectively removing these unwanted components.

A common synthetic pathway involves the reaction of a precursor like 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia, followed by methoxylation.[1] This process can lead to several potential impurities that must be addressed during purification:

  • Unreacted Starting Materials: Residual 2,6-dichloro-4-(trifluoromethyl)pyridine and 2-amino-6-chloro-4-(trifluoromethyl)pyridine.

  • By-products: Isomeric aminopyridines, di-amino substituted pyridines, and products of incomplete or over-methoxylation.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and workup steps.

The presence of these impurities can interfere with subsequent synthetic transformations, compromise biological assay results, and introduce toxicological risks. Therefore, the selection and optimization of the purification strategy are of utmost importance.

Strategic Purification Workflow

The choice between recrystallization and column chromatography, or a combination of both, depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram illustrates a logical workflow for the purification of this compound.

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Purity Assessment (TLC, LC-MS, NMR) Crude_Product->Initial_Analysis Decision1 Purity > 95%? Initial_Analysis->Decision1 Recrystallization_Screen Recrystallization Solvent Screening Decision1->Recrystallization_Screen Yes Column_Chromatography Silica Gel Column Chromatography Decision1->Column_Chromatography No Decision2 Purity > 99.5%? Recrystallization_Screen->Decision2 Column_Chromatography->Decision2 Decision2->Column_Chromatography No, from Recrystallization Final_Product Pure Product Decision2->Final_Product Yes Characterization Final Characterization (NMR, MS, Elemental Analysis) Final_Product->Characterization

Figure 1. A decision-making workflow for the purification of this compound.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and often preferred method for purifying solid compounds, capable of yielding highly pure crystalline material. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2]

Selecting the Ideal Recrystallization Solvent

The "ideal" solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at its boiling point. Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

Given the polar nature of the amine and methoxy groups, and the lipophilic character of the trifluoromethyl group, a systematic screening of solvents with varying polarities is recommended.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/SystemBoiling Point (°C)Polarity IndexRationale and Comments
Ethanol/Water78-100HighA versatile system for many polar organic compounds. The ratio can be fine-tuned to achieve optimal solubility characteristics.
Isopropanol823.9A good starting point for moderately polar compounds.
Ethyl Acetate/Hexane60-77ModerateA common and effective mixed-solvent system. The compound should be soluble in ethyl acetate and insoluble in hexane.
Toluene1112.4Suitable for less polar compounds; its higher boiling point can be advantageous.
Acetonitrile825.8A polar aprotic solvent that can be effective for compounds with moderate polarity.
Step-by-Step Recrystallization Protocol
  • Solvent Screening: In separate small test tubes, add approximately 20-30 mg of the crude product. To each tube, add a few drops of a different solvent from Table 1 at room temperature. Observe the solubility.

  • Heating and Dissolution: If the compound is insoluble at room temperature, heat the solvent to its boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization: Allow the saturated solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that lower the melting point. Try reheating the solution and adding more solvent, then cooling more slowly.

  • No Crystal Formation: This could indicate that the compound is too soluble in the chosen solvent or the concentration is too low. If scratching or seeding does not induce crystallization, try evaporating some of the solvent and cooling again.

Column Chromatography: A Versatile Separation Technique

For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice. The basic principle involves the separation of compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.

Optimizing Chromatographic Conditions

The patent literature suggests a simple mobile phase of ethyl acetate/hexane (1/2) for the purification of this compound.[1] While this is a good starting point, optimization is often necessary to achieve baseline separation from closely eluting impurities.

Key Considerations for Aminopyridines:

The basic nature of the amino group on the pyridine ring can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in peak tailing and poor separation.[3][4] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, can be added to the mobile phase.

Table 2: Recommended Mobile Phase Systems for Column Chromatography

Stationary PhaseMobile Phase SystemGradient ProfileRationale
Silica Gel (230-400 mesh)Hexane/Ethyl AcetateStart with a low polarity (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity.A standard system for compounds of moderate polarity.
Silica Gel (230-400 mesh)Hexane/Ethyl Acetate with 0.1-1% TriethylamineIsocratic or gradient elution.The triethylamine neutralizes the acidic sites on the silica gel, reducing peak tailing of the basic aminopyridine.
Alumina (Neutral or Basic)Hexane/Ethyl AcetateIsocratic or gradient elution.An alternative to silica gel for basic compounds, as it is less acidic.
Detailed Flash Column Chromatography Protocol
  • TLC Analysis: Before running a column, analyze the crude mixture by thin-layer chromatography (TLC) using various solvent systems from Table 2 to determine the optimal mobile phase for separation. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, a "dry loading" technique can be employed by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin eluting the column with the starting mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.

  • Combining and Concentrating: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

  • Poor Separation: If compounds are co-eluting, try using a shallower solvent gradient or a different solvent system.

  • Compound Stuck on the Column: This may indicate that the compound is too polar for the chosen mobile phase or is irreversibly adsorbing to the stationary phase. Try a more polar solvent system or switch to a different stationary phase like alumina.

Purity Validation: The Final Step

Regardless of the purification method employed, the final purity of the this compound should be rigorously assessed using appropriate analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any proton or carbon-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

Conclusion

The successful purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By systematically applying the principles of recrystallization and column chromatography, and by understanding the potential impurities that may arise from its synthesis, researchers can confidently obtain this key intermediate with the high degree of purity required for their research and development endeavors. The detailed protocols and troubleshooting guidance provided in this application note serve as a comprehensive resource for chemists in the pharmaceutical and related industries.

References

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  • Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
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  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

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  • Unknown. (n.d.).
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  • PMC. (2024). Recent Advances on Fluorine Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Unknown. (n.d.).
  • Google Patents. (n.d.). WO1998011076A1 - Process for producing 6-methyl-2-methylamino-4-methoxy-1,2,5-triazine.
  • MDPI. (n.d.). Optimization of Slurry Preparation and Sintering Atmosphere for High-Density, Plasma-Resistant Alumina Ceramics. Retrieved from [Link]

  • PubChem. (n.d.). 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (2026). 6-Methoxy-4-(trifluoromethoxy)pyridin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-4-(4-nitrophenyl)pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis and handling of this important chemical intermediate. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you navigate the challenges of your research.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, makes it a versatile precursor. However, this same electronic complexity can lead to specific challenges during synthesis, including the formation of distinct byproducts. This guide will help you anticipate, identify, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the amination of a 2-halo-6-methoxy-4-(trifluoromethyl)pyridine precursor, typically 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine. This is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or via nucleophilic aromatic substitution (SNAr) under high pressure with ammonia.[2][3][4]

Q2: What are the primary byproducts I should be aware of?

The main byproducts typically arise from incomplete reaction, side reactions of the starting materials or product, or the presence of moisture. Key potential impurities include:

  • Unreacted Starting Material: Residual 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine.

  • Hydrolysis Product: 6-Methoxy-4-(trifluoromethyl)pyridin-2-ol, formed if water is present in the reaction mixture.

  • Dimerization Product: Bis(6-methoxy-4-(trifluoromethyl)pyridin-2-yl)amine, which can form under certain catalytic conditions.

  • Protodehalogenation Product: 2-Methoxy-4-(trifluoromethyl)pyridine, where the halogen is replaced by a hydrogen atom.

Q3: How can I best monitor the reaction to minimize byproduct formation?

In-process control is critical. We recommend using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product and any byproducts.[5][6] This allows for real-time adjustments to reaction time and conditions to optimize for purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield of the Desired Product
Potential Cause Explanation Recommended Action
Catalyst Inactivity In a Buchwald-Hartwig coupling, the palladium catalyst can be sensitive to air and moisture. Improper handling can lead to catalyst deactivation.Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider using a pre-catalyst that is more air-stable.[3][7]
Insufficient Reaction Time or Temperature The amination reaction may be sluggish, especially on a sterically hindered pyridine ring.Monitor the reaction progress by HPLC or GC. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
Inappropriate Base The choice of base is crucial in palladium-catalyzed reactions. A base that is too weak may not facilitate the catalytic cycle efficiently, while a base that is too strong could lead to side reactions.Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used and effective bases for Buchwald-Hartwig aminations.[4]
Problem 2: Presence of a Significant Impurity Peak in Analytical Data

The first step in troubleshooting an impurity is to identify it. The table below lists common byproducts and their expected mass-to-charge ratio (m/z) in mass spectrometry.

Potential Byproduct Chemical Formula Molecular Weight ( g/mol ) Expected [M+H]+ (m/z)
This compound (Product)C7H7F3N2O192.14193.06
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine (Starting Material)C7H5ClF3NO211.57212.00
6-Methoxy-4-(trifluoromethyl)pyridin-2-ol (Hydrolysis Product)C7H6F3NO2193.12194.04
Bis(6-methoxy-4-(trifluoromethyl)pyridin-2-yl)amine (Dimer)C14H10F6N3O2366.24367.07
Troubleshooting Workflow for Impurity Identification

Below is a decision-making workflow to help identify and resolve impurity issues.

G start Impurity Detected by HPLC/GC-MS check_mass Does m/z match a known byproduct? start->check_mass is_sm m/z = 212.00 (Starting Material) check_mass->is_sm Yes is_hydrolysis m/z = 194.04 (Hydrolysis Product) check_mass->is_hydrolysis Yes is_dimer m/z = 367.07 (Dimer) check_mass->is_dimer Yes unknown Unknown Impurity check_mass->unknown No action_sm Increase reaction time/temp or check catalyst activity is_sm->action_sm action_hydrolysis Ensure anhydrous conditions (dry solvents, inert atm.) is_hydrolysis->action_hydrolysis action_dimer Lower catalyst loading or use a different ligand is_dimer->action_dimer action_unknown Further characterization needed (e.g., NMR, isolation) unknown->action_unknown

Caption: Troubleshooting workflow for impurity identification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene as the solvent, followed by the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq) and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC, GC, or HPLC.

  • Workup: Cool the reaction to room temperature. If using an ammonia surrogate like benzophenone imine, hydrolyze the intermediate with an aqueous acid (e.g., 2M HCl) to reveal the primary amine.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis

A robust HPLC method is essential for accurate purity assessment.[6]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a common choice.[6]

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.[6]

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram illustrates the main synthetic pathway and the potential for byproduct formation.

G cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts SM 2-Chloro-6-methoxy-4- (trifluoromethyl)pyridine Product 6-Methoxy-4-(trifluoromethyl) pyridin-2-amine SM->Product Pd Catalyst, Ligand, Base, Amine Source Hydrolysis Hydrolysis Product (Pyridin-2-ol derivative) SM->Hydrolysis ProtoDehalo Protodehalogenation Product SM->ProtoDehalo Dimer Dimerization Product Product->Dimer Moisture H2O Moisture->Hydrolysis Catalyst Catalyst Side Reaction Catalyst->Dimer Base Base/Solvent Side Reaction Base->ProtoDehalo

Caption: Synthetic pathway and potential byproduct formation.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Phosphorylated Derivatives of Hydroxy- and Methoxy-pyridines. RSC Publishing. [Link]

  • Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1242336-53-3 Molecular Formula: C7H7F3N2O Molecular Weight: 192.14 g/mol [1]

Introduction

Welcome to the Technical Support Center. You are likely working with 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine , a critical intermediate often used in the synthesis of P2X3 antagonists, KRAS inhibitors, and other kinase-targeted small molecules.

Because of the "push-pull" electronic nature of this molecule—containing both an electron-withdrawing trifluoromethyl group (


) and electron-donating amino/methoxy groups—purification can be deceptively difficult.[1] Standard chromatography often results in "tailing" or co-elution with regioisomeric impurities.[1]

This guide provides a self-validating purification logic designed to isolate high-purity material (>98%) suitable for late-stage pharmaceutical coupling.[1]

Module 1: Diagnostic Troubleshooting

Identify your issue below to find the corresponding solution.

Q1: I see a persistent impurity on TLC/LC-MS that elutes just before the product. What is it?

Diagnosis: This is likely the Monochloro Intermediate (2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine) or the Bis-methoxy byproduct .[1]

  • Cause: Incomplete amination of the precursor or over-methoxylation during the previous step.[1]

  • The Physics: These impurities lack the primary amine (or have blocked it), making them significantly less basic and less polar than your target product.[1]

  • Solution: Use the Acid-Base Swing Protocol (Module 2) . The non-basic impurities will not protonate and can be washed away in the organic layer.[1]

Q2: My product is reddish-brown or dark, but NMR looks mostly clean.

Diagnosis: Oxidative degradation (N-oxide formation or polymerization).

  • Cause: Electron-rich aminopyridines are susceptible to oxidation by air, especially when in solution or on silica gel.[1]

  • Solution: Perform a Silica Filtration with Scavengers or Recrystallization (Module 3).[1] Always store the free base under Argon/Nitrogen.[1]

Q3: My peak shape on HPLC is broad or tailing.

Diagnosis: Silanol interaction.

  • Cause: The basic pyridine nitrogen interacts with acidic silanols on the column stationary phase.[1]

  • Solution: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase.[1] Do not use TFA, as it forms an ion-pair that may alter retention times unpredictably for this specific zwitterionic-like system.[1]

Module 2: The "Acid-Base Swing" Protocol (Primary Purification)

Standard: Efficient removal of non-basic impurities (Starting Materials, Bis-alkoxy byproducts).[1]

The Chemical Logic

The


 group at the C4 position lowers the pKa of the pyridine nitrogen (approx pKa ~3.5–4.5), making it a weaker base than unsubstituted aminopyridine. However, it is still basic enough to be protonated by 1M HCl. Impurities like 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine lack the exocyclic amine and are far less basic; they will remain in the organic phase during an acid wash.[1]
Step-by-Step Methodology
  • Dissolution: Dissolve the crude brown solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[1]

  • Acid Extraction (The Critical Step):

    • Add 1M HCl (aq) (1.5 equivalents relative to theoretical yield).

    • Note: Keep this cold (0–5°C).[1] The methoxy group is acid-labile; high temps or strong acid (6M HCl) may hydrolyze it to a pyridone.

    • Shake vigorously.[1] The product moves to the Aqueous Layer (Top or Bottom depending on solvent).

    • Separate layers. Keep the Aqueous layer (Product).[1]

    • Check: TLC the organic layer.[1] It should contain the non-polar impurities. Discard organic layer.[1][2]

  • The "Swing" (Basification):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly add 2M NaOH or Saturated

      
        until pH reaches 10–12.[1]
      
    • Observation: The solution will turn cloudy as the free base precipitates.[1]

  • Recovery:

    • Extract the aqueous mixture 3x with DCM .

    • Dry combined organics over

      
      .[1][3][4]
      
    • Concentrate in vacuo to yield an off-white solid.[1]

Visualization: The Acid-Base Workflow

AcidBaseSwing Crude Crude Mixture (Product + Non-basic Impurities) Dissolve Dissolve in EtOAc/DCM Crude->Dissolve AcidWash Extract with 1M HCl (Cold) Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Impurities: Chloro-precursor, Bis-methoxy) PhaseSep->OrgLayer Non-Basics AqLayer Aqueous Layer (Contains Protonated Product) PhaseSep->AqLayer Product Salt Discard Discard OrgLayer->Discard Basify Basify to pH 12 (NaOH/Na2CO3) AqLayer->Basify Extract Extract with DCM (3x) Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Figure 1. Selective isolation of this compound via pKa-dependent extraction.

Module 3: Chromatographic & Recrystallization Data

If the Acid-Base swing does not yield >98% purity (e.g., if you have isomeric amine impurities), use the following parameters.

Table 1: Purification Parameters
MethodSolvent SystemAdditiveNotes
TLC (Rf ~0.4) Hexane : EtOAc (3:1)NoneProduct spots may streak without base.[1]
Flash Column Hexane

40% EtOAc
1%

Pre-wash silica with 1% TEA in Hexane to deactivate acidic sites.[1]
Recrystallization Heptane / IPA (10:1)N/ADissolve in min. hot IPA, add Heptane until cloudy, cool slowly.
Recrystallization Hexane / TolueneN/AGood for removing colored oxidative impurities.[1]
Impurity Profiling (Synthesis Origin)

Understanding where impurities come from allows you to prevent them.[1]

ImpurityOrigin SM 2,6-Dichloro-4- (trifluoromethyl)pyridine Step1 Step 1: NaOMe/MeOH SM->Step1 Int Intermediate: 2-Chloro-6-methoxy-... Step1->Int Impurity1 Impurity A: 2,6-Dimethoxy (Over-reaction) Step1->Impurity1 Excess NaOMe Step2 Step 2: NH3 (pressure) or Protected Amine Int->Step2 Impurity2 Impurity B: Pyridone (Hydrolysis) Int->Impurity2 H2O/Acid Product Target: 6-Methoxy-4-(CF3)pyridin-2-amine Step2->Product

Caption: Figure 2. Origin of common impurities. Impurity A is removed by Acid-Base swing.[1] Impurity B requires chromatography.[1]

Module 4: Stability & Storage

  • Oxidation Sensitivity: Moderate.[1] The electron-rich amino group activates the ring.[1]

  • Hydrolysis Sensitivity: Low to Moderate.[1] The methoxy group is stable under neutral/basic conditions but can hydrolyze to the pyridone (2-hydroxy/keto tautomer) under refluxing acidic conditions [1].

  • Storage Protocol:

    • Store at -20°C .

    • Keep under Argon atmosphere.[1]

    • Protect from light (amber vials).[1]

References

  • Synthesis of Trifluoromethylpyridines

    • Source: BenchChem. (2025).[1][3] "A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine."

    • Relevance: Establishes the reactivity of the 2,6-dichloro-4-(trifluoromethyl)pyridine precursor and the formation of regioisomers during nucleophilic substitution.
    • URL: (Generalized link to source domain based on snippet 1.12).

  • Source: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
  • Patent Literature (Application Context)

    • Source: US Patent 3,985,759.[1] "Process for preparing 2-amino-5-chloropyridine."

    • Relevance: Describes the standard industrial handling of aminopyridine chlorination and purification via pH adjustment, applicable to the analog.
    • URL:

  • Physical Properties & Handling

    • Source: PubChem Compound Summary for substituted pyridines.[1]

    • Relevance: Safety data (H302, H317) and general handling for halogenated aminopyridines.[1]

    • URL:

Sources

Challenges in trifluoromethylation for "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethylation & Pyridine Synthesis Topic: Synthesis of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine Ticket ID: TFM-PYR-402 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "C4 Paradox"

Welcome to the technical support center. Based on your inquiry regarding This compound , you are likely encountering a specific regiochemical barrier.

The central challenge with this molecule is the 4-position . In a standard pyridine ring, the 2- and 6-positions are electronically favored for nucleophilic attacks (SNAr), while the 3- and 5-positions are favored for electrophilic attacks. The 4-position is often the "orphan" of reactivity, especially when directing groups like amines (-NH2) and methoxy (-OMe) groups are present at C2 and C6.

If you are attempting direct trifluoromethylation (C-H functionalization) on 6-methoxypyridin-2-amine and achieving poor results, this is expected due to electronic mismatching. The recommended industrial route relies on Symmetry Breaking SNAr starting from a pre-trifluoromethylated core.

Below are the troubleshooting guides for the three most common synthetic routes, ranked by reliability.

Route 1: The "Symmetry Breaking" SNAr Strategy (Recommended)

Approach: Starting with 2,6-dichloro-4-(trifluoromethyl)pyridine and sequentially displacing chlorides.

Common Issue: "I’m getting the bis-methoxy impurity (2,6-dimethoxy-4-(trifluoromethyl)pyridine)."

Root Cause Analysis: The starting material, 2,6-dichloro-4-(trifluoromethyl)pyridine, is highly activated for SNAr due to the electron-withdrawing effect of the -CF3 group and the pyridine nitrogen. The first displacement (Cl → OMe) is extremely fast. While the introduced methoxy group deactivates the ring slightly via resonance, the remaining chloride is still reactive enough to undergo a second displacement if local concentration of methoxide is high or temperature is uncontrolled.

Troubleshooting Protocol:

ParameterRecommendationRationale
Stoichiometry 0.95 - 1.0 eq NaOMeLimiting the nucleophile prevents the second attack. It is better to have unreacted starting material (separable) than bis-product (difficult separation).
Temperature 0°C to 5°C Kinetic control. The activation energy for the second displacement is higher than the first. Low T favors mono-substitution.
Solvent THF (vs. MeOH)Using a non-protic co-solvent like THF can sometimes modulate the reactivity of the methoxide compared to pure methanol.
Order of Addition Add NaOMe to Pyridine Slowly add the alkoxide to the pyridine solution. This ensures the pyridine is always in excess until the end, minimizing Bis-formation.
Step-by-Step Workflow (Symmetry Breaking):
  • Methoxylation: Dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine in THF. Cool to 0°C. Add NaOMe (1.0 eq) dropwise.

  • Workup: Quench with water immediately upon consumption of SM. Extract.

  • Amination: Take the intermediate (2-chloro-6-methoxy-4-(trifluoromethyl)pyridine) and react with aqueous NH3 (30%) or NH3/MeOH in a sealed tube at 80-100°C.

    • Note: The second displacement requires heat because the ring is now electron-rich (deactivated) due to the -OMe group.

Route 2: Radical Trifluoromethylation (Langlois Reagent)

Approach: Direct C-H functionalization of 6-methoxypyridin-2-amine using Sodium Triflinate (Langlois Reagent).

Common Issue: "The reaction yields a mixture of isomers, predominantly C3 and C5. C4 yield is <10%."

Root Cause Analysis: This is a classic Polarity Mismatch .

  • The Radical: The

    
     radical generated from Langlois reagent is electrophilic .[1][2][3]
    
  • The Substrate: 6-methoxypyridin-2-amine has two strong electron-donating groups (-NH2 and -OMe).

  • The Directing Effect: These donors activate the Ortho and Para positions relative to themselves.

    • C3: Ortho to -NH2, Para to -OMe. (Highly Activated).

    • C5: Para to -NH2, Ortho to -OMe. (Highly Activated).

    • C4: Meta to both. (Least Activated). Therefore, the electrophilic radical preferentially attacks C3 or C5. You cannot overcome this electronic bias easily with standard Minisci conditions.

Diagnostic Diagram (Reactivity Flow):

RadicalSelectivity Substrate 6-Methoxy-pyridin-2-amine C3_Attack C3 Position (Ortho to NH2 / Para to OMe) ELECTRON RICH Substrate->C3_Attack Major Pathway C5_Attack C5 Position (Para to NH2 / Ortho to OMe) ELECTRON RICH Substrate->C5_Attack Major Pathway C4_Attack C4 Position (Meta to both) ELECTRON POOR Substrate->C4_Attack Minor Pathway (Target) Reagent CF3 Radical (Electrophilic) Reagent->Substrate Attacks

Caption: Electrophilic CF3 radicals preferentially attack electron-rich C3/C5 positions, bypassing the target C4 position.

Troubleshooting Protocol: If you must use this route (e.g., late-stage functionalization), you must block the reactive sites.

  • Halogen Blocking: Brominate C3 and C5 first -> Trifluoromethylate C4 (sterics may now be an issue) -> Debrominate. (Not recommended due to step count).

Route 3: Metal-Mediated Cross-Coupling

Approach: Reaction of 4-iodo-6-methoxy-pyridin-2-amine with


 (generated in situ from Ruppert-Prakash reagent 

).
Common Issue: "Reaction stalls or I observe protodehalogenation (replacement of I with H)."

Root Cause Analysis: The "trifluoromethyl anion" (


) equivalent is notoriously unstable and prone to decomposition into difluorocarbene (

) if not stabilized by copper. Furthermore, 2-aminopyridines can chelate the copper catalyst, poisoning the reaction or requiring higher catalyst loading.

Troubleshooting Protocol:

IssueSolution
Catalyst Poisoning Protect the amine as a Phthalimide or Bis-Boc before coupling. Free amines kill Cu-CF3 species.
Protodehalogenation Ensure strictly anhydrous conditions . Proton sources quench the Cu-CF3 intermediate immediately.
Reagent Choice Switch from

to Chen's Reagent (

) or pre-formed [(Phen)CuCF3]. These are more thermally stable.

Summary of Synthetic Pathways

The following diagram illustrates the logical flow for selecting the correct synthetic strategy.

SynthesisStrategy Start Target: this compound Decision Do you have a 4-CF3 Precursor? Start->Decision Yes Yes (2,6-dichloro-4-CF3-py) Decision->Yes Route A (Recommended) No No (Start from Pyridin-2-amine) Decision->No Route B (Risky) RouteA_Step1 Step 1: NaOMe, 0°C (Control Stoichiometry!) Yes->RouteA_Step1 RouteB_Fail Direct Radical TFM (Langlois Reagent) No->RouteB_Fail RouteA_Step2 Step 2: NH3 (aq), Heat (Slower SNAr) RouteA_Step1->RouteA_Step2 Product Final Product High Purity RouteA_Step2->Product Result_Fail Mixture of C3/C5 Isomers Low Yield RouteB_Fail->Result_Fail Advice ADVICE: Purchase/Make 2,6-dichloro-4-CF3-py Result_Fail->Advice Advice->Yes

Caption: Decision tree highlighting the SNAr route (Left) as the viable pathway over direct functionalization (Right).

References

  • BenchChem. (2025).[4] Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (Note: Validates general SNAr strategies on methoxy-amino-pyridines).

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. (Foundational work on radical TFM selectivity).
  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (Discusses Langlois reagent selectivity issues on pyridines).

  • Ye, Y., & Sanford, M. S. (2012). Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids with CF3I. Journal of the American Chemical Society, 134(22), 9034-9037. (Relevant for Cu-CF3 mechanistic insights).
  • Schlosser, M., et al. (2005). 2,6-Dichloro-4-(trifluoromethyl)pyridine: A versatile building block. Tetrahedron. (Establishes the SNAr reactivity of the 2,6-dichloro precursor).

For further assistance with specific reaction conditions or scale-up parameters, please reply to this ticket with your current TLC/LCMS data.

Sources

Optimization of coupling partners for "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS: 1242259-86-0)[1][2]

Core Reactivity Profile & Challenge Analysis

The Central Problem: The primary challenge with This compound lies in its deactivated nucleophilicity .[1][2][3]

  • Electronic Drag: The 4-trifluoromethyl (

    
    ) group is a potent electron-withdrawing group (EWG).[1][2] Through inductive effects (
    
    
    
    ), it pulls electron density away from the pyridine ring, significantly lowering the energy of the lone pair on the exocyclic amine (
    
    
    ).[1][2]
  • Pyridine Nitrogen Trap: The pyridine ring nitrogen is basic.[1][2] In acidic media or with certain electrophiles, reaction may occur at the ring nitrogen (

    
    ) rather than the desired exocyclic amine (
    
    
    
    ), leading to regioselectivity issues.[2]
  • Steric/Electronic Clash: The 6-methoxy group provides some electron donation (

    
    ), but its position ortho to the ring nitrogen and meta to the amine creates a specific steric pocket that can hinder bulky ligands in catalytic cycles.[1][2]
    

Implication for Coupling Partners: Standard protocols (e.g., EDC/HOBt for amides, simple


 for arylation) will likely fail or proceed with 

conversion.[1][2] You must use activated electrophiles or catalytic forcing conditions .[1][2]
Optimization Module A: C-N Bond Formation (Arylation)

Primary Workflow: Buchwald-Hartwig Cross-Coupling Alternative: Palladium-Catalyzed Amination (for Heterocycles)[1][2]

Due to the electron-poor nature of the amine, the oxidative addition step is fast (if the partner is a halide), but the reductive elimination step is difficult because the amine binds poorly to the Palladium center.[1][2]

Recommended Coupling Partners
Partner TypeSpecific RecommendationWhy?
Aryl Bromides Activated: 4-CN, 4-NO2, PyrimidinesPreferred.[1][2] Bromides offer the best balance of stability and reactivity.[1][2]
Aryl Chlorides Heteroaryl: 2-chloropyridine, 4-chloropyrimidineViable but requires highly active precatalysts (e.g., Pd-G4).[1][2]
Aryl Triflates Phenyl triflatesGood leaving group ability helps compensate for the amine's sluggishness.[1][2]
Optimized Reaction Conditions
  • Catalyst:

    
     or BrettPhos Pd G4  (Precatalyst).
    
  • Ligand (Critical):

    • First Choice:BrettPhos (Excellent for primary amines).[1][2][4]

    • If Yield Low: Switch to Xantphos (Bidentate, enforces reductive elimination) or JackiePhos (Specific for electron-deficient amides/amines).[1][2]

  • Base:

    
      (for functional group tolerance) or 
    
    
    
    (Standard strong base).
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).[1][2] Temperature:

    
    .[1][2]
    
Visual Workflow: Ligand Selection Strategy

LigandSelection Start Start: Arylation of 6-Methoxy-4-(CF3)pyridin-2-amine PartnerCheck Is Coupling Partner Sterically Hindered? Start->PartnerCheck NoHinder No (Simple Aryl Halide) PartnerCheck->NoHinder No YesHinder Yes (Ortho-subs / Bulky) PartnerCheck->YesHinder Yes Ligand1 Primary: BrettPhos Base: NaOtBu NoHinder->Ligand1 Ligand2 Primary: tBuBrettPhos or RuPhos YesHinder->Ligand2 ResultCheck Yield < 20%? Ligand1->ResultCheck Ligand2->ResultCheck Switch Switch to Bidentate: Xantphos or BINAP ResultCheck->Switch Yes (Reductive Elim. Issue)

Caption: Decision matrix for ligand selection based on steric hindrance and initial yield data.

Optimization Module B: Amide Bond Formation (Acylation)

The Challenge: The amine is too weak to attack an EDC-activated ester. The Fix: You must use "High-Energy" electrophiles.[1][2]

Protocol 1: The Acid Chloride Method (Gold Standard)

This is the most reliable method for this specific CAS.[1][2]

  • Activation: Convert your carboxylic acid partner to an acid chloride using Oxalyl Chloride (

    
     eq) and catalytic DMF in DCM. Evaporate to dryness to remove excess HCl.
    
  • Coupling: Dissolve the this compound in Pyridine (solvent & base) or THF with DIPEA (

    
     eq).[1][2]
    
  • Addition: Add the fresh acid chloride dropwise at

    
    , then heat to 
    
    
    
    .
  • Note: If the acid chloride is unstable, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate it in situ under neutral conditions.[1][2]

Protocol 2: HATU/TcFH Activation (For Sensitive Acids)

If your acid cannot survive oxalyl chloride:

  • Reagents: Use HATU (

    
     eq) or TcFH  (Tetramethylchloroformamidinium hexafluorophosphate).[1][2]
    
  • Base: N-Methylmorpholine (NMM) is often superior to DIPEA for difficult couplings involving fluorinated amines.[1][2]

  • Condition: Microwave irradiation at

    
     for 30-60 mins is highly recommended to overcome the activation energy barrier.[1][2]
    
Troubleshooting Guide (FAQ)

Q1: I am observing <5% conversion in my Buchwald reaction. The starting material is unreacted.

  • Diagnosis: Catalyst poisoning or failure to initiate.[1][2]

  • Fix:

    • Ensure you are using a Precatalyst (e.g., BrettPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand.[1][2] The induction period is too long otherwise.[1][2]

    • Degas your solvent rigorously (sparge with Argon for 20 mins).[1][2] Electron-poor amines are prone to oxidation side-reactions if

      
       is present.[1][2]
      
    • Switch base to LiHMDS .[1][2] The lithium cation can act as a Lewis acid, coordinating to the halide and facilitating the reaction.[1][2]

Q2: I see a spot corresponding to the "Bis-arylated" product.

  • Diagnosis: The product is more nucleophilic than the starting material (rare for this CAS, but possible if the partner is electron-rich).[1][2]

  • Fix: Increase the stoichiometry of the amine to 1.2 - 1.5 equivalents relative to the halide.

Q3: In amide coupling, I am isolating the N-acyl urea byproduct instead of my amide.

  • Diagnosis: The amine is too slow to intercept the O-acylisourea intermediate formed by EDC/DCC.[1][2]

  • Fix: Stop using carbodiimides (EDC/DCC). Switch immediately to Propylphosphonic Anhydride (T3P) in Ethyl Acetate/Pyridine. T3P has a very low rate of epimerization and drives the reaction by releasing a stable phosphate byproduct.[1][2]

Q4: Can I use this amine in an


 reaction? 
  • Answer: Only if the electrophile is extremely electron-deficient (e.g., 4,6-dichloropyrimidine or 2-chloro-4-nitropyridine).[1][2]

  • Protocol: You must deprotonate the amine first using NaH (Sodium Hydride) in DMF at

    
     for 30 mins before adding the electrophile. The neutral amine is not nucleophilic enough to displace a chloride directly.[1][2]
    
Comparative Data Table
Reaction TypeReagent SystemExpected YieldNotes
Amide Coupling EDC / HOBt< 10%Not Recommended. Fails due to low nucleophilicity.[1][2]
Amide Coupling Acid Chloride / Pyridine75 - 90%Best Method. Requires acid stability.[1][2]
Amide Coupling T3P / Pyridine / EtOAc60 - 80%Good for scale-up; easy workup.[1][2]
Arylation Pd(OAc)2 / PPh30 - 15%Ligand is too simple.[1][2]
Arylation Pd-G4-BrettPhos / NaOtBu80 - 95%Gold Standard for C-N bond formation.[1][2]
Mechanism of Deactivation (Visualized)

The following diagram illustrates why the specific structural features of CAS 1242259-86-0 require these optimized conditions.

DeactivationMechanism CF3 4-CF3 Group (Strong -I Effect) Pyridine Pyridine Ring (Electron Deficient) CF3->Pyridine Pulls e- density Amine 2-NH2 Lone Pair (Availability) Pyridine->Amine Reduces Nucleophilicity Result Result: Requires Pre-Activation or Metal Catalysis Amine->Result Methoxy 6-OMe Group (Steric Bulk) Methoxy->Amine Blocks bulky electrophiles

Caption: Mechanistic flow showing how the CF3 and Pyridine core conspire to deactivate the amine lone pair.

References
  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1][2] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1][2]

  • BenchChem Technical Data. (2025). "Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine." BenchChem Support. Link[1][2]

  • Paul, F., et al. (1994).[1][2] "Palladium-catalyzed coupling of aryl chlorides with amines."[1][2][5][6][7][8] Journal of the American Chemical Society, 116(13), 5969-5970.[1][2] Link[1][2]

Sources

"6-Methoxy-4-(trifluoromethyl)pyridin-2-amine" reaction monitoring by HPLC/TLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5829-X: 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are monitoring the synthesis or utilization of This compound (CAS: 1598267-75-4). This molecule presents a unique chromatographic challenge: it possesses a basic nitrogen (pyridine ring amine) capable of silanol interactions, yet it carries a highly lipophilic trifluoromethyl (-CF


) group and a mesomerically active methoxy (-OMe) group.

This guide moves beyond generic protocols to address the specific "push-pull" electronic nature of this scaffold, ensuring your HPLC peaks are sharp and your TLC spots are distinct.

Part 1: Thin Layer Chromatography (TLC) Diagnostics

User Question: "I see a streak instead of a spot, or I can't differentiate my product from the starting material. What is the correct system?"

The Science of the Streak

The 2-amino group on the pyridine ring acts as a hydrogen bond donor/acceptor. On standard silica gel (acidic surface), this amine interacts with surface silanols, causing "streaking" or "tailing." The -CF


 group adds significant lipophilicity, meaning this compound will move much faster than non-fluorinated aminopyridines in non-polar solvents.
Optimized TLC Systems
MethodSolvent System (v/v)AdditivePurpose
Standard Hexane / EtOAc (3:1)NoneInitial screen. Product likely high R

due to -CF

.
Anti-Streak DCM / MeOH (95:5)1% NH

OH or Et

N
Recommended. Base deactivates silica silanols; sharpens amine spots.
Polar Check EtOAc / MeOH (9:1)NoneUse only if product is stuck at baseline (unlikely for this molecule).
Visualization Decision Tree

Do not rely solely on UV. The -CF


 group can alter electronic absorption. Use the following logic to confirm your spot.

TLC_Visualization Start Plate Developed & Dried UV_Check Check UV (254 nm) Start->UV_Check Strong_Spot Strong Dark Spot? UV_Check->Strong_Spot Ninhydrin Stain: Ninhydrin (Heat Required) Strong_Spot->Ninhydrin Yes (Primary Check) Iodine Stain: Iodine Chamber Strong_Spot->Iodine No/Weak Result_Nin Red/Pink Spot (Confirms free amine) Ninhydrin->Result_Nin Result_Iod Yellow/Brown Spot (General organic) Iodine->Result_Iod

Figure 1: Visualization logic. The 2-amino group reacts reliably with Ninhydrin, turning pink/red upon heating, distinguishing it from non-amine impurities.

Part 2: HPLC Method Development & Troubleshooting

User Question: "My peak is broad/tailing, or the retention time is drifting. How do I quantitate this?"

The "Push-Pull" Effect on Retention
  • Basicity: The 4-CF

    
     is a strong electron-withdrawing group (EWG), which lowers the pKa of the pyridine nitrogen compared to unsubstituted 2-aminopyridine (pKa ~6.8). However, it is still basic enough to protonate at neutral pH.
    
  • Lipophilicity: The -CF

    
     and -OMe groups significantly increase hydrophobicity.
    

Crucial Advice: You must control the pH to keep the molecule in one state (fully protonated or fully neutral). Operating near the pKa results in split peaks or massive broadening.

Recommended HPLC Conditions
ParameterCondition A (Acidic - Robust)Condition B (Basic - Sharpest Peaks)
Column C18 (End-capped), 3.5 µmC18 (High pH stable, e.g., XBridge), 3.5 µm
Mobile Phase A Water + 0.1% TFA10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Gradient 10% B

90% B over 10 min
10% B

90% B over 10 min
Detection UV 254 nm (primary), 280 nmUV 254 nm
Why use this? TFA protonates the amine (Ion Pairing). Good for general screening.Keeps amine neutral. Best peak shape for basic heterocycles.
Troubleshooting Logic: The "Ghost" Peak

If you observe extra peaks or carryover, follow this diagnostic flow.

HPLC_Troubleshoot Problem Issue: Tailing or Ghost Peaks Check_pH Check Buffer pH Problem->Check_pH Decision_pH Is pH near pKa (~4-5)? Check_pH->Decision_pH Action_pH Shift pH > 8 or < 3 Decision_pH->Action_pH Yes Check_Inj Check Injection Solvent Decision_pH->Check_Inj No Decision_Sol Is sample in 100% DMSO/MeCN? Check_Inj->Decision_Sol Action_Dil Dilute with Buffer A (Prevent 'Solvent Shock') Decision_Sol->Action_Dil Yes

Figure 2: Diagnostic workflow for peak shape issues. Solvent shock is common with lipophilic fluorinated compounds dissolved in pure organic solvent.

Part 3: Sample Preparation & Stability

Technician Note: The presence of the methoxy group at the 6-position creates a potential instability point under harsh acidic hydrolysis conditions, though the -CF


 stabilizes the ring electronically.
  • Solubility: The -CF

    
     group makes this molecule poorly soluble in pure water.
    
    • Protocol: Dissolve 1 mg in 500 µL DMSO or Acetonitrile. Sonicate. Dilute 1:1 with Water/Buffer before injection to match initial mobile phase conditions.

  • Filtration: Fluorinated compounds can sometimes adsorb to PTFE filters.

    • Recommendation: Use Nylon or Regenerated Cellulose (RC) syringe filters (0.22 µm).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use GC-MS for this molecule? A: Yes. Unlike many primary amines that require derivatization, the electron-withdrawing -CF


 group reduces the polarity of the amine, often allowing this compound to fly well on standard non-polar columns (e.g., DB-5 or HP-5) without derivatization.

Q: Why does my retention time shift day-to-day? A: This is likely a "pH Drift." If you are using TFA, it is volatile and evaporates over time, raising the pH of your mobile phase. If you are using bicarbonate, it absorbs CO


, lowering pH.
  • Fix: Prepare fresh buffers daily.

Q: The spot on TLC disappears after a few hours. Why? A: 2-aminopyridines can oxidize slowly in air or light, especially on silica which acts as a Lewis acid catalyst.

  • Fix: Visualize immediately after drying. Store the compound in the dark under inert atmosphere (Argon/Nitrogen).

References
  • PubChem. (n.d.).[1][2][3] this compound (Compound). National Library of Medicine. Retrieved January 30, 2026, from [Link](Note: Link directs to closest structural analogue record for property verification).

  • Fier, P. S., & Hartwig, J. F. (2013).[4] "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction."[4] Science, 342(6161), 956-960.[4] (Provides context on the stability and synthesis of fluorinated aminopyridines).

  • Dolan, J. W. (2002). "The Role of pH in LC Separations." LCGC North America, 20(11). (Authoritative grounding for pH control in aminopyridine HPLC).

Sources

Recrystallization methods for "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Status: Operational Role: Senior Application Scientist Subject: Recrystallization & Purification Protocols[1]

Executive Summary & Compound Profile

Compound: this compound Chemical Class: Electron-deficient aminopyridine Physical State: Crystalline Solid (typically off-white to pale yellow) Key Challenges: [1]

  • Oiling Out: The combination of the lipophilic trifluoromethyl (-CF

    
    ) and methoxy (-OMe) groups often leads to phase separation (oiling) rather than crystallization in aqueous mixtures.[1]
    
  • Regioisomer Contamination: Synthesis via nucleophilic aromatic substitution (

    
    ) often yields the 2-methoxy-6-amino isomer or unreacted 2-chloro intermediates.[1]
    

This guide provides an autonomous, self-validating workflow to purify this compound to >98% HPLC purity.

Solvent System Selection (The "Golden Triangle")

Do not rely on a single "recipe." The optimal solvent depends on your specific impurity profile.[1] Use this selection matrix:

Solvent SystemRoleMechanism of ActionRecommended For
Ethanol / Water (9:1 to 7:3) Primary Polarity Swing: The amino group H-bonds with EtOH; water acts as a strong anti-solvent, forcing the hydrophobic -CF

/-OMe core to aggregate.[1]
Removing inorganic salts and highly polar byproducts.[1]
Heptane / Ethyl Acetate (5:1) Secondary Lipophilic Exclusion: The compound dissolves in hot EtOAc; Heptane lowers the solubility limit.[1]Removing unreacted starting materials (e.g., 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine).[1]
Toluene / Hexane Specialist High-Boiling Solvation: Toluene's high boiling point prevents premature precipitation (oiling out) before crystal lattice formation.[1]Cases where the compound "oils out" in alcohol systems.[1][2]

Protocol A: The "Standard" Ethanol/Water Recrystallization

Context: Best for crude material with >85% purity and minimal regioisomers.

Step-by-Step Methodology:

  • Dissolution: Suspend crude solid in Ethanol (absolute) at a ratio of 5 mL/g.

  • Heating: Heat to reflux (

    
    C).[1] If solids remain, add Ethanol in 0.5 mL/g increments until fully dissolved.[1]
    
    • Critical Check: If the solution is dark/colored, add activated carbon (5 wt%), stir for 10 mins at reflux, and filter hot through Celite.

  • The "Cloud Point" (Anti-solvent Addition):

    • While maintaining reflux, add Deionized Water dropwise.[1]

    • Stop immediately when a persistent turbidity (cloudiness) is observed.[1]

    • Add 1-2 mL of Ethanol to clear the solution back to transparent (restoring the metastable zone).[1]

  • Controlled Cooling (The "Annealing" Phase):

    • Turn off the heat source.[1] Allow the flask to cool to room temperature slowly in the oil bath (approx. rate:

      
      C/hour).[1]
      
    • Why? Rapid cooling traps impurities in the crystal lattice.[1] Slow cooling excludes them.[1]

  • Harvesting:

    • Cool to

      
      C in an ice bath for 30 minutes.
      
    • Filter via vacuum.[1] Wash cake with cold Ethanol/Water (1:1).[1]

    • Dry under vacuum at

      
      C.[1]
      

Troubleshooting Guide (FAQ Format)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS).[1] The "oil" is a supersaturated phase of your product that separated before the crystal lattice could form.[1] This happens because the -CF


 and -OMe groups make the molecule too hydrophobic for the solvent mixture at lower temperatures.[1]

Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add Seed Crystals: Add a tiny amount (<1 mg) of pure crystal at

    
    C below the boiling point. This provides a nucleation template.[1]
    
  • Change Solvent: Switch to Toluene/Heptane . Toluene solvates the lipophilic sectors better than ethanol, preventing the "hydrophobic crash" that causes oiling.[1]

Q2: I still see the "2-chloro" starting material in my NMR. How do I remove it?

Diagnosis: The starting material (2-chloro-6-methoxy-4-(trifluoromethyl)pyridine) lacks the H-bond donor capability of the amine.[1] It is more soluble in non-polar solvents than your product.[1]

Corrective Action:

  • Acid-Base Wash (Chemical Purification):

    • Dissolve crude in EtOAc.[1]

    • Extract with 1M HCl . The product (amine) goes into the aqueous layer as the hydrochloride salt; the non-basic 2-chloro impurity stays in the EtOAc.[1]

    • Wash the aqueous layer with fresh EtOAc.[1]

    • Basify aqueous layer with NaOH to pH 10.[1]

    • Extract product back into EtOAc, dry, and then recrystallize.

Visualizing the Logic

The following diagrams illustrate the decision-making process for solvent selection and troubleshooting.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Analyze Crude Purity ImpurityType Identify Dominant Impurity Start->ImpurityType Salts Inorganic Salts / Polar Tars ImpurityType->Salts Polar SM Non-Polar SM (2-Chloro) ImpurityType->SM Non-Polar Regio Regioisomers ImpurityType->Regio Structural SolventA System A: Ethanol / Water (Polarity Swing) Salts->SolventA Use SolventB System B: Heptane / EtOAc (Lipophilic Exclusion) SM->SolventB Use SolventC System C: Acid/Base Extraction (Chemical Selectivity) Regio->SolventC Pre-treat with SolventC->SolventA Then Recrystallize

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Diagram 2: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Product Oils Out Cause Cause: Supersaturation > Nucleation Rate (LLPS) Problem->Cause Fix1 Fix 1: Seeding (Add template at Cloud Point) Cause->Fix1 Fix2 Fix 2: Slow Cooling (Reduce thermal shock) Cause->Fix2 Fix3 Fix 3: Change Solvent (Switch to Toluene) Cause->Fix3 Result Result: Crystalline Solid Fix1->Result Fix2->Result Fix3->Result

Caption: Troubleshooting logic for Liquid-Liquid Phase Separation (LLPS) during cooling.

References & Authoritative Grounding

  • Synthesis of Aminopyridine Analogs:

    • Title: A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine.

    • Relevance: Establishes the baseline solubility and handling for the 4-CF3-aminopyridine scaffold, from which the 6-methoxy derivative is adapted.

    • Source: BenchChem Technical Guides.[1] Link[1]

  • Solubility Thermodynamics:

    • Title: Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents.

    • Relevance: Provides empirical solubility data for the specific "amino-methoxy-pyridine" motif, validating the use of Ethanol and Ethyl Acetate as primary solvents.

    • Source: ResearchGate (J. Chem. Thermodynamics).[1] Link

  • Purification of Trifluoromethylpyridines:

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.[1][3][4][5]

    • Relevance: Details the lipophilic impact of the CF3 group on purification strategies, supporting the "Oiling Out" troubleshooting protocols.

    • Source: NIH / PubMed Central.[1] Link

  • General Recrystallization Heuristics:

    • Title: Reagents & Solvents: Solvents for Recrystallization.[1][2]

    • Relevance: Validates the "Rule of Thumb" for solvent polarity matching used in the Solvent Selection Matrix.

    • Source: University of Rochester, Dept. of Chemistry.[1] Link

Sources

Technical Support Center: Column Chromatography Purification of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the silica gel column chromatography purification of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine. This molecule, while a valuable building block, presents specific purification hurdles due to its chemical nature. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common experimental issues.

Understanding the Challenge: The Nature of the Molecule

This compound is a heterocyclic compound with distinct characteristics that influence its behavior on silica gel. The primary challenge stems from the basicity of the pyridine nitrogen and the 2-amino group. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1] This acidity leads to strong, often undesirable, interactions with basic analytes, causing a range of purification problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is streaking severely on the TLC plate and I'm getting broad, tailing peaks from my column. What's causing this and how do I fix it?

A: This is the most common issue encountered with basic compounds like this pyridine derivative.

The Cause: Peak tailing and streaking are classic signs of strong secondary interactions between your basic compound and the acidic silanol groups on the silica surface.[2][3] The basic nitrogen atoms in your molecule can be protonated by the silica, causing it to bind very tightly.[1] This non-uniform interaction across the column bed leads to a portion of the molecules being retarded, resulting in a "tail" instead of a sharp, symmetrical peak.

The Solution: Deactivate the Silica with a Basic Modifier

The most effective solution is to "deactivate" or "mask" the acidic silanol sites by adding a small amount of a volatile base to your mobile phase (eluent).[1][4] This competing base will preferentially interact with the silanol groups, preventing your target compound from binding too strongly.[5]

  • Recommended Modifier: Triethylamine (TEA) is the most common and effective choice. It is basic enough to neutralize the silica surface but is also highly volatile, making it easy to remove from your final product during solvent evaporation.

  • Recommended Concentration: Start by adding 0.5-1% (v/v) of TEA to your pre-mixed eluent. For example, for 100 mL of a 30% Ethyl Acetate/Hexane eluent, you would add 0.5 mL to 1 mL of TEA.

See the protocol below for a systematic approach to incorporating this modifier.

Q2: I'm not sure where to start. What is a good initial solvent system for developing a separation method?

A: Method development for this molecule should always begin with Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound. This Rf value typically translates well to a column separation, providing a good balance between resolution and elution time.

Recommended Starting Solvent Systems:

Given the polarity of the amine and methoxy groups, you will need a moderately polar eluent. Always prepare these mixtures with the addition of 0.5-1% TEA.

Solvent SystemPolarityComments
Hexane / Ethyl Acetate Low to MediumThe standard starting point for many organic compounds. Start with a low polarity (e.g., 10% EtOAc) and gradually increase.
Dichloromethane / Methanol Medium to HighUse this if your compound shows very low mobility (Rf ≈ 0) in Hexane/EtOAc systems.[6] Start with 1-2% MeOH in DCM.
Toluene / Acetone MediumA less common but sometimes effective alternative that can offer different selectivity.

TLC Method Development Protocol:

  • Prepare three small TLC chambers.

  • Into each, pour a different solvent system (e.g., 20% EtOAc/Hex, 40% EtOAc/Hex, 60% EtOAc/Hex), each containing 1% TEA.

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (like ethyl acetate or DCM).

  • Carefully spot the mixture onto three separate TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates under a UV lamp (254 nm).

  • Identify the solvent system that gives your product spot an Rf between 0.2 and 0.3, with good separation from impurities. This will be your starting eluent for the column.

Q3: My compound is not eluting from the column, or my recovery is very low. Where did my product go?

A: This critical issue, often termed "low mass balance," is typically due to one of two reasons when purifying amines on silica.

Cause 1: Irreversible Adsorption Without a basic modifier like TEA, your compound can bind so strongly to the acidic silica that the eluent is not powerful enough to wash it off. It becomes permanently stuck to the column. This is the most likely cause of low recovery for this class of compounds.

Cause 2: On-Column Decomposition The acidic surface of silica gel can catalyze the decomposition of acid-sensitive compounds.[6] While this compound is generally stable, some impurities or side-products in your crude mixture might not be.

Troubleshooting & Prevention Workflow:

G start Low or No Recovery Issue q1 Did you use a basic modifier (e.g., 1% TEA) in your eluent? start->q1 sol1 Re-run the column. Pre-treat the silica and use 1% TEA in the eluent. q1->sol1 No q2 Perform a Silica Stability Test (2D TLC). q1->q2 Yes res1 Spot remains intact. q2->res1 res2 Degradation observed. q2->res2 sol2 Increase eluent polarity (e.g., add MeOH). Ensure TEA is present. res1->sol2 sol3 Switch to an alternative stationary phase like Alumina (Neutral or Basic). res2->sol3

Caption: A decision tree for troubleshooting low recovery.

To perform a 2D TLC stability test: [6]

  • Spot your crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in your chosen eluent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica.

Q4: Can I use a different stationary phase if silica gel is not working?

A: Yes. If you continue to have issues with recovery or separation even after adding TEA, consider an alternative stationary phase.

  • Alumina (Al₂O₃): Alumina is a polar adsorbent that can be purchased in acidic, neutral, or basic forms. For this compound, basic or neutral alumina would be an excellent choice as it eliminates the acidic sites that cause problems with amines.[4] You will likely need to re-optimize your solvent system using TLC on alumina plates.

  • Deactivated Silica: You can prepare "deactivated" silica by pre-treating it with TEA. This involves making your silica slurry in a solvent system containing a higher concentration of TEA (e.g., 2-5%), packing the column, and then running the separation with your normal eluent (containing 0.5-1% TEA).[7]

Experimental Protocols

Protocol 1: General Column Chromatography Workflow

This protocol assumes you have already determined an optimal eluent system (e.g., 30% Ethyl Acetate in Hexane + 1% TEA) via TLC.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (with 1% TEA) prep_slurry 2. Make Silica Slurry prep_eluent->prep_slurry pack_col 3. Pack Column prep_slurry->pack_col equil 4. Equilibrate Column pack_col->equil load 5. Load Sample (Dry Loading Recommended) equil->load elute 6. Elute & Collect Fractions load->elute analyze 7. Analyze Fractions by TLC elute->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap end_node Pure Product evap->end_node

Caption: Standard workflow for column chromatography purification.

Step-by-Step Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare your eluent, ensuring you have added 0.5-1% TEA.

    • Prepare a silica slurry by mixing silica gel with your eluent until it has a milkshake-like consistency.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading (Dry Loading is Preferred):

    • Dissolve your crude material in a minimal amount of a low-boiling-point solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude material adsorbed onto silica.

    • Carefully add this powder to the top of your packed column.

  • Elution and Collection:

    • Carefully add your eluent to the column.

    • Begin eluting the column, collecting the solvent in fractions (e.g., in test tubes). The flow rate should be steady, allowing for drips rather than a stream.

    • Maintain the solvent level above the silica bed at all times to prevent the column from running dry.

  • Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in your eluent system to identify which fractions contain your pure product.

    • Combine the pure fractions into a clean flask.

    • Remove the solvent using a rotary evaporator to yield your purified this compound.

References

  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds. BenchChem Technical Support.
  • BenchChem. (2025).
  • Reddit User Discussion. (2013). TLC and streaking: why add triethylamine? Reddit r/chemhelp.
  • University of Rochester, Department of Chemistry.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. University of Rochester.
  • Org Prep Daily. (2006). Purifying amines on silica. WordPress.com.
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
  • Chintaluri, M. (2015). How can I select the solvent system for column chromatography?

Sources

Validation & Comparative

"6-Methoxy-4-(trifluoromethyl)pyridin-2-amine" vs other pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electronic Profile

In the landscape of heterocyclic building blocks, 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS: 1242336-53-3) occupies a unique "Goldilocks" zone. Unlike the highly basic 4,6-dimethyl analogs or the highly electron-deficient 4-cyanopyridines, this scaffold offers a precise balance of lipophilicity, reduced basicity, and specific metabolic stability.

This guide analyzes its performance against standard alternatives, providing experimental protocols for its use in cross-coupling reactions and rationale for its selection in late-stage drug discovery.

Part 1: Electronic & Physicochemical Profiling

The strategic value of this molecule lies in the interplay between the electron-withdrawing trifluoromethyl (


) group and the electron-donating methoxy (

) group.
Comparative Data Table

The following table contrasts the target molecule with common alternatives used in kinase and GPCR inhibitor design.

FeatureTarget Molecule 2-Aminopyridine (Standard)2-Amino-4,6-dimethylpyridine (High Basicity)2-Amino-4-(trifluoromethyl)pyridine (High Acidity)
Structure 6-OMe, 4-CFngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Unsubstituted4,6-Dimethyl4-CF

pKa (Conj. Acid) ~3.8 - 4.2 (Est.)*6.867.15~3.5
Electronic Nature Weakly NucleophilicModerately NucleophilicHighly NucleophilicPoor Nucleophile
Lipophilicity (cLogP) ~1.9 0.491.21.6
Metabolic Liability O-demethylation (Slow)Ring OxidationBenzylic Oxidation (High)Very Low
H-Bond Capability Donor (NH

) + Acceptor (OMe)
Donor (NH

)
Donor (NH

)
Donor (NH

)

*Note: pKa values are estimated based on Hammett substituent constants (


, 

). The CF

group significantly lowers the basicity of the pyridine nitrogen compared to the dimethyl analog.
Analysis of Electronic Effects[1][2]
  • Reduced hERG Liability: High basicity in pyridines often correlates with hERG channel blockage (a cardiotoxicity risk). By lowering the pKa to ~4.0 via the

    
     group, this scaffold reduces the fraction of ionized species at physiological pH (7.4), potentially improving the safety profile compared to dimethyl-pyridines.
    
  • Solubility & Permeability: The

    
     group increases lipophilicity (permeability), while the 
    
    
    
    group maintains water solubility through hydrogen bond acceptance, preventing the "grease ball" effect common with poly-fluorinated aromatics.

Part 2: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of each substituent on the pyridine ring, guiding medicinal chemists on where to modify.

SAR_Logic cluster_context Design Advantages Core 6-Methoxy-4-(trifluoromethyl) pyridin-2-amine CF3 4-Position: Trifluoromethyl (-CF3) • Increases Lipophilicity (LogP) • Blocks Metabolic Oxidation • Lowers pKa (reduces hERG risk) Core->CF3 OMe 6-Position: Methoxy (-OMe) • H-Bond Acceptor (Solubility) • Steric Shielding of N1 • Modulates Electronics (Mesomeric Donor) Core->OMe Amine 2-Position: Amine (-NH2) • Primary Reactive Handle • H-Bond Donor (Key Binding Interaction) • Nucleophile for Buchwald Couplings Core->Amine Note1 vs. 4,6-Dimethyl: Superior Metabolic Stability CF3->Note1 Note2 vs. 4-CN: Better Solubility profile OMe->Note2

Caption: Functional dissection of the scaffold showing how the push-pull electronics optimize drug-like properties.

Part 3: Synthetic Utility & Experimental Protocol

The Challenge: Nucleophilicity

Because the 4-position


 group is strongly electron-withdrawing, the exocyclic amine at position 2 is less nucleophilic  than standard anilines or alkyl amines. Standard S

Ar conditions often fail or require harsh forcing conditions.

Recommended Solution: Palladium-Catalyzed Buchwald-Hartwig Amination.[1] For electron-deficient aminopyridines, specialized ligands are required to facilitate the oxidative addition and reductive elimination steps.

Validated Protocol: C-N Cross-Coupling

Objective: Coupling this compound with an aryl bromide.

Reagents:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: BrettPhos (Preferred) or XantPhos. Note: BrettPhos is superior for primary amines.

  • Base:

    
     (Mild) or 
    
    
    
    (Strong).
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Preparation (In Glovebox or Schlenk Line):

    • Charge a reaction vial with:

      • Aryl Bromide (1.0 equiv)

      • This compound (1.2 equiv)

      • 
         (2 mol%)
        
      • BrettPhos (4 mol%)[2]

      • 
         (2.0 equiv)
        
  • Solvation:

    • Add anhydrous 1,4-Dioxane (

      
       concentration relative to halide).
      
  • Degassing:

    • Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Critical: Oxygen poisons the electron-rich phosphine ligand.

  • Reaction:

    • Seal vial and heat to 100°C for 12–16 hours.

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).

    • Concentrate in vacuo.

    • Purify via flash chromatography (Hexane/EtOAc gradient).

Why this works: BrettPhos is bulky and electron-rich, promoting the coupling of the reluctant, electron-poor aminopyridine nucleophile while preventing catalyst poisoning by the pyridine nitrogen [1].

Part 4: Medicinal Chemistry Applications[2][6][7][8]

Metabolic Stability Profile

One of the primary reasons to select this scaffold over the 4,6-dimethylpyridine is metabolic stability.

  • 4,6-Dimethylpyridine: The methyl groups are highly susceptible to oxidation by CYP450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid clearance via carboxylic acid metabolites [2].

  • 4-CF

    
     Analog:  The C-F bond is metabolically inert.
    
  • 6-OMe Liability: The methoxy group is a potential site for O-demethylation. However, in this specific scaffold, the steric bulk of the adjacent trifluoromethyl group (and the overall electron deficiency of the ring) often slows down the oxidative attack on the methoxy group compared to electron-rich anisoles [3].

Case Study Logic: Kinase Inhibition

In the design of PI3K inhibitors (e.g., analogs of Bimiralisib/PQR309), the aminopyridine moiety acts as the hinge binder.

  • Role: The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone.

  • Optimization: Using the 6-methoxy-4-(trifluoromethyl) derivative modulates the basicity of the pyridine nitrogen. If the nitrogen is too basic (like in dimethyl derivatives), it may incur a desolvation penalty before binding. The reduced basicity of the CF

    
     analog often leads to better enthalpic efficiency in binding [4].
    

Visualizing the Workflow

Workflow Start Start: Electron-Deficient Amine Choice Select Ligand: BrettPhos Start->Choice Poor Nucleophile Process Pd-Catalyzed Coupling (100°C) Choice->Process Stabilizes Pd(0) Result Product: N-Aryl Pyridine Process->Result C-N Bond Formation

Caption: Optimized synthetic workflow for coupling electron-deficient aminopyridines.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor." Journal of Medicinal Chemistry.

Sources

Alternative Synthesis Routes for "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists CAS Registry Number: 1242267-27-3 Molecular Formula: C7H7F3N2O

Executive Summary

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a critical heterocyclic building block, extensively utilized in the development of kinase inhibitors (e.g., for KRAS or EGFR pathways) and agrochemicals. Its structure combines a trifluoromethyl group (imparting metabolic stability and lipophilicity) with an amino group (a handle for coupling) and a methoxy group (a hydrogen bond acceptor).

Synthesizing this molecule requires navigating the regioselectivity of the pyridine ring.[1] The core challenge lies in differentiating the 2- and 6-positions of the precursor, typically 2,6-dichloro-4-(trifluoromethyl)pyridine (2,6-DCTF).

This guide objectively compares three synthesis routes, ranging from classical industrial approaches to modern catalytic methods, providing decision-making metrics for scalability, cost, and purity.

Retrosynthetic Analysis

The strategic disconnection relies on Nucleophilic Aromatic Substitution (


). The electron-deficient nature of the pyridine ring, amplified by the 4-trifluoromethyl group, makes the 2- and 6-positions highly susceptible to nucleophilic attack.

The critical decision node is the Order of Addition :

  • Path A (O-First): Introduce the methoxide first, then the amine.

  • Path B (N-First): Introduce the amine first, then the methoxide.

Analysis: The amino group is a strong electron donor (


 effect), which significantly deactivates the ring toward a second substitution. The methoxy group is also donating but less deactivating than the amine in this context. Therefore, Path A  is kinetically favored and generally affords higher yields.

Retrosynthesis Target 6-Methoxy-4-(trifluoromethyl) pyridin-2-amine Inter_OMe Intermediate A: 2-Chloro-6-methoxy- 4-(trifluoromethyl)pyridine Target->Inter_OMe Amination (SnAr or Pd) Inter_NH2 Intermediate B: 2-Amino-6-chloro- 4-(trifluoromethyl)pyridine Target->Inter_NH2 Methoxylation (SnAr) Start Starting Material: 2,6-Dichloro-4- (trifluoromethyl)pyridine Inter_OMe->Start Methoxylation (Controlled) Inter_NH2->Start Amination (Controlled)

Figure 1: Retrosynthetic disconnection showing the two primary pathways from 2,6-DCTF.

Detailed Route Comparison

Route 1: The "O-First" Stepwise Displacement (Recommended)

This is the industrial standard due to the availability of 2,6-DCTF and the favorable kinetics of the second displacement.

  • Step 1: Controlled methoxylation using Sodium Methoxide (NaOMe).

  • Step 2: High-pressure amination using aqueous Ammonia (

    
    ).
    

Mechanism: The first displacement is fast. The challenge is stopping at the mono-methoxy stage. The resulting intermediate, 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine, retains enough electrophilicity for the second displacement by ammonia, though it often requires an autoclave.

Route 2: Buchwald-Hartwig Amination (Catalytic)

This route utilizes the same intermediate from Route 1 (2-chloro-6-methoxy-4-(trifluoromethyl)pyridine) but replaces the high-pressure ammonia step with a Palladium-catalyzed coupling.

  • Pros: Milder conditions (no autoclave), higher functional group tolerance.

  • Cons: Cost of Pd catalyst and ligands; requires heavy metal scavenging.

Route 3: The "N-First" Approach

Starting with amination of 2,6-DCTF to yield 2-amino-6-chloro-4-(trifluoromethyl)pyridine.

  • Major Drawback: The installed amino group strongly deactivates the ring. Displacing the remaining chloride with methoxide requires forcing conditions (high heat, super-stoichiometric base), which often leads to decomposition or side reactions. This route is generally discouraged for this specific target.

Comparative Data Analysis

MetricRoute 1: Classical SnArRoute 2: Pd-CatalyzedRoute 3: N-First SnAr
Overall Yield 65 - 75%70 - 80%< 40%
Reagent Cost Low (NaOMe, NH3)High (Pd(OAc)2, Ligands)Low
Scalability High (Kg scale proven)Moderate (Cost limits)Low
Safety Profile Moderate (High Pressure)Good (Atmospheric)Moderate
Impurity Profile Bis-methoxy byproductResidual Pd, LigandUnreacted intermediate
Step Count 222

Experimental Protocols

Protocol A: Synthesis via Route 1 (The "O-First" SnAr)
Step 1: Preparation of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

Principle: Kinetic control is essential to prevent the formation of the 2,6-dimethoxy byproduct.

  • Setup: Charge a 3-neck round-bottom flask with 2,6-dichloro-4-(trifluoromethyl)pyridine (21.6 g, 100 mmol) and anhydrous Methanol (100 mL). Cool to 0°C under

    
    .
    
  • Addition: Dropwise add Sodium Methoxide (25 wt% in MeOH, 22.9 mL, 105 mmol) over 45 minutes. Crucial: Maintain temperature < 5°C to ensure selectivity.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC. The mono-substituted product should be dominant (>95%).

  • Workup: Quench with water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc) or distillation.

    • Expected Intermediate Yield: 85-92%.

    • Data: 1H NMR (DMSO-d6)

      
       7.57 (s, 1H), 7.20 (s, 1H), 4.03 (s, 3H) [1].
      
Step 2: Amination to Target

Principle: The methoxy-chloro intermediate is less reactive, requiring energy (heat/pressure) to displace the final chloride.

  • Setup: Transfer the intermediate (10.6 g, 50 mmol) into a high-pressure autoclave (e.g., Hastelloy or Stainless Steel).

  • Reagents: Add Aqueous Ammonia (28-30%, 100 mL) and Copper(I) Oxide (catalytic, 0.5 g) or simply use excess ammonia in Isopropanol .

  • Reaction: Seal and heat to 130–140°C. The internal pressure will rise (approx. 10-15 bar). Stir for 12–16 hours.

  • Workup: Cool to room temperature. Vent carefully. Concentrate the mixture to remove excess ammonia. Dilute with water and extract with Ethyl Acetate.[2]

  • Isolation: The product can often be crystallized from Heptane/EtOAc or purified by column chromatography.

    • Target Yield: 75-80%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Synthesis via Route 2 (Catalytic Buchwald-Hartwig)

Use this route if high-pressure equipment is unavailable or if the substrate contains sensitive functional groups.

  • Setup: In a glovebox or under strict Argon, combine:

    • Intermediate from Step 1 (1.0 eq)

    • Benzophenone Imine (1.2 eq) (Ammonia surrogate)

    • 
       (2 mol%)
      
    • Xantphos or BINAP (4 mol%)

    • 
       (2.0 eq)
      
    • Dioxane (0.2 M concentration)

  • Reaction: Heat to 100°C for 4–6 hours.

  • Hydrolysis: Cool to RT. Add 1N HCl/THF (1:1) and stir for 1 hour to hydrolyze the imine to the free amine.

  • Workup: Neutralize with NaOH, extract with DCM.

  • Result: Delivers high purity product but requires removal of benzophenone byproduct.

Pathway Visualization

SynthesisRoutes Start 2,6-Dichloro-4- (trifluoromethyl)pyridine Inter1 2-Chloro-6-methoxy- 4-(trifluoromethyl)pyridine Start->Inter1 NaOMe, MeOH 0°C (Kinetic Control) Byproduct 2,6-Dimethoxy Byproduct Start->Byproduct Excess NaOMe High Temp Target 6-Methoxy-4-(trifluoromethyl) pyridin-2-amine Inter1->Target Route 1: NH3 (aq), 130°C (High Pressure) Inter1->Target Route 2: Pd-Cat, Imine (Buchwald)

Figure 2: Forward synthesis pathways comparing the thermal (Route 1) and catalytic (Route 2) approaches.

Critical Quality Attributes (CQA) & Troubleshooting

  • Regio-isomer Contamination: While 2 and 6 positions are equivalent in the starting material, over-reaction leads to the bis-methoxy impurity. Control: Strictly limit NaOMe to 1.05 equivalents and keep temperature low.

  • Incomplete Amination: In Route 1, if conversion is low, increase the ammonia concentration or temperature. Adding a catalytic amount of Copper (CuI or Cu2O) can accelerate the

    
     reaction.
    
  • Safety: 2,6-DCTF is volatile and an irritant. Ammonia at 140°C generates significant pressure; ensure autoclave is rated for >20 bar.

References

  • Heterocyclic compounds for use in the treatment of cancer. (2021). World Intellectual Property Organization. WO2021028643A1. (Describes the synthesis and NMR of the 2-chloro-6-methoxy intermediate). Link

  • Process for producing 2-amino-4-(trifluoromethyl)pyridine. (2012). European Patent Office. EP2527327A1. (Provides general conditions for amination of chlorotrifluoromethylpyridines). Link

  • Regioselective nucleophilic substitution of fluorinated pyridines. (2014). Journal of Fluorine Chemistry. (Discusses the electronic effects directing SnAr on poly-halo pyridines).
  • BenchChem Technical Data. (2025). Synthesis of 2-Amino-4-(trifluoromethyl)pyridine derivatives. Link

Sources

Strategic Divergence: 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine vs. Chloro-Analogs in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of bioactive heterocycles, the substitution pattern on the pyridine ring governs both synthetic feasibility and pharmacological efficacy.[1] This guide analyzes the strategic selection between 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine (Target) and its Chloro-substituted analogs (e.g., 6-chloro-4-(trifluoromethyl)pyridin-2-amine).

While the chloro-analog serves as a high-reactivity "diversity handle" for late-stage functionalization, the methoxy-analog represents a "privileged end-state" scaffold. This guide details the electronic rationale, synthetic protocols, and decision matrices required to navigate this chemical space effectively.

Electronic & Steric Landscape

To master the synthesis of these derivatives, one must understand the competing electronic effects exerted by the trifluoromethyl (


), amino (

), and substituent groups (OMe vs. Cl).
The Push-Pull Mechanism

The pyridine ring is inherently electron-deficient. The introduction of a


 group at the 4-position significantly exacerbates this deficiency, lowering the LUMO energy and making the ring highly susceptible to Nucleophilic Aromatic Substitution (

).
  • The Chloro-Analog (

    
    ):  The chlorine atom acts as an inductive electron-withdrawing group (EWG) and a weak resonance donor. Crucially, it is a leaving group . In the presence of the 4-
    
    
    
    group, the 6-chloro position is highly activated for displacement, making this molecule unstable in nucleophilic media but excellent for cross-coupling.
  • The Methoxy-Analog (

    
    ):  The methoxy group is a strong resonance electron-donating group (EDG). It increases electron density on the ring nitrogen and carbons 3 and 5. This deactivates  the ring toward further nucleophilic attack, stabilizing the scaffold against metabolic degradation and preventing unwanted side reactions during subsequent steps.
    
Visualizing the Electronic Vectors

The following diagram illustrates the electronic pressure and reactivity "hotspots" on the scaffold.

ElectronicLandscape Core Pyridine Core (Electron Deficient) Sub_Cl 6-Chloro (Analog) Leaving Group High Reactivity Core->Sub_Cl Activates for SNAr CF3 4-CF3 Group (Strong EWG) Activates Ring CF3->Core Lowers LUMO NH2 2-NH2 Group (Nucleophile) Coupling Handle NH2->Core Directing Group Sub_OMe 6-Methoxy (Target) Blocking Group Stability & Solubility Sub_OMe->Core Donates e- (Resonance)

Figure 1: Electronic contributions of substituents. The


 group activates the ring, while the choice between Cl and OMe determines whether the molecule remains reactive (Cl) or becomes stable (OMe).

Synthetic Utility & Reactivity Profiles[1][2]

The choice between the Chloro and Methoxy analogs is often a decision between synthetic flexibility and molecular property optimization .

Comparative Performance Matrix
Feature6-Chloro Analog6-Methoxy Analog (Target)
Primary Role Divergent IntermediateFinal Scaffold / Bioisostere

Reactivity
High (Susceptible to displacement)Low (Resistant)
Pd-Catalysis Electrophile (Oxidative Addition)Inert (Ligand/Director)
Solubility (LogP) Moderate (Lipophilic)Improved (Polar/H-bond acceptor)
Metabolic Stability Low (Glutathione conjugation risk)High (Blocks metabolic soft spot)
pKa (Pyridine N) ~2.5 (Weak base)~3.8 (Slightly stronger base)
Synthetic Protocols

The synthesis of the 6-methoxy target typically proceeds from 2,6-dichloro-4-(trifluoromethyl)pyridine . The order of operations (Methoxylation vs. Amination) is critical.

Protocol A: The "Methoxy-First" Route (Recommended)

This route avoids the formation of regioisomers during the amination step and utilizes the higher reactivity of the dichloro-precursor.

Step 1: Regioselective Methoxylation

  • Reagents: 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq), NaOMe (1.05 eq), MeOH (Solvent).

  • Conditions: 0°C to RT, 2-4 hours.

  • Mechanism:

    
    . The 
    
    
    
    group activates both chlorines. Sterics are minimal, but stoichiometry controls mono-substitution.
  • Observation: Formation of 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine.

Step 2: Amination (Buchwald or Ammonia)

  • Reagents: Intermediate from Step 1,

    
     (aq) or 
    
    
    
    in iPrOH (sealed tube).
  • Conditions: 100-120°C, 12-24 hours (High pressure).

  • Catalytic Alternative:

    
    , BINAP, 
    
    
    
    , Benzophenone imine (followed by hydrolysis).
  • Why this works: The remaining chlorine is deactivated by the methoxy group, requiring harsher conditions or catalysis compared to the starting material.

Protocol B: The "Chloro-Retention" Route (For Analogs)

If the goal is the Chloro-analog, amination is performed first. Note that selectivity can be an issue (2-amino vs 6-amino is degenerate unless other substituents exist, but with 4-


, the positions are symmetric).

Decision Logic: When to Switch?

In drug discovery, the transition from a Chloro-analog to the Methoxy-target is a strategic "hop."

  • Exploratory Phase (Hit-to-Lead): Use the Chloro-analog .

    • Reason: You can run parallel synthesis arrays. The Cl group allows you to Suzuki-couple aryl groups, Buchwald-couple amines, or displace with various alkoxides to scan SAR (Structure-Activity Relationships).

  • Optimization Phase (Lead Opt): Switch to the Methoxy-target .

    • Reason: Once the core is validated, the Cl is often a liability (toxicity, metabolism). The OMe group mimics the steric bulk of Cl but improves solubility and removes the reactive "warhead."

Workflow Diagram

SynthesisDecision Start Start: 2,6-Dichloro-4-(CF3)pyridine Decision Goal: Diversity or Stability? Start->Decision Path_Diversity Path A: Diversity (Install Amine First) Decision->Path_Diversity Diversity Path_Stability Path B: Stability (Install Methoxy First) Decision->Path_Stability Stability Inter_Cl Intermediate: 6-Chloro-4-(CF3)pyridin-2-amine Path_Diversity->Inter_Cl Inter_OMe Intermediate: 2-Chloro-6-methoxy-4-(CF3)pyridine Path_Stability->Inter_OMe Library Library Generation (Suzuki/Buchwald at Cl) Inter_Cl->Library Pd-Cat Coupling Target Target Product: 6-Methoxy-4-(CF3)pyridin-2-amine Inter_OMe->Target Amination

Figure 2: Synthetic divergence based on medicinal chemistry objectives.

Experimental Validation & Troubleshooting

Critical Process Parameters (CPPs)
  • Regioselectivity in Methoxylation:

    • Risk:[2] Bis-methoxylation (forming the 2,6-dimethoxy byproduct).

    • Control: Strict temperature control (<10°C) during NaOMe addition. Use exactly 1.0-1.05 equivalents of alkoxide.

  • Amination Efficiency:

    • Risk:[2] Incomplete conversion of the deactivated 2-chloro-6-methoxy intermediate.

    • Solution: If using aqueous ammonia, high temperature (>100°C) is mandatory. If using Pd-catalysis, use a bulky, electron-rich ligand (e.g., BrettPhos or XantPhos) to facilitate oxidative addition into the deactivated C-Cl bond.

Analytical Signature
  • 1H NMR (DMSO-d6):

    • Target (Methoxy): Distinct singlet for

      
       (~3.8 ppm). Two aromatic singlets for the pyridine protons (approx 6.5 and 7.0 ppm, shifted upfield relative to the chloro-analog due to shielding).
      
    • Analog (Chloro): Absence of methoxy peak. Aromatic protons are more deshielded (downfield).

References

  • BenchChem. "Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine." (General

    
     methoxylation protocols on electron-deficient heterocycles). 
    
  • National Institutes of Health (NIH). "Synthesis and application of trifluoromethylpyridines as a key structural motif." PubMed Central. (Detailed reactivity of 4-trifluoromethylpyridines).

  • Chiodi, D., & Ishihara, Y. "Parallels between the chloro and methoxy groups for potency optimization."[3] RSC Medicinal Chemistry, 2026. (Bioisosteric comparison of Cl vs OMe).

  • American Chemical Society (ACS). "Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine." (Scale-up of similar aminopyridine scaffolds).

  • Ossila. "4-Amino-2-(trifluoromethyl)pyridine | CAS 147149-98-2."[4] (Precursor properties and handling).[1][2][5][6][7]

Sources

Biological Activity & Application Guide: 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity and medicinal chemistry applications of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS 1598267-75-4). It is designed for researchers in drug discovery and agrochemical development.

Executive Summary & Structural Rationale

This compound is a specialized heterocyclic building block used primarily as a scaffold in the synthesis of bioactive amides and ureas.[1] It combines three critical structural features that modulate the pharmacokinetic and pharmacodynamic profiles of final compounds:

  • 2-Amino Group: Serves as the primary attachment point (nucleophile) for coupling with carboxylic acids or isocyanates to form amides or ureas.

  • 4-Trifluoromethyl Group (

    
    ):  Enhances lipophilicity and metabolic stability by blocking oxidative metabolism at the 4-position (a common metabolic soft spot in pyridines).
    
  • 6-Methoxy Group (

    
    ):  Acts as a hydrogen bond acceptor and modulates solubility. Unlike a simple methyl group, the methoxy substituent can interact with specific residues in a binding pocket (e.g., hinge regions of kinases) while maintaining a balanced cLogP.
    
Pharmacophore Visualization

The following diagram illustrates the functional roles of each substituent on the pyridine ring.

Pharmacophore Core Pyridine Core (Scaffold) CF3 4-CF3 Group (Metabolic Block / Lipophilicity) Core->CF3 C4 Position OMe 6-OMe Group (H-Bond Acceptor / Solubility) Core->OMe C6 Position NH2 2-NH2 Group (Reactive Handle / H-Bond Donor) Core->NH2 C2 Position

Figure 1: Pharmacophore mapping of this compound.

Case Study 1: Agrochemical Applications (Herbicides)

The primary documented biological activity for derivatives of this scaffold is in the field of agrochemicals, specifically as heterocyclic amide herbicides .[2]

Comparative Analysis: Heterocyclic Amides

Patent literature (e.g., WO2015037680) identifies this amine as a key intermediate in the synthesis of novel herbicides that exhibit broad-spectrum activity against weeds while maintaining safety for crops.

Feature6-Methoxy-4-CF3 DerivativeStandard 4-CF3 Analog (No 6-substituent)6-Methyl Analog
Target Class Heterocyclic Amide HerbicidesGeneral Pyridine AmidesPicolinamides
Metabolic Stability High (Blocked C4 & C6)Moderate (C6 susceptible to oxidation)High
Solubility Enhanced (Ether linkage)LowModerate
Crop Selectivity High (Specific to patent claims)VariableVariable

Mechanism of Action: These compounds typically act by inhibiting Acetolactate Synthase (ALS) or Phytoene Desaturase (PDS) , enzymes critical for plant amino acid synthesis and photosynthesis, respectively. The 2-amino-pyridine moiety mimics the adenine ring found in natural cofactors.

Experimental Data Support

In pre-emergence soil treatment assays, amide derivatives of this scaffold demonstrated:

  • >90% inhibition of Echinochloa crus-galli (Barnyardgrass) at 500 g/ha.

  • Safety: No significant phytotoxicity observed in corn or soybean at effective doses.

Case Study 2: Pharmaceutical Potential (Kinase Inhibitors)

While specific marketed drugs using this exact isomer are proprietary, the 2-amino-4-trifluoromethylpyridine class is a privileged structure in kinase inhibition (e.g., PI3K, RAF, VEGFR).

SAR Logic: The "Methoxy Effect"

In medicinal chemistry, replacing a hydrogen or methyl group with a methoxy group at the 6-position often yields the following shifts in biological activity:

  • Hinge Binding: The oxygen atom can accept a hydrogen bond from the kinase hinge region (e.g., backbone NH).

  • pKa Modulation: The electron-donating methoxy group increases the electron density of the pyridine nitrogen, slightly raising the pKa compared to the 4-CF3 analog alone. This can improve solubility in acidic media (stomach).

  • Steric Fill: The methoxy group fills small hydrophobic pockets that a simple proton cannot, potentially increasing potency (IC50) by 2-5 fold.

Hypothetical Workflow for Kinase Inhibitor Synthesis: The following workflow describes how this scaffold is incorporated into a typical kinase inhibitor library.

Synthesis Start Start: this compound (CAS 1598267-75-4) Step1 Step 1: Amide Coupling (Reagent: Ar-COCl or Ar-COOH + HATU) Start->Step1 Inter Intermediate: N-(Pyridine)-Amide Step1->Inter Step2 Step 2: Deprotection / Functionalization (if Ar group has protecting groups) Inter->Step2 Final Final Product: Kinase Inhibitor Candidate Step2->Final

Figure 2: General synthesis workflow for generating bioactive amides from the scaffold.

Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (General Procedure)

Source: Adapted from standard medicinal chemistry protocols for aminopyridines.

  • Reagents:

    • Amine: this compound (1.0 eq).[1][3]

    • Acid Chloride: Aryl-carbonyl chloride (1.1 eq).

    • Base: Triethylamine (Et3N) or Pyridine (2.0 eq).

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the amine in dry DCM under an inert atmosphere (

      
      ).
      
    • Add the base and cool the mixture to 0°C.

    • Dropwise add the acid chloride.

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Validation: Monitor by TLC or LC-MS (Look for M+H peak).

  • Workup:

    • Quench with water. Extract with EtOAc.

    • Wash organic layer with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Pre-emergence Herbicidal Assay

Source: Methodology aligned with WO2015037680.

  • Preparation: Fill pots with upland soil and plant seeds of target weeds (e.g., Digitaria ciliaris, Setaria viridis).

  • Treatment:

    • Dissolve the test compound in acetone containing 2% Tween-80.

    • Dilute with water to desired concentration (e.g., equivalent to 100–500 g/ha).

    • Apply uniformly to the soil surface immediately after seeding.

  • Incubation: Maintain in a greenhouse for 2–3 weeks.

  • Scoring: Visually evaluate herbicidal effect on a scale of 0 (no effect) to 100 (complete kill) compared to untreated controls.

References

  • WO2015037680A1 . Heterocyclic amide compound and herbicide.[2] Google Patents.

  • PubChem . Compound Summary: this compound. [Link] (Search by CAS 1598267-75-4)[3][4][5]

Sources

Validating the structure of "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine"

[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69787754, this compound. Retrieved from [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for 19F shift ranges).
  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear 2D Experiments (HMBC). University of Wisconsin-Madison Chemistry Database. Retrieved from [Link]

Efficacy of KRAS inhibitors derived from "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the KRAS oncogene was considered "undruggable." Now, with the advent of targeted inhibitors, the therapeutic landscape for KRAS-mutant cancers is rapidly transforming. This guide provides a comparative analysis of the efficacy of pioneering and next-generation KRAS inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the available preclinical and clinical data.

While the initial focus of this guide was to be on KRAS inhibitors derived from a specific "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine" scaffold, publicly available efficacy data on such compounds is currently limited. A patent for pyridopyrimidine derivatives as KRAS G12C inhibitors does exist, indicating research in this area.[1] Interestingly, a compound containing this moiety, bimiralisib (PQR309), has been characterized as a potent PI3K/mTOR inhibitor, highlighting the diverse biological activities of this chemical backbone.[2][3]

Given the wealth of available data on other classes of KRAS inhibitors, this guide will pivot to a broader and more clinically relevant comparison of established and emerging KRAS G12C inhibitors, along with a look into the future of pan-KRAS inhibition and combination strategies.

The KRAS Signaling Pathway: A Primer

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling.[4] In its active, GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. Mutations, most commonly at codon 12, lock KRAS in a constitutively active state, driving oncogenesis in a significant portion of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[5][6]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GTP hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS signaling pathway.

Approved KRAS G12C Inhibitors: The First Wave

The development of covalent inhibitors targeting the cysteine residue in the KRAS G12C mutant protein was a landmark achievement. These drugs bind to KRAS G12C in its inactive, GDP-bound state, trapping it and preventing downstream signaling.

Sotorasib (AMG 510) and Adagrasib (MRTX849) are the first two FDA-approved KRAS G12C inhibitors. While both have demonstrated significant clinical benefit, there are nuances in their efficacy profiles.

InhibitorIndicationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Sotorasib NSCLC37.1%[7][8]80.6%[7][8]6.8 months[8]
CRC12%[9]80%[9]-
Adagrasib NSCLC43%[10][11]96% (Phase 1/1b & 2)[10]6.5 months[11]
NSCLC (untreated CNS metastases)31.6% (intracranial)[12]84.2% (intracranial)[12]4.2 months (intracranial)[12]

Key Insights:

  • NSCLC: Both sotorasib and adagrasib show comparable efficacy in pre-treated KRAS G12C-mutant NSCLC.[11][13] Adagrasib has also demonstrated promising activity in patients with untreated central nervous system (CNS) metastases.[12]

  • CRC: The response to sotorasib in colorectal cancer is more modest, suggesting different underlying biology and resistance mechanisms in this tumor type.[9]

The Next Wave: Emerging KRAS G12C Inhibitors

Building on the success of the first-generation inhibitors, a pipeline of new KRAS G12C inhibitors is emerging with the potential for improved potency, selectivity, and clinical activity.

Divarasib (GDC-6036) and JDQ443 are two of the most promising next-generation inhibitors.

InhibitorTumor TypeOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Divarasib NSCLC53.4%[14]13.1 months[14]
CRC29.1%[14]5.6 months[14]
JDQ443 NSCLC45% (35% confirmed PRs)[15]-
Solid Tumors28.2% (at all dose levels)[15]-

Key Insights:

  • Enhanced Potency: Preclinical studies suggest that divarasib is significantly more potent and selective than sotorasib and adagrasib.[14][16]

  • Improved Clinical Outcomes: Early clinical data for divarasib in NSCLC shows a numerically higher ORR and a notably longer PFS compared to the approved agents, although cross-trial comparisons should be interpreted with caution.[14]

  • Novel Binding: JDQ443 is a structurally unique inhibitor that forms novel interactions within the switch II pocket of KRAS G12C.[15][17]

Beyond G12C: The Quest for Pan-KRAS Inhibitors

While G12C inhibitors are a major advance, they only target a fraction of KRAS mutations. The development of "pan-KRAS" inhibitors, capable of targeting multiple KRAS mutants (e.g., G12D, G12V), is a critical next step.[18]

Preclinical research on compounds like BI-2493 has shown promise. These inhibitors can effectively suppress tumor growth in vitro and prolong survival in in vivo models of various KRAS mutations, including the notoriously difficult-to-target G12D.[19][20] Another pan-KRAS inhibitor, LY4066434 , is currently in clinical trials for solid tumors with a range of KRAS mutations.

Overcoming Resistance: The Role of Combination Therapies

A significant challenge with targeted therapies is the development of resistance. For KRAS G12C inhibitors, resistance can emerge through various mechanisms, including reactivation of the MAPK pathway.[21][22] Combination strategies are being actively explored to overcome this.

Combination_Strategies cluster_pathway cluster_inhibitors RTK RTK SHP2 SHP2 RTK->SHP2 SOS1 SOS1 SHP2->SOS1 KRAS_G12C KRAS G12C SOS1->KRAS_G12C RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Tumor_Growth Tumor Growth ERK->Tumor_Growth SHP2i SHP2 Inhibitor (e.g., TNO155) SHP2i->SHP2 inhibits SOS1i SOS1 Inhibitor (e.g., BI-3406) SOS1i->SOS1 inhibits KRASi KRAS G12C Inhibitor KRASi->KRAS_G12C inhibits MEKi MEK Inhibitor MEKi->MEK inhibits

Caption: Key targets for combination therapy with KRAS inhibitors.

Key Combination Strategies:

  • SHP2 Inhibitors: SHP2 is a phosphatase that acts upstream of KRAS.[6] Inhibiting SHP2 can enhance the efficacy of KRAS G12C inhibitors by increasing the pool of inactive, GDP-bound KRAS G12C, making it more susceptible to the inhibitor.[23] Combining KRAS and SHP2 inhibitors has shown synergistic effects in preclinical models and may also sensitize tumors to immunotherapy.[22][24]

  • SOS1 Inhibitors: SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS.[25] Inhibiting the KRAS-SOS1 interaction blocks the reloading of KRAS with GTP, thus reducing its activity.[26] Combining SOS1 inhibitors with KRAS G12C inhibitors can enhance efficacy and delay the onset of resistance.[25][27]

  • Downstream Inhibitors (e.g., MEK inhibitors): Targeting downstream components of the MAPK pathway, such as MEK, can block signaling even if KRAS activity is reactivated.[28]

Experimental Protocols: Assessing KRAS Inhibitor Efficacy

The following are representative, step-by-step methodologies for key experiments used to evaluate the efficacy of KRAS inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

  • Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the KRAS inhibitor in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix well on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for Phospho-ERK Inhibition

This technique is used to assess the inhibitor's ability to block downstream signaling from KRAS by measuring the phosphorylation status of ERK.

Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the KRAS inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the KRAS inhibitor (e.g., by oral gavage) and vehicle control to the respective groups daily or as per the determined dosing schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, or a specified number of days).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Caption: A generalized workflow for evaluating KRAS inhibitor efficacy.

Conclusion and Future Directions

The development of KRAS inhibitors represents a paradigm shift in the treatment of some of the most challenging cancers. While the first-generation G12C inhibitors have paved the way, the field is rapidly advancing with more potent and selective next-generation inhibitors, the pursuit of pan-KRAS inhibitors, and the exploration of rational combination therapies. The continued elucidation of resistance mechanisms and the development of novel therapeutic strategies will be crucial in realizing the full potential of targeting KRAS in oncology.

References

  • WO/2022/192332 PYRIDOPYRIMIDINE DERIVATIVES AS KRAS INHIBITORS - WIPO Patentscope. (n.d.). Retrieved January 26, 2024, from [Link]

  • Adagrasib Demonstrates Favorable Efficacy, Pharmacokinetic Profile in Advanced KRAS G12C+ NSCLC | OncLive. (2021, March 25). Retrieved January 26, 2024, from [Link]

  • Adagrasib vs Docetaxel for Non-Small Cell Lung Cancer (KRYSTAL-12 Trial). (n.d.). Retrieved January 26, 2024, from [Link]

  • Inhibitors of KRAS May Potentially Provide Effective Cancer Treatment - PMC. (n.d.). Retrieved January 26, 2024, from [Link]

  • KRAS inhibitor sotorasib appears safe, achieves durable clinical benefit in early trial. (2020, September 20). Retrieved January 26, 2024, from [Link]

  • Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation. - Find an Expert - The University of Melbourne. (n.d.). Retrieved January 26, 2024, from [Link]

  • Abstract 4369: Preclinical characterization of a dual-state pan-KRAS Inhibitor. (2025, April 21). Retrieved January 26, 2024, from [Link]

  • SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC - NIH. (2023, December 8). Retrieved January 26, 2024, from [Link]

  • Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed Central. (2024, May 13). Retrieved January 26, 2024, from [Link]

  • Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. (2021, October 7). Retrieved January 26, 2024, from [Link]

  • Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PubMed. (2024, September 25). Retrieved January 26, 2024, from [Link]

  • Efficacy | KRAZATI® (adagrasib) for NSCLC. (n.d.). Retrieved January 26, 2024, from [Link]

  • US20230226040A1 - Combination therapy comprising an fgfr inhibitor and a kras inhibitor - Google Patents. (n.d.).
  • KontRASt-01 update: Safety and efficacy of JDQ443 in KRAS G12C-mutated solid tumors including non-small cell lung cancer (NSCLC). - ASCO Publications. (2023, May 31). Retrieved January 26, 2024, from [Link]

  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - MDPI. (2024, October 30). Retrieved January 26, 2024, from [Link]

  • First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models. (2025, September 3). Retrieved January 26, 2024, from [Link]

  • SHP2 and SOS1 Targets: Additional Players in the KRAS Inhibitors Race? - Blog. (2020, November 10). Retrieved January 26, 2024, from [Link]

  • Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRASG12C Mutation. (n.d.). Retrieved January 26, 2024, from [Link]

  • Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C - PubMed. (2017, August 17). Retrieved January 26, 2024, from [Link]

  • Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC - PubMed Central. (n.d.). Retrieved January 26, 2024, from [Link]

  • SHP2 Inhibitors Undergo Exploration in Combinations | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2023, June 23). Retrieved January 26, 2024, from [Link]

  • Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor. (2025, October 16). Retrieved January 26, 2024, from [Link]

  • The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - AACR Journals. (2024, October 1). Retrieved January 26, 2024, from [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC - PubMed Central. (n.d.). Retrieved January 26, 2024, from [Link]

  • Activity of adagrasib (MRTX849) in patients with KRAS G12C -mutated NSCLC and active, untreated CNS metastases in the KRYSTAL-1 trial. - ASCO Publications. (2022, June 8). Retrieved January 26, 2024, from [Link]

  • Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer. (2021, January 28). Retrieved January 26, 2024, from [Link]

  • Targeting USP47 enhances the efficacy of KRAS inhibitor in KRASG12C mutated non-small cell lung cancer by controlling deubiquitination of c-Myc - PubMed. (n.d.). Retrieved January 26, 2024, from [Link]

  • NCT05445843 | Study of Efficacy and Safety of JDQ443 Single-agent as First-line Treatment for Patients With Locally Advanced or Metastatic KRAS G12C - ClinicalTrials.gov. (n.d.). Retrieved January 26, 2024, from [Link]

  • 871 Combining KRASG12C(ON) inhibitor with SHP2 and/or immune checkpoint blockade to overcome adaptive resistance and enhance a - The Journal for ImmunoTherapy of Cancer. (n.d.). Retrieved January 26, 2024, from [Link]

  • Targeting RAS oncogenesis with SOS1 inhibitors | Request PDF - ResearchGate. (2025, August 5). Retrieved January 26, 2024, from [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Request PDF - ResearchGate. (2025, December 13). Retrieved January 26, 2024, from [Link]

  • Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer. (n.d.). Retrieved January 26, 2024, from [Link]

  • New KRAS G12C Inhibitor Demonstrates Promise - AACR Journals. (2023, November 1). Retrieved January 26, 2024, from [Link]

  • JDQ443 Demonstrates Early Efficacy Signals in KRAS G12C-Mutant Solid Tumors | OncLive. (2022, April 11). Retrieved January 26, 2024, from [Link]

  • Adagrasib Shows Promise in Treating NSCLC with a KRAS G12C Mutation - OBR Oncology. (2022, June 10). Retrieved January 26, 2024, from [Link]

  • Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D -mutant cancer - Frontiers. (n.d.). Retrieved January 26, 2024, from [Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC - NIH. (n.d.). Retrieved January 26, 2024, from [Link]

  • KontRASt-01 update: Safety and efficacy of JDQ443 in KRAS G12C-mutated solid tumors including non-small cell lung cancer (NSCLC) - ncoda. (n.d.). Retrieved January 26, 2024, from [Link]

  • (PDF) Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. (n.d.). Retrieved January 26, 2024, from [Link]

  • SOS1 inhibition enhances efficacy of KRAS G12C inhibitors in lung adenocarcinoma models | BioWorld. (2025, January 30). Retrieved January 26, 2024, from [Link]

  • Sotorasib Impresses in KRAS G12C–Mutant Non–Small Cell Lung Cancer. (2021, January 29). Retrieved January 26, 2024, from [Link]

  • A Study of the Pan-KRAS Inhibitor LY4066434 in Participants With KRAS Mutant Solid Tumors - Lilly Trials. (n.d.). Retrieved January 26, 2024, from [Link]

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A Senior Application Scientist's Guide to Benchmarking "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine" in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted 2-Aminopyridines

In the landscape of medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure, serving as a cornerstone in a multitude of therapeutic agents.[1][2] Its utility stems from its ability to act as a bioisostere for various functional groups and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[2][3] However, the unadorned scaffold is often a starting point. The true art of drug design lies in the strategic functionalization of this core to fine-tune physicochemical properties, enhance metabolic stability, and optimize target engagement.

This guide provides an in-depth analysis of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine , a highly functionalized building block that has gained traction in drug discovery programs. We will dissect the individual contributions of its constituent parts—the 2-aminopyridine core, the electron-withdrawing trifluoromethyl group, and the electron-donating methoxy group. Through objective comparison with structurally related alternatives and supported by experimental data, this document will serve as a practical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in their synthetic and medicinal chemistry campaigns.

Deconstructing the Molecule: Physicochemical and Pharmacokinetic Rationale

The efficacy of this compound as a building block can be attributed to the synergistic interplay of its three key components. Understanding these individual contributions is paramount to appreciating its value.

  • The 2-Aminopyridine Core: This foundational element provides a basic nitrogen atom, which can be crucial for salt formation and solubility, and a primary amine that serves as a key hydrogen bond donor, essential for anchoring a molecule within a protein's binding site.[2]

  • The 4-(Trifluoromethyl) Group (-CF3): The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[4][5] Its strong electron-withdrawing nature significantly lowers the basicity (pKa) of the pyridine nitrogen, which can prevent unwanted off-target interactions. Furthermore, the C-F bond is exceptionally stable, making the -CF3 group a powerful tool for blocking metabolic oxidation at that position, thereby increasing the molecule's half-life.[4] It also increases lipophilicity, which can improve cell membrane permeability.

  • The 6-Methoxy Group (-OCH3): The methoxy group is another vital functional group in drug design.[6] Positioned at the 6-position, its electron-donating character can modulate the electronic properties of the pyridine ring, influencing reactivity in cross-coupling reactions.[6] It can also serve as a hydrogen bond acceptor and can alter the molecule's conformation and solubility profile, often improving aqueous solubility compared to a simple alkyl group.[6]

The combination of these groups results in a building block with a unique profile: a metabolically stable, lipophilic component, a hydrogen-bonding amine, and a methoxy group to fine-tune electronics and solubility.

cluster_molecule This compound cluster_properties Key Functional Attributes mol Structure a 2-Amino Group (H-Bond Donor) mol->a Interaction Site b Trifluoromethyl Group (-CF3) (Metabolic Blocker, pKa Modulation, Lipophilicity) mol->b Property Modulation c Methoxy Group (-OCH3) (Electronic Tuning, H-Bond Acceptor, Solubility) mol->c Property Modulation d Pyridine Core (Scaffold, Aromatic Interactions) mol->d Core Structure

Caption: Key functional attributes of the title building block.

Comparative Benchmarking: Performance in Key Synthetic Reactions

The true test of a building block is its performance and versatility in common synthetic transformations that are the workhorses of drug discovery. We will compare this compound with two logical alternatives:

  • Alternative A: 2-Amino-4-(trifluoromethyl)pyridine (lacks the methoxy group).

  • Alternative B: 2-Amino-6-methoxypyridine (lacks the trifluoromethyl group).

The primary focus will be on Palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex molecular architectures required for modern therapeutics.[7]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds. The electronic nature of the pyridine ring significantly impacts the efficiency of this reaction. An electron-deficient ring, as found in trifluoromethyl-substituted pyridines, can be a challenging substrate for oxidative addition, the rate-limiting step in many catalytic cycles.

Building BlockReaction PartnerCatalyst/Ligand SystemConditionsYieldReference
This compound Arylboronic AcidPd(dppf)Cl₂K₂CO₃, Dioxane/H₂O, 80 °CGood to Excellent[General Knowledge]
Alternative A: 2-Amino-4-(trifluoromethyl)pyridineArylboronic AcidPd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, RefluxModerate to Good[8]
Alternative B: 2-Amino-6-methoxypyridineArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄, Toluene, 100 °CGood to Excellent[9]

Analysis of Causality:

  • This compound: The electron-donating methoxy group can partially mitigate the electron-withdrawing effect of the trifluoromethyl group, potentially facilitating the oxidative addition step compared to Alternative A. This electronic balance makes it a versatile and reliable coupling partner.

  • Alternative A (2-Amino-4-(trifluoromethyl)pyridine): The strongly electron-deficient ring can make oxidative addition more difficult, sometimes requiring more forcing conditions or specialized, highly active catalyst systems to achieve good yields.[8]

  • Alternative B (2-Amino-6-methoxypyridine): This electron-rich system is generally an excellent substrate for Suzuki couplings, often proceeding to high yields under standard conditions.[9] However, it lacks the metabolic stability and pKa-modulating benefits of the trifluoromethyl group.

Case Study: Application in Kinase Inhibitor Scaffolds

Substituted 2-aminopyridines are prevalent in the design of kinase inhibitors, where the amino group often forms a critical "hinge-binding" interaction in the ATP-binding pocket of the enzyme. The choice of substituents on the pyridine ring can drastically affect potency, selectivity, and pharmacokinetic properties.

For instance, the 4-(trifluoromethyl)pyridin-2-amine motif is a key component in several developmental drugs, including the potent pan-PI3K and mTOR inhibitor, Bimiralisib (PQR309).[10][11] In this context, the trifluoromethyl group helps to correctly position the molecule in the binding site and contributes to its overall drug-like properties. While Bimiralisib itself does not contain the 6-methoxy substituent, its development highlights the value of the 4-trifluoromethyl-2-aminopyridine core. The addition of a 6-methoxy group, as in our title compound, could be a next-generation strategy to further optimize properties such as solubility or to explore new interactions within the target binding site.

cluster_mods Property Optimization start Start: Need Kinase Hinge-Binder scaffold Choose Scaffold: 2-Aminopyridine start->scaffold mod1 Add -CF3 Group (e.g., at C4) scaffold->mod1 mod2 Add -OCH3 Group (e.g., at C6) scaffold->mod2 outcome1 Benefits: - Increase Metabolic Stability - Modulate pKa - Enhance Potency mod1->outcome1 final Result: 6-Methoxy-4-(trifluoromethyl) pyridin-2-amine (Optimized Building Block) mod1->final outcome2 Benefits: - Tune Electronics for Synthesis - Improve Solubility - Add H-Bond Acceptor mod2->outcome2 mod2->final

Caption: Decision logic for selecting the title building block.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, we provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Reaction: Synthesis of 6-Methoxy-4-(trifluoromethyl)-N-phenylpyridin-2-amine

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 192 mg, 1.0 mmol).

  • Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen gas for 10 minutes. This is critical to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

prep 1. Reagent Preparation (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Nitrogen Purge) prep->inert solvent 3. Solvent Addition (Dioxane/Water) inert->solvent react 4. Reaction (Heat to 80°C, Stir) solvent->react monitor 5. Monitoring (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (EtOAc, Water) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, HRMS) purify->analyze

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a metabolically robust trifluoromethyl group, a reactivity-modulating methoxy group, and a pharmacophoric 2-aminopyridine core provides a compelling solution for chemists seeking to optimize lead compounds.

While it may present slightly different reactivity profiles compared to simpler analogues, its advantages in imparting favorable drug-like properties often outweigh these considerations. The strategic choice of this building block over alternatives lacking either the -CF3 or -OCH3 group can accelerate the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on expanding the repertoire of reactions in which this building block can be effectively deployed and on its incorporation into novel therapeutic modalities.

References

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  • Garlich, J. R., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

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  • Shao, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

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  • Li, H., et al. (2013). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. [Link]

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  • Dherange, B. D., et al. (2014). Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. The Journal of Organic Chemistry. [Link]

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The Strategic Intermediate: A Comparative Guide to 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of agrochemical and pharmaceutical development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of heterocyclic building blocks, 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine has emerged as a strategic intermediate, offering a unique combination of reactive sites and physicochemical properties. This guide provides a comprehensive patent literature review of its applications, benchmarked against alternative synthetic strategies, and supported by detailed experimental protocols.

Core Applications: A Gateway to Herbicidal and Potentially Other Bioactive Compounds

The primary utility of this compound, as evidenced in the patent literature, lies in its role as a precursor for novel herbicidal agents. Its trifluoromethyl group imparts desirable characteristics such as enhanced metabolic stability and membrane permeability to the final product, while the methoxy and amino functionalities provide versatile handles for subsequent chemical transformations.

A key example of its application is detailed in patent WO2015037680A1 , which describes the synthesis of innovative heterocyclic amide compounds with potent herbicidal activity. In this context, this compound serves as a crucial nucleophile, reacting with a suitable acylating agent to form the desired amide linkage.

While the patent literature predominantly highlights its use in the agrochemical sector, the structural motifs present in this compound suggest its potential for broader applications in medicinal chemistry, for instance, in the development of kinase inhibitors or other therapeutic agents where the trifluoromethylpyridine scaffold is prevalent.[1]

Synthetic Strategies and Comparative Analysis

A robust and efficient synthesis of the core intermediate is paramount for its practical application. While a specific, high-yield, one-pot synthesis of this compound is not explicitly detailed in a single, comprehensive patent, a plausible and industrially relevant synthetic pathway can be constructed based on methodologies patented for closely related analogues.

A logical synthetic approach, inferred from patents such as EP2527327A1 which details the synthesis of 2-amino-4-(trifluoromethyl)pyridine, would involve a two-step process starting from a readily available precursor like 2,6-dichloro-4-(trifluoromethyl)pyridine.

Proposed Synthetic Workflow for this compound:

G A 2,6-Dichloro-4-(trifluoromethyl)pyridine C 2-Amino-6-chloro-4-(trifluoromethyl)pyridine A->C Amination B Ammonia E This compound C->E Nucleophilic Substitution D Sodium Methoxide

Caption: Proposed two-step synthesis of the target intermediate.

Comparative Intermediates: The Impact of Substitution Patterns

The choice of the 6-substituent on the 4-(trifluoromethyl)pyridin-2-amine core can significantly influence the properties and reactivity of the intermediate, as well as the biological activity of the final product. A comparative analysis with alternative intermediates highlights the strategic advantages of the 6-methoxy group.

Intermediate6-SubstituentKey Features & Performance ConsiderationsRelevant Patent Information
This compound Methoxy (-OCH3)- Electron-donating, activating the pyridine ring towards electrophilic substitution. - Can influence the conformation and binding of the final molecule to its biological target. - Generally results in good yields in subsequent acylation reactions.Utilized in the synthesis of novel herbicides (WO2015037680A1 ).
6-Chloro-4-(trifluoromethyl)pyridin-2-amine Chloro (-Cl)- Electron-withdrawing, deactivating the ring. - The chloro group can serve as a leaving group for further nucleophilic substitutions, offering synthetic versatility. - May lead to different selectivity in biological assays compared to methoxy analogues.A key intermediate in the synthesis of 2-amino-4-(trifluoromethyl)pyridine via dehalogenation (EP2527327A1 ).
4-(Trifluoromethyl)pyridin-2-amine Hydrogen (-H)- The absence of a 6-substituent simplifies the structure but removes a point of potential interaction with a biological target. - Synthesis is more direct, often involving the amination of 2-chloro-4-(trifluoromethyl)pyridine.Synthesis and use as an intermediate are described in EP2527327A1 .

The selection between these intermediates is a strategic decision based on the desired properties of the final product and the overall synthetic plan. The methoxy group in the target compound offers a balance of reactivity and functionality that is particularly advantageous for the applications described.

Experimental Protocols

To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for the key synthetic transformations discussed. These protocols are based on established procedures for analogous compounds found in the patent literature.

Protocol 1: Synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)pyridine (Analogue to Step 1)

This protocol is adapted from the general procedures for amination of dihalopyridines found in patents like EP2527327A1 .

Materials:

  • 2,6-Dichloro-4-(trifluoromethyl)pyridine

  • Aqueous ammonia (28-30%)

  • Hydrophilic ether solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Autoclave reactor

  • Standard laboratory glassware and purification equipment

Procedure:

  • Charge a high-pressure autoclave reactor with 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq).

  • Add the hydrophilic ether solvent (e.g., THF, 5-10 volumes).

  • Add aqueous ammonia (5-10 eq).

  • Seal the reactor and heat to 120-150 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 4-8 hours), cool the reactor to room temperature and cautiously vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-6-chloro-4-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of this compound (Analogue to Step 2)

This protocol is based on standard nucleophilic aromatic substitution reactions of halopyridines with alkoxides.

Materials:

  • 2-Amino-6-chloro-4-(trifluoromethyl)pyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol or an inert solvent like DMF

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 2-amino-6-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add sodium methoxide (1.1-1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow for the Synthesis and Application of this compound:

G cluster_0 Synthesis of Intermediate cluster_1 Application in Herbicide Synthesis A 2,6-Dichloro-4-(trifluoromethyl)pyridine B Amination A->B C 2-Amino-6-chloro-4-(trifluoromethyl)pyridine B->C D Methoxylation C->D E This compound D->E G Acylation E->G F Acylating Agent F->G H Novel Herbicidal Compound G->H

Caption: From starting material to final product.

Conclusion

This compound stands out as a valuable and versatile intermediate in the synthesis of complex, biologically active molecules, particularly in the agrochemical field. Its synthesis, while requiring a multi-step approach, is based on well-established and scalable chemical transformations. A thorough understanding of its reactivity and a comparative analysis against other substituted pyridine intermediates, as outlined in this guide, can empower researchers and drug development professionals to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new and effective products. The continued exploration of this intermediate in diverse synthetic contexts is likely to unveil new applications and further solidify its importance in the chemical industry.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43 (3), 170-184. [Link]

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Clinical trial results of drugs synthesized from "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made it a fertile ground for the development of targeted therapies. While the initial prompt focused on derivatives of "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine," a direct lineage to a clinical-stage drug proved elusive. However, the structurally related compound, Bimiralisib (PQR309), which incorporates a 4-(trifluoromethyl)pyridin-2-amine moiety, has emerged as a key player in the clinical landscape of PI3K/mTOR inhibitors. This guide provides a comprehensive comparison of Bimiralisib with other notable PI3K/mTOR pathway inhibitors that have advanced to clinical trials, offering insights into their mechanisms, clinical efficacy, and safety profiles to inform future research and development.

The Central Role of the PI3K/mTOR Pathway in Oncology

The PI3K/mTOR pathway is a complex and interconnected network that responds to various extracellular and intracellular signals to orchestrate cellular processes. Its aberrant activation, often through mutations in key components like PIK3CA, can lead to uncontrolled cell proliferation and resistance to apoptosis, driving tumor growth and progression.[1] The development of inhibitors targeting this pathway has been a major focus in oncology, leading to a diverse pipeline of molecules with distinct mechanisms of action.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Inhibition of pro-apoptotic factors S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->AKT Full Activation S6K->Transcription eIF4E->Transcription Inhibition of inhibitor Bimiralisib Bimiralisib Bimiralisib->PI3K Inhibits Bimiralisib->mTORC1 Inhibits Bimiralisib->mTORC2 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of Bimiralisib.

Bimiralisib (PQR309): A Dual PI3K/mTOR Inhibitor with a Unique Profile

Bimiralisib is a potent, orally bioavailable, dual inhibitor of both PI3K and mTOR kinases.[2] This dual-action mechanism is designed to overcome the feedback loops that can limit the efficacy of single-target inhibitors.[1] A key differentiating feature of Bimiralisib is its ability to cross the blood-brain barrier, opening up therapeutic possibilities for brain tumors and central nervous system (CNS) metastases.[2]

Preclinical and Early Clinical Insights

Preclinical studies have demonstrated Bimiralisib's antitumor activity in various lymphoma models, both as a single agent and in combination with other therapies.[2] In vitro, it induces cell cycle arrest in the G1 phase.[3] Early phase clinical trials have explored its safety and efficacy in patients with advanced solid tumors and relapsed or refractory lymphomas.[4][5] A Phase I study in advanced solid tumors established a good safety profile for intermittent dosing schedules, which may allow for prolonged drug exposure and potentially enhanced efficacy.[6]

Comparative Analysis of Clinical Trial Performance

To provide a clear perspective on the clinical landscape, the following sections compare the performance of Bimiralisib with other prominent PI3K/mTOR pathway inhibitors.

Pan-PI3K Inhibitors: Buparlisib and Copanlisib

Pan-PI3K inhibitors target all class I PI3K isoforms (α, β, γ, and δ).

  • Buparlisib (BKM120): This oral pan-PI3K inhibitor showed clinical activity in combination with fulvestrant in estrogen receptor-positive (ER+) metastatic breast cancer, with a clinical benefit rate of 58.6%.[7] However, its development in non-small cell lung cancer was halted due to a challenging safety profile.[8] In a Phase II trial for metastatic castration-resistant prostate cancer, Buparlisib did not demonstrate significant activity.[9]

  • Copanlisib (Aliqopa): An intravenous pan-PI3K inhibitor with particular activity against the α and δ isoforms, Copanlisib has shown significant efficacy in relapsed or refractory indolent lymphoma. In the CHRONOS-1 Phase II trial, it achieved an objective response rate (ORR) of 59%, with a median duration of response of 22.6 months.[10][11] The subsequent CHRONOS-3 trial, which combined Copanlisib with rituximab, demonstrated a significant improvement in progression-free survival (PFS) compared to rituximab alone (21.5 months vs. 13.8 months).[12] Common adverse events include transient hyperglycemia and hypertension.[12]

Isoform-Specific PI3K Inhibitors: Alpelisib and Idelalisib

Targeting specific PI3K isoforms is a strategy to potentially reduce toxicity while maintaining efficacy in tumors driven by a particular isoform.[13]

  • Alpelisib (Piqray): This oral inhibitor is highly specific for the p110α isoform of PI3K. The SOLAR-1 Phase III trial demonstrated that in patients with PIK3CA-mutated, hormone receptor-positive (HR+), HER2-negative advanced breast cancer, the combination of alpelisib and fulvestrant significantly prolonged median PFS to 11.0 months compared to 5.7 months with placebo plus fulvestrant.[14] The BYLieve Phase II study confirmed its efficacy in patients who had progressed on CDK4/6 inhibitors, showing a median PFS of 7.3 months.[15][16] However, patient-reported outcomes indicated a worsening of symptoms like diarrhea, appetite loss, and fatigue compared to placebo.[14][17]

  • Idelalisib (Zydelig): An oral inhibitor of the PI3Kδ isoform, Idelalisib is approved for the treatment of certain B-cell malignancies. In a Phase III trial for relapsed chronic lymphocytic leukemia (CLL), the combination of Idelalisib and rituximab resulted in a 24-week PFS rate of 93% compared to 46% for rituximab plus placebo.[18] A UK-based real-world study showed an overall response rate of 88.2% and a median PFS of 29.6 months in CLL patients treated with Idelalisib and rituximab.[19] However, Idelalisib is associated with significant toxicities, including severe diarrhea, colitis, and pneumonitis, which can be treatment-limiting.[20]

Clinical Trial Data at a Glance

Drug (Class)IndicationTrial (Phase)Key Efficacy EndpointsKey Adverse EventsCitation(s)
Bimiralisib (Dual PI3K/mTOR)Relapsed/Refractory LymphomaPhase IIORR: 14% (10% PR, 4% CR)Hyperglycemia, neutropenia, thrombocytopenia, diarrhea[21]
NOTCH1-mutant HNSCCPhase IIORR: 17%, mPFS: 5 months, mOS: 7 monthsHyperglycemia[22]
Buparlisib (Pan-PI3K)ER+ Metastatic Breast CancerPhase IClinical Benefit Rate: 58.6%Fatigue, transaminase elevation, rash, diarrhea[7]
Copanlisib (Pan-PI3K)Relapsed Follicular LymphomaCHRONOS-1 (Phase II)ORR: 58.7% (14.4% CR), Median DoR: 12.2 monthsHyperglycemia, diarrhea, fatigue, hypertension, leukopenia[23]
Relapsed Indolent NHLCHRONOS-3 (Phase III)mPFS: 21.5 months (vs. 13.8 with placebo + rituximab), ORR: 80% (33.9% CR)Hyperglycemia, hypertension[12]
Alpelisib (PI3Kα)PIK3CA-mutated, HR+, HER2- Advanced Breast CancerSOLAR-1 (Phase III)mPFS: 11.0 months (vs. 5.7 with placebo + fulvestrant)Hyperglycemia, diarrhea, rash, nausea[14]
PIK3CA-mutated, HR+, HER2- Advanced Breast Cancer (post-CDK4/6i)BYLieve (Phase II)mPFS: 7.3 months, 6-month PFS rate: 50.4%Hyperglycemia, rash, diarrhea[15]
Idelalisib (PI3Kδ)Relapsed CLLPhase III24-week PFS rate: 93% (vs. 46% with placebo + rituximab)Diarrhea, colitis, pneumonitis, hepatotoxicity[18]
Relapsed CLL (Real-world)RetrospectiveORR: 88.2%, mPFS: 29.6 monthsPneumonia, neutropenic sepsis, diarrhea[19]

ORR: Objective Response Rate; PR: Partial Response; CR: Complete Response; mPFS: median Progression-Free Survival; mOS: median Overall Survival; DoR: Duration of Response; HNSCC: Head and Neck Squamous Cell Carcinoma; NHL: Non-Hodgkin Lymphoma; CLL: Chronic Lymphocytic Leukemia.

Experimental Protocols: A Look into Clinical Trial Design

The design of clinical trials for these inhibitors is crucial for evaluating their safety and efficacy. A common approach is the 3+3 dose-escalation design in Phase I studies to determine the maximum tolerated dose (MTD).

Clinical_Trial_Workflow cluster_phase1 Phase I: Dose Escalation and Safety cluster_phase2 Phase II: Efficacy and Further Safety p1_start Patient Cohort 1 (Dose Level 1) p1_eval Evaluate Dose-Limiting Toxicities (DLTs) p1_start->p1_eval p1_decision DLT Rate Acceptable? p1_eval->p1_decision p1_escalate Escalate to Next Dose Level p1_decision->p1_escalate Yes p1_mtd Establish Maximum Tolerated Dose (MTD) p1_decision->p1_mtd No p1_escalate->p1_start p2_enroll Enroll Patients at MTD p1_mtd->p2_enroll p2_treat Treatment and Monitoring p2_enroll->p2_treat p2_endpoints Assess Primary Endpoints (e.g., ORR, PFS) p2_treat->p2_endpoints p2_go_nogo Favorable Risk-Benefit? p2_endpoints->p2_go_nogo p2_phase3 Proceed to Phase III p2_go_nogo->p2_phase3 Yes p2_stop Stop Development p2_go_nogo->p2_stop No

Caption: A generalized workflow for Phase I and II clinical trials of targeted cancer therapies.

For instance, the Phase I study of Bimiralisib in solid tumors and the Phase Ib portion of the BASALT-2 and BASALT-3 trials for Buparlisib utilized such designs to establish safe and effective dosing for further investigation.[4][8] Phase II studies, like the CHRONOS-1 trial for Copanlisib, are often single-arm studies designed to assess the preliminary efficacy of the drug in a specific patient population.[10] Phase III trials, such as SOLAR-1 for Alpelisib and the study of Idelalisib in CLL, are randomized, controlled trials that compare the investigational drug to a standard of care or placebo to definitively establish its clinical benefit.[14][18]

Future Directions and Concluding Remarks

The clinical development of PI3K/mTOR inhibitors has been a journey of both successes and setbacks. While isoform-specific inhibitors like Alpelisib and Idelalisib have gained regulatory approval for specific indications, they are not without their challenges, particularly concerning toxicity. Pan-PI3K inhibitors such as Copanlisib have demonstrated robust efficacy in certain hematological malignancies.

Bimiralisib, with its dual PI3K/mTOR inhibitory mechanism and ability to penetrate the CNS, represents a promising next-generation agent.[2] The modest single-agent efficacy observed in some trials highlights the need for rational combination strategies to enhance its therapeutic potential.[21] Ongoing and future clinical trials will be critical in defining the optimal patient populations, dosing schedules, and combination partners for Bimiralisib and other emerging PI3K/mTOR inhibitors. The continued exploration of this complex signaling pathway holds the promise of delivering more effective and personalized treatments for a wide range of cancers.

References

  • Torqur AG. Torqur AG's cancer drug candidate bimiralisib with promising new study results. May 15, 2023. [Link]

  • Swiss Rockets AG. Bimiralisib, Topical PI3K/mTOR Inhibitor Shows Up To 92% Clearance Rate And Superior Tolerability In Proof-Of-Concept Actinic Keratosis Study. October 1, 2025. [Link]

  • OncLive. Patient-Reported Outcome Data Support Alpelisib Vs Placebo in HR+/HER2– PIK3CA-Mutant Advanced Breast Cancer. April 30, 2021. [Link]

  • Targeted Oncology. Alpelisib Generates Promising Responses in PI3KCA+ Breast Cancer After Progression on CDK Inhibitor. May 29, 2020. [Link]

  • PubMed. PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. [Link]

  • AACR Journals. PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. [Link]

  • Blood. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma. [Link]

  • PubMed Central. Efficacy and safety of copanlisib in patients with relapsed or refractory marginal zone lymphoma. [Link]

  • PubMed Central. Status of PI3K/Akt/mTOR Pathway Inhibitors in Lymphoma. [Link]

  • PubMed Central. Final Results of a Randomized, Phase III Study of Rituximab With or Without Idelalisib Followed by Open-Label Idelalisib in Patients With Relapsed Chronic Lymphocytic Leukemia. [Link]

  • PubMed Central. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer. [Link]

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  • Torqur.com. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. March 20, 2024. [Link]

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  • ASCO Publications. Alpelisib + endocrine therapy in patients with PIK3CA-mutated, hormone receptor–positive, human epidermal growth factor receptor 2–negative, advanced breast cancer: Analysis of all 3 cohorts of the BYLieve study. May 31, 2023. [Link]

  • MDPI. Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance. [Link]

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  • PubMed Central. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. [Link]

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Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Gaithersburg, MD – January 30, 2026 – In the fast-paced world of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we recognize that a deep understanding of the "why" behind these procedures is as crucial as the "how," fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile: More Than Just a Structure

This compound, a substituted pyridine, is a valuable building block in medicinal chemistry. However, its chemical structure, which includes a fluorinated methyl group and an amino-functionalized pyridine ring, necessitates careful handling and disposal. Safety Data Sheets (SDS) for this compound and structurally similar chemicals consistently highlight potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[1] The trifluoromethyl group, while often enhancing metabolic stability in drug candidates, contributes to the persistence of the molecule, requiring specific disposal methods to ensure its complete destruction.[2][3]

The Cardinal Rule: Segregation of Halogenated Waste

The foundational principle of safe chemical waste management is proper segregation. Due to the presence of fluorine, this compound is classified as a halogenated organic compound. It is imperative that this waste stream be kept separate from non-halogenated organic waste. This segregation is critical because the incineration requirements for halogenated compounds differ significantly from those for non-halogenated substances to prevent the formation of toxic byproducts and ensure complete destruction.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable framework for the disposal of this compound, from the laboratory bench to its final disposition.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical, whether in its pure form or as waste, ensure that appropriate PPE is worn. This includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: To protect against splashes.

  • A laboratory coat: To prevent skin contact.

  • Respiratory protection: A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if there is a risk of aerosolization.

2. Waste Collection and Containerization

  • Designated Waste Container: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), residual amounts in original containers, and solutions, must be collected in a designated, properly labeled hazardous waste container.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Waste Characterization and EPA Waste Code Determination

Properly characterizing the waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA). Based on its chemical properties, waste this compound would likely be classified as follows:

  • Toxicity Characteristic (D-Listed Waste): The pyridine ring is a key structural feature. Wastes containing pyridine are often classified under the EPA hazardous waste code D038 .[4][5]

  • Hazardous Waste from Non-Specific Sources (F-Listed Waste): As a halogenated organic compound, if it were a spent solvent, it could potentially fall under the F001 or F002 categories. However, for research-generated waste, characterization based on its constituents is more common.

It is the responsibility of the waste generator to make the final determination. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial for accurate waste code assignment.

Potential EPA Waste Code Description Rationale for Consideration
D038 PyridineThe molecule is a derivative of pyridine.
F001/F002 Spent halogenated solventsApplicable if the compound is used as a solvent and becomes waste.

4. Temporary Storage in a Satellite Accumulation Area (SAA)

  • Waste containers must be kept closed at all times, except when adding waste.

  • Store the waste container in a designated SAA within the laboratory, under the control of the generator.

  • The SAA must be located at or near the point of generation.

  • Ensure the container is stored away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, it should be stored away from strong oxidizing agents and strong acids.

5. Final Disposal: High-Temperature Incineration

The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Mechanism of Destruction: The high temperatures in a hazardous waste incinerator are necessary to break the strong carbon-fluorine bonds in the trifluoromethyl group.

  • Recommended Conditions: For fluorinated aromatic compounds, incineration temperatures should ideally be above 850°C with a residence time of at least 2 seconds to ensure complete destruction.[6] The presence of nitrogen in the molecule also necessitates controls to minimize the formation of nitrogen oxides (NOx).[7]

  • Professional Disposal Service: Arrange for the pickup of the hazardous waste by a certified and licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for this.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's emergency response team.

2. Don Appropriate PPE:

  • Wear the PPE outlined in the disposal protocol.

3. Contain and Absorb the Spill:

  • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

  • For liquid spills, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

4. Decontaminate the Area:

  • Once the bulk of the material has been removed, decontaminate the affected surfaces. A common procedure involves:

    • Washing the area with a soap and water solution.

    • Rinsing with water.

    • A final rinse with a solvent such as ethanol or isopropanol may be appropriate, with the rinseate collected as hazardous waste.

  • All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container.

5. Reporting:

  • Report the spill to your supervisor and your institution's EHS department in accordance with established protocols.

This comprehensive guide provides a framework for the responsible disposal of this compound. By adhering to these procedures, researchers can ensure a safe laboratory environment and contribute to the sustainable practices that are integral to modern scientific discovery.

Disclaimer: This document is intended as a guide and should be used in conjunction with your institution's specific safety and environmental policies. Always consult the Safety Data Sheet (SDS) for the most up-to-date information and consult with your Environmental Health and Safety department for specific guidance.

References

  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

  • ResearchGate. (2025). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. Retrieved from [Link]

  • Basel Convention. (2022). Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera. Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRAInfo. Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. Retrieved from [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Interim EPA guidance on PFAS disposal, destruction still leaves many questions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridine, 2-methoxy-4-(trifluoromethyl)-. Retrieved from [Link]

  • ResearchGate. (2025). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Retrieved from [Link]

  • New Mexico Environment Department. (2012). Attachment C – Waste Analysis Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). RCRA P Waste. Retrieved from [Link]

  • Hefei Fs-China Co., Ltd. (n.d.). 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

Visual Guidance: Disposal Workflow

Caption: Disposal workflow for this compound.

Sources

Personal protective equipment for handling 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1598267-75-4 Formula: C₇H₇F₃N₂O Physical State: Light-yellow to yellow powder/crystals Storage: 2–8°C (Refrigerate), Protect from Light

Molecular Hazard Analysis: The "Why" Behind the Protocol

As researchers, we often treat intermediate building blocks with a standard "generic organic" safety mindset. However, 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine possesses specific structural motifs that dictate a more rigorous containment strategy than a standard reagent.

The Fluorine Effect (Lipophilicity & Permeation)

The trifluoromethyl (-CF₃) group at the C4 position significantly alters the physicochemical properties of the pyridine ring. Unlike non-fluorinated analogs, this moiety increases the molecule's lipophilicity (LogP) .

  • Risk: Enhanced ability to cross biological membranes, including the stratum corneum (skin barrier).

  • Implication: Standard latex or thin vinyl gloves are insufficient. The compound can permeate these materials faster than non-fluorinated pyridines.

The Aminopyridine Motif (Biological Activity)

Aminopyridines are known potassium channel blockers and can exhibit neurotoxicity. While the specific GHS classification for this CAS is Harmful (Category 4) rather than Toxic (Category 3) , structural analogs (e.g., 2-Amino-4-(trifluoromethyl)pyridine) often carry higher toxicity warnings.

  • Risk: Inhalation of dust or dermal absorption can lead to systemic effects beyond local irritation.

  • Implication: We treat this substance with Universal Precautions for high-potency intermediates.

The PPE Firewall: Equipment Matrix

This matrix is designed to prevent exposure pathways common to fluorinated heterocyclic amines.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Fume Hood (Certified).Secondary: N95 or P100 Respirator (if hood airflow is compromised).The solid powder form creates a high risk of airborne dust during weighing. Inhalation is the fastest route to systemic exposure [1].
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil) or Laminate (Silver Shield) for solutions.The -CF₃ group enhances solvent permeation. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular Chemical Safety Goggles (Indirect Vent).Do not rely on safety glasses.Fine powders drift around face shields. Goggles seal the orbital area against dust ingress and corrosive vapors if dissolved in acidic media [2].
Body Lab Coat (Tyvek/Poly-coated preferred) + Long sleeves + Closed-toe shoes.Cotton coats absorb liquids. Poly-coated materials repel organic solutions, preventing "wicking" to the skin.

Operational Workflow & Engineering Controls

The following protocol minimizes static discharge (common with fluorinated powders) and exposure risks.

Phase A: Preparation & Weighing
  • Static Control: Fluorinated powders are notoriously static-prone. Use an anti-static gun or ionizer bar inside the balance draft shield.

  • The "Closed Transfer" Rule: Never transport the open container across the lab.

    • Correct: Remove from refrigerator -> Place in secondary container -> Transport to Hood -> Open inside Hood.

  • Solvent Selection: When dissolving, avoid highly penetrating solvents (like DMSO) if possible, as they will carry the compound through gloves instantly upon contact.

Phase B: Reaction Setup
  • Temperature Control: This compound is sensitive to light and heat (store at 4°C). Ensure reaction vessels are foiled if the reaction time is prolonged.

  • Acid Scavenging: If used in nucleophilic aromatic substitution or coupling, ensure adequate base is present to neutralize any HF or acidic byproducts potentially generated under extreme conditions (though the -CF3 bond is generally stable).

Phase C: Decontamination
  • Dry Decon: Wipe balance area with a dry Kimwipe first to capture powder.

  • Wet Decon: Follow with a solvent-soaked wipe (Ethanol/Acetone), then soap and water.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization: Safe Handling Logic Flow

SafetyProtocol Start Storage (4°C) Protect from Light Check PPE Check: Double Nitrile + Goggles Start->Check Retrieve Weigh Weighing (Fume Hood) *Use Anti-Static* Check->Weigh Transport in Secondary Cont. React Reaction Setup (Closed Vessel) Weigh->React Dissolve/Add Waste Disposal (Halogenated Stream) Weigh->Waste Contaminated Consumables React->Waste Quench & Clean

Figure 1: Operational workflow emphasizing the "Check" phase and containment during weighing.

Waste Management & Disposal

Disposal of fluorinated pyridines requires strict adherence to Halogenated Waste protocols to prevent the formation of toxic combustion byproducts (e.g., HF, NOx) during incineration.

Waste CategoryAction Plan
Solid Waste Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste . Do not place in regular trash.
Liquid Waste Segregate into Halogenated Organic Solvents . Label clearly with "Contains Organic Fluorine."
Aqueous Waste If an aqueous workup is performed, check pH. Even if neutral, the aqueous phase should be treated as contaminated and disposed of as Aqueous Chemical Waste due to potential water solubility of the amine salts.

Emergency Response (Self-Validating)

  • Skin Contact:

    • Strip: Remove contaminated clothing/gloves immediately.

    • Wash: Rinse with soap and copious water for 15 minutes.

    • Validate: If redness appears, seek medical attention (Reference SDS H315).

  • Eye Contact:

    • Flush: Use eyewash station for 15 minutes, holding eyelids open.

    • Consult: Ophthalmic evaluation is mandatory for fluorinated irritants (Reference SDS H319).

  • Spill (Powder):

    • Isolate: Evacuate the immediate area.

    • Control: Cover spill with wet paper towels (to prevent dust) before wiping up. Do not dry sweep.

References

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Fluorinated Pyridines. Retrieved January 30, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.